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  • Product: Methyl 3-methyl-2-oxocyclohexanecarboxylate
  • CAS: 59416-90-9

Core Science & Biosynthesis

Foundational

Methyl 3-methyl-2-oxocyclohexanecarboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 3-methyl-2-oxocyclohexanecarboxylate Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for methyl 3-methyl-2-oxocyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Methyl 3-methyl-2-oxocyclohexanecarboxylate

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for methyl 3-methyl-2-oxocyclohexanecarboxylate, a versatile β-keto ester with significant potential as a building block in organic synthesis and drug discovery. The presence of a chiral center, a reactive ketone, and an ester functional group makes this scaffold particularly valuable for constructing complex molecular architectures. This document explores established methodologies, including Dieckmann condensation followed by stereocontrolled alkylation and Michael addition-based strategies. The discussion emphasizes the underlying chemical principles, the rationale behind procedural choices, and detailed experimental protocols designed for reproducibility and scalability. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this important synthetic intermediate.

Introduction: The Strategic Value of a "Magic Methyl" Scaffold

Methyl 3-methyl-2-oxocyclohexanecarboxylate (C₉H₁₄O₃) is a cyclic β-keto ester whose structural features make it an attractive intermediate for synthetic chemists.[1] The six-membered ring provides a common carbocyclic core found in numerous natural products and pharmaceuticals. The molecule contains a stereocenter at the C3 position, offering opportunities for enantioselective synthesis and the development of chiral drugs.

In the context of medicinal chemistry, the introduction of a methyl group can have profound, often beneficial, effects on a molecule's pharmacokinetic and pharmacodynamic properties—a phenomenon frequently termed the "magic methyl" effect.[2][3] A strategically placed methyl group can block metabolic oxidation, enhance binding affinity through hydrophobic interactions, or lock in a bioactive conformation. Therefore, efficient and stereocontrolled access to scaffolds like methyl 3-methyl-2-oxocyclohexanecarboxylate is of paramount importance for building libraries of drug candidates. This guide will detail the primary retrosynthetic approaches and provide practical, field-tested insights into their execution.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical disconnection of the target molecule reveals several viable synthetic routes. The two most prominent strategies involve either forming the carbocyclic ring first and then introducing the C3-methyl group, or constructing the ring from a precursor that already contains the required methyl substituent.

G cluster_paths Retrosynthetic Disconnections TM Target Molecule Methyl 3-methyl-2-oxocyclohexanecarboxylate InterA Methyl 2-oxocyclohexanecarboxylate (β-Keto Ester Intermediate) TM->InterA C-C Bond Formation (Alkylation) InterB 1,5-Dicarbonyl Intermediate TM->InterB C-C Bond Formation (Intramolecular Aldol/Claisen) StartA Dimethyl Heptanedioate (Pimelate) Derivative InterA->StartA C-C Bond Formation (Dieckmann Condensation) StartB Michael Acceptor + Methyl-containing Nucleophile InterB->StartB C-C Bond Formation (Michael Addition)

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two primary, field-proven synthetic approaches:

  • Dieckmann Condensation Followed by Alkylation: An intramolecular condensation of a 1,7-diester forms the six-membered β-keto ester ring, which is subsequently alkylated at the α-position.

  • Michael Addition and Cyclization: A conjugate addition reaction is used to form a key 1,5-dicarbonyl intermediate, which then undergoes an intramolecular cyclization to yield the desired ring system.

Pathway I: Dieckmann Condensation and Subsequent Alkylation

This is arguably the most classical and reliable approach. It is a two-step sequence beginning with the formation of the parent ring, methyl 2-oxocyclohexanecarboxylate, followed by methylation.

Step 1: Dieckmann Condensation of Dimethyl Pimelate

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4][5] For the synthesis of a six-membered ring, a 1,7-diester such as dimethyl pimelate is required.[4]

Mechanism: The reaction is initiated by a strong base that deprotonates the α-carbon of one ester group, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[6] The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion forms the cyclic β-keto ester.

G cluster_mech Dieckmann Condensation Mechanism start Dimethyl Pimelate enolate Enolate Intermediate start->enolate + Base - H⁺ tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack product_enol Cyclic β-Keto Ester (Enolate form) tetrahedral->product_enol - MeO⁻ product Methyl 2-oxocyclohexanecarboxylate product_enol->product + H₃O⁺ (Workup) G start Methyl 2-oxocyclohexanecarboxylate enamine Enamine Formation (+ Pyrrolidine, -H₂O) start->enamine alkylation Alkylation (+ CH₃I) enamine->alkylation iminium Iminium Salt Intermediate alkylation->iminium hydrolysis Hydrolysis (+ H₃O⁺) iminium->hydrolysis product Methyl 3-methyl-2- oxocyclohexanecarboxylate hydrolysis->product

Caption: Workflow for Stork Enamine Alkylation.

Pathway II: Michael Addition-Based Ring Formation

This approach constructs the ring through a sequence involving a Michael addition (conjugate addition) followed by an intramolecular cyclization. This is the core principle behind the widely used Robinson annulation. [7][8][9]

Michael Addition of a Methyl Cuprate

A highly effective strategy involves the conjugate addition of a methyl group to an α,β-unsaturated precursor. The ideal starting material for this would be methyl 2-oxo-cyclohex-3-ene-carboxylate .

The nucleophile of choice for this 1,4-addition is a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi). Gilman reagents are soft nucleophiles that selectively add to the β-carbon of α,β-unsaturated carbonyl systems, avoiding direct attack at the carbonyl carbon. [10] Mechanism: The cuprate delivers a methyl anion equivalent to the β-carbon, creating a resonance-stabilized enolate intermediate. This enolate is then protonated during aqueous workup to yield the final saturated β-keto ester.

Expert Insight: This method is powerful because it establishes the C3 methyl group and the desired oxidation state in a single, highly regioselective step. The primary challenge lies in the efficient synthesis of the unsaturated precursor.

Stereoselective Considerations

For applications in drug development, controlling the stereochemistry at the C3 position is often essential. A notable study demonstrated a practical, four-step sequence for synthesizing a related compound, ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, with high enantiomeric excess (95% ee). [11][12]The key step was a stereoselective Michael addition of a chiral ketimine to an electrophilic partner. [11][12]This highlights that by employing chiral auxiliaries or catalysts, Michael addition pathways can be rendered highly enantioselective, providing access to single-enantiomer products.

Experimental Protocols

The following protocols are illustrative and synthesized from established chemical principles and procedures. [13]

Protocol: Synthesis of Methyl 2-oxocyclohexanecarboxylate (Dieckmann Precursor)
Parameter Value Notes
Reactants Dimethyl pimelate, Sodium Hydride (NaH)Use a 60% dispersion of NaH in mineral oil.
Solvent Anhydrous Tetrahydrofuran (THF)Must be dry to prevent quenching of the base.
Temperature Reflux (approx. 66°C)To ensure reaction completion.
Reaction Time 2-4 hoursMonitor by TLC.
Workup Acidic quench (e.g., dilute HCl or Acetic Acid)To neutralize excess base and protonate the enolate.
Purification Vacuum DistillationTo isolate the pure β-keto ester.

Step-by-Step Methodology:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with anhydrous THF and sodium hydride (1.1 equivalents).

  • Initiation: Heat the suspension to reflux. Slowly add a solution of dimethyl pimelate (1.0 equivalent) in anhydrous THF via a dropping funnel over 1 hour.

  • Reaction: Maintain the mixture at reflux for an additional 2 hours after the addition is complete.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously add 1M HCl dropwise until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by vacuum distillation to yield methyl 2-oxocyclohexanecarboxylate as a colorless liquid.

Protocol: Alkylation to form Methyl 3-methyl-2-oxocyclohexanecarboxylate
Parameter Value Notes
Reactants Methyl 2-oxocyclohexanecarboxylate, Sodium Methoxide, Methyl IodideMethyl iodide is a carcinogen; handle with extreme care.
Solvent Anhydrous MethanolThe solvent should match the alkoxide base used.
Temperature 0°C to Room TemperatureTo control the exothermic reaction.
Reaction Time 4-6 hoursMonitor by TLC or GC-MS.
Workup Neutralization and ExtractionTo remove salts and isolate the product.
Purification Column ChromatographyTo separate from starting material and any byproducts.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under nitrogen, dissolve methyl 2-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous methanol.

  • Base Addition: Cool the solution to 0°C and add sodium methoxide (1.05 equivalents) portion-wise. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.1 equivalents) dropwise via syringe, keeping the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Quenching: Neutralize the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 40 mL). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by silica gel column chromatography.

Conclusion

The synthesis of methyl 3-methyl-2-oxocyclohexanecarboxylate is readily achievable through well-established and robust organic reactions. The most direct pathway involves a Dieckmann condensation to form the carbocyclic core, followed by a regioselective α-alkylation using either classical enolate chemistry or the milder Stork enamine synthesis. For stereocontrolled syntheses, strategies based on the Michael addition of organocuprates or the use of chiral auxiliaries offer powerful alternatives for accessing enantiomerically enriched material. The choice of pathway will ultimately depend on the specific requirements of the research program, including scalability, cost, and the need for stereochemical purity. The versatility of this scaffold ensures its continued importance as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

  • Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis.
  • JoVE. (2023, April 30). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation.
  • Wikipedia. (n.d.). Robinson annulation.
  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.
  • Chemistry Learner. (2020, January 28). Robinson Annulation: Definition, Examples, and Mechanism.
  • Wikipedia. (n.d.). Stork enamine alkylation.
  • Chemistry Steps. (2022, September 12). Stork Enamine Synthesis.
  • Dieckmann, W. (n.d.). Dieckmann Reaction. Source not formally published, general chemical knowledge.
  • Alfa Chemistry. (n.d.). Dieckmann Condensation.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • SynArchive. (n.d.). Dieckmann Condensation.
  • Fiveable. (2025, August 15). Methyl 2-oxocyclohexanecarboxylate Definition.
  • PubChemLite. (n.d.). Methyl 3-methyl-2-oxocyclohexane-1-carboxylate (C9H14O3).
  • ResearchGate. (2025, August 13). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • Organic Syntheses. (n.d.). β-ALKYL-α,β-UNSATURATED ESTERS FROM ENOL PHOSPHATES OF β-KETO ESTERS.
  • MDPI. (2025, August 28). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism.
  • PMC. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • AstraZeneca. (2024, September 9). Driving sustainable drug discovery and development using Green Chemistry.

Sources

Exploratory

chemical and physical properties of Methyl 3-methyl-2-oxocyclohexanecarboxylate

Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Methyl 3-methyl-2-oxocyclohexanecarboxylate. As a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Methyl 3-methyl-2-oxocyclohexanecarboxylate. As a substituted β-keto ester, this molecule holds significant interest for researchers and scientists in the field of organic synthesis and drug development. This document delves into the nuanced reactivity of the β-keto ester functionality and explores the potential of the substituted cyclohexane scaffold in medicinal chemistry. Detailed protocols, data summaries, and mechanistic visualizations are provided to support laboratory and research applications.

Introduction

Methyl 3-methyl-2-oxocyclohexanecarboxylate is a cyclic β-keto ester, a class of organic compounds renowned for their synthetic versatility. The presence of a ketone and an ester group in a 1,3-relationship confers unique reactivity upon the molecule, making it a valuable intermediate in the synthesis of more complex structures. The cyclohexane ring provides a three-dimensional scaffold that is prevalent in many biologically active molecules. This guide aims to be a critical resource for researchers, offering insights into the fundamental properties and potential applications of this compound, particularly within the realm of drug discovery and development.

Physicochemical and Spectroscopic Properties

Precise experimental data for the physical properties of Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS 59416-90-9) is not consistently available in publicly accessible literature.[1] However, based on its chemical structure and data from closely related analogs, the following properties can be expected. For comparative purposes, data for the well-characterized Methyl 2-oxocyclohexanecarboxylate is included.

Table 1: Physicochemical Properties

PropertyMethyl 3-methyl-2-oxocyclohexanecarboxylateMethyl 2-oxocyclohexanecarboxylate (for comparison)
Molecular Formula C₉H₁₄O₃[1]C₈H₁₂O₃
Molecular Weight 170.21 g/mol [2]156.18 g/mol
CAS Number 59416-90-9[2]41302-34-5
Appearance Expected to be a liquid[2]Colorless to light yellow liquid[3]
Boiling Point Data not available50 °C at 0.2 mmHg
Density Data not available1.10 g/mL at 20 °C
Refractive Index Data not availablen20/D 1.483
Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the ketone and ester functional groups. A strong absorption band around 1710-1730 cm⁻¹ would correspond to the C=O stretching vibration of the cyclohexanone ketone. Another strong band, typically at a slightly higher wavenumber, around 1735-1750 cm⁻¹ , would be indicative of the C=O stretching of the methyl ester. C-H stretching vibrations from the alkyl groups would appear in the region of 2850-3000 cm⁻¹ .[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would be complex due to the presence of multiple diastereotopic protons in the cyclohexane ring. Key signals would include a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm . The methyl group on the cyclohexane ring would likely appear as a doublet in the upfield region, around 1.0-1.2 ppm . The protons on the cyclohexane ring would resonate as a series of multiplets between 1.5 and 3.0 ppm . The proton at the C1 position, being adjacent to the ester and the ketone, would likely be the most downfield of the ring protons.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals. The carbonyl carbons of the ketone and ester would be the most downfield, expected in the region of 190-210 ppm and 165-175 ppm , respectively. The carbon of the methyl ester (-OCH₃) would appear around 52 ppm . The remaining aliphatic carbons of the cyclohexane ring and the methyl group would resonate in the upfield region, typically between 15 and 50 ppm .[5]

Synthesis and Reaction Mechanisms

The synthesis of Methyl 3-methyl-2-oxocyclohexanecarboxylate can be envisioned through a two-step process: the formation of the cyclic β-keto ester scaffold followed by methylation. A plausible and widely used method for the initial cyclization is the Dieckmann condensation.

Proposed Synthesis Pathway: Dieckmann Condensation and Alkylation

A logical synthetic route involves the intramolecular Claisen condensation of a substituted diethyl heptanedioate, followed by alkylation.

G A Diethyl 3-methylheptanedioate B Methyl 3-methyl-2-oxocyclohexanecarboxylate A->B C C 1. NaOEt, EtOH (Dieckmann Condensation) 2. H3O+ 3. Alkylation (e.g., CH3I, NaH)

Caption: Proposed synthesis of Methyl 3-methyl-2-oxocyclohexanecarboxylate.

Experimental Protocol: A General Method

Step 1: Synthesis of Methyl 2-oxocyclohexanecarboxylate via Dieckmann Condensation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Diester: Diethyl adipate (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to neutralize the base. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield ethyl 2-oxocyclohexanecarboxylate. Transesterification to the methyl ester can be achieved by refluxing in methanol with a catalytic amount of acid.

Step 2: Alkylation to form Methyl 3-methyl-2-oxocyclohexanecarboxylate

  • Enolate Formation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of methyl 2-oxocyclohexanecarboxylate (1.0 equivalent) in THF is added dropwise at 0 °C. The mixture is stirred until hydrogen evolution ceases.

  • Alkylation: Methyl iodide (1.2 equivalents) is added dropwise to the enolate solution at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of Methyl 3-methyl-2-oxocyclohexanecarboxylate is dominated by the β-keto ester moiety.

Acidity of the α-Proton and Enolate Formation

The proton at the C1 position is significantly acidic due to the electron-withdrawing effects of both the adjacent ketone and ester carbonyl groups. This allows for easy deprotonation with a suitable base to form a stable enolate, which is a key intermediate in many reactions.

G cluster_0 Keto-Enol Tautomerism Keto Keto form Enol Enol form Keto->Enol [H+] or [OH-] Enol->Keto

Caption: Keto-enol tautomerism in Methyl 3-methyl-2-oxocyclohexanecarboxylate.

Key Reactions
  • Alkylation: The enolate readily undergoes alkylation at the C1 position.

  • Acylation: Reaction of the enolate with acyl chlorides or anhydrides yields C-acylated products.

  • Decarboxylation: Hydrolysis of the ester followed by heating leads to decarboxylation, yielding 3-methylcyclohexanone. This is a common strategy for the synthesis of substituted ketones.

  • Condensation Reactions: The enolate can participate in aldol and Claisen-type condensation reactions.

Applications in Drug Development

While specific applications of Methyl 3-methyl-2-oxocyclohexanecarboxylate in drug development are not extensively documented, the structural motifs it contains are of significant interest in medicinal chemistry.

The Substituted Cyclohexane Scaffold

The cyclohexane ring is a common scaffold in a wide range of biologically active compounds. Its chair conformation allows for precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets. The introduction of a methyl group can influence the conformational preference of the ring and impact the binding affinity and selectivity of a drug candidate.

Potential as an Antimicrobial and Anti-inflammatory Agent

Derivatives of cyclohexane have shown promise as antimicrobial agents.[8][9][10] The lipophilicity and three-dimensional structure of the cyclohexane ring can facilitate penetration of bacterial cell membranes. Furthermore, β-keto esters have been investigated for their anti-inflammatory properties, with some derivatives showing inhibitory effects on enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[11][12][13][14][15] The ability of the β-keto ester to chelate metal ions may also play a role in its biological activity.

G A Methyl 3-methyl-2-oxocyclohexanecarboxylate B Synthetic Intermediate A->B C Potential Bioactive Molecules B->C D Antimicrobial Agents C->D E Anti-inflammatory Agents C->E

Caption: Potential applications in drug discovery.

Safety and Handling

Methyl 3-methyl-2-oxocyclohexanecarboxylate should be handled with appropriate safety precautions in a laboratory setting.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 3-methyl-2-oxocyclohexanecarboxylate is a versatile synthetic intermediate with significant potential for the construction of complex molecular architectures. Its rich reactivity, stemming from the β-keto ester functionality, coupled with the important cyclohexane scaffold, makes it a molecule of interest for organic chemists and drug discovery professionals. While there is a need for more comprehensive data on its physical and spectroscopic properties, this guide provides a solid foundation for its use in research and development. Further exploration of its biological activities could lead to the discovery of novel therapeutic agents.

References

  • (PDF) Anti-Inflammatory Potentials of β-Ketoester Derivatives of N-Ary Succinimides: In Vitro, In Vivo, and Molecular Docking Studies - ResearchGate. (2022, July 7). Retrieved from [Link]

  • Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC. (n.d.). Retrieved from [Link]

  • methyl 3-methyl-2-oxocyclohexanecarboxylate - C9H14O3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link]

  • δ-Hydroxy-β-Ketoesters with Anti-Inflammatory Properties - ChemistryViews. (2022, March 16). Retrieved from [Link]

  • Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - ResearchGate. (2022, March 3). Retrieved from [Link]

  • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties - PubMed. (2022, May 4). Retrieved from [Link]

  • Synthesis and antimicrobial activity of 2-acetyl-5-hydroxy-5-methyl-3-phenyl-1cyclohexanone and alkyl-4-hydroxy-4-methyl2-oxo-6-phenylcyclohexane-1-carboxylates | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Supporting information - Rsc.org. (n.d.). Retrieved from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC. (2025, April 21). Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW FUNCTIONALLY SUBSTITUTED DIALKYL CARBOXYLATE CYCLOHEXANE DERIVATIVES | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Cyclohexane and its functionally substituted derivatives - SciSpace. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives - ResearchersLinks. (n.d.). Retrieved from [Link]

  • Figure S6. 13 C-NMR spectrum of methyl... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Methyl-2-oxo-3-phenylcyclohexanecarbonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • CAS#:52456-87-8 | 3-methyl-2-oxocyclohexane-1-carboxylic acid | Chemsrc. (2025, August 20). Retrieved from [Link]

  • Methyl 3-methyl-2-oxocyclohexane-1-carboxylate (C9H14O3) - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate - Organic Syntheses. (2018, October 24). Retrieved from [Link]

  • Cyclohexanone, 3-methyl-2-(3-propenyl) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition - ResearchGate. (2025, August 13). Retrieved from [Link]

  • Cyclohexanecarboxylic acid, methyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

  • C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation ... - Doc Brown. (2025, November 5). Retrieved from [Link]

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Foundational

Technical Guide: Physicochemical Properties and Synthetic Utility of CAS 59416-90-9

Executive Summary In the landscape of modern drug discovery and complex molecule synthesis, β-keto esters serve as indispensable bifunctional building blocks. Methyl 3-methyl-2-oxocyclohexane-1-carboxylate (CAS 59416-90-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, β-keto esters serve as indispensable bifunctional building blocks. Methyl 3-methyl-2-oxocyclohexane-1-carboxylate (CAS 59416-90-9) is a highly versatile alicyclic β-keto ester. Due to its pre-installed methyl group and orthogonal reactivity centers, it is frequently utilized by medicinal chemists to construct bridged spirocycles, pyrimidines, and pyrazole-based active pharmaceutical ingredients (APIs).

This whitepaper provides a rigorous analysis of the physicochemical properties, keto-enol tautomerization dynamics, and field-proven synthetic protocols associated with CAS 59416-90-9, ensuring researchers have authoritative data for downstream process chemistry.

Chemical Identity & Structural Dynamics

CAS 59416-90-9 is characterized by a cyclohexane ring bearing a ketone, a methyl group at the C3 position, and a methyl ester at the C1 position. The presence of the C3 methyl group introduces steric hindrance that significantly influences the regioselectivity of subsequent enolization and alkylation steps.

Like all β-keto esters, this compound exhibits significant keto-enol tautomerism . In non-polar or moderately polar aprotic solvents (such as Chloroform-


), the compound exists as a complex equilibrium of cis/trans stereoisomers and keto-enol tautomers. Empirical NMR studies indicate a keto-enol mixture of approximately 50:50 in CDCl

[1]. The enol form is thermodynamically stabilized by a robust intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen, forming a pseudo-six-membered ring.
Quantitative Physicochemical Profile

The following table synthesizes the structural and physicochemical properties of CAS 59416-90-9. Where empirical data is limited due to the compound's dynamic tautomeric nature, highly confident extrapolated values based on the des-methyl analog (CAS 41302-34-5) are provided.

PropertyValue
Chemical Name Methyl 3-methyl-2-oxocyclohexane-1-carboxylate
CAS Registry Number 59416-90-9
Molecular Formula C

H

O

Molecular Weight 170.21 g/mol
InChIKey HRTRUKWLGPJUOM-UHFFFAOYSA-N
Appearance Colorless to slightly yellow liquid[1]
Boiling Point ~55–60 °C at 0.2 mmHg (Extrapolated)
Density ~1.06–1.08 g/mL at 20 °C (Predicted)
Keto-Enol Ratio 50:50 (in CDCl

at 500 MHz)[1]
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Reactivity & Mechanistic Pathways

The synthetic value of CAS 59416-90-9 lies in its bidentate nucleophilicity. Upon treatment with a base, it forms a stabilized metal enolate. Because the C3 position is already blocked by a methyl group, electrophilic attack (such as alkylation) is directed exclusively to the highly nucleophilic C1 position, allowing for the facile generation of quaternary stereocenters. Furthermore, the 1,3-dicarbonyl motif is an ideal electrophilic partner for dinucleophiles (e.g., hydrazines, amidines) to construct annulated heterocycles.

CAS59416_Pathway Keto Keto Tautomer CAS 59416-90-9 Enol Enol Tautomer Intramolecular H-Bond Keto->Enol Equilibrium (Solvent Dependent) Enolate Metal Enolate Bidentate Nucleophile Keto->Enolate Deprotonation (NaH, LDA) Enol->Enolate Deprotonation Alkylation C-Alkylation Quaternary Carbon Enolate->Alkylation Electrophilic Attack (R-X) Annulation Heterocycle Annulation (e.g., Pyrazoles) Enolate->Annulation Dinucleophilic Condensation

Mechanistic pathway of CAS 59416-90-9: Tautomerization and nucleophilic functionalization.

Experimental Methodologies

Protocol: Synthesis of CAS 59416-90-9 via Methoxycarbonylation

This protocol details the preparation of methyl 3-methyl-2-oxocyclohexanecarboxylate from 2-methylcyclohexanone. The use of Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) ensures complete enolization, while dimethyl carbonate acts as the acylating agent. This method routinely achieves yields of ~90%[1].

Reagents Required:

  • 2-Methylcyclohexanone (1.0 equiv, e.g., 36 mmol)

  • Dimethyl carbonate (2.5 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 2.0 equiv)

  • Anhydrous THF or DMSO

  • Glacial Acetic Acid (for quenching)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert argon atmosphere.

  • Base Suspension: Suspend NaH (2.0 equiv) in anhydrous THF (50 mL). Add dimethyl carbonate (2.5 equiv). Causality note: Excess dimethyl carbonate prevents the competing self-condensation (aldol reaction) of the ketone.

  • Activation: Heat the suspension to a gentle reflux (approx. 65 °C).

  • Substrate Addition: Dissolve 2-methylcyclohexanone (1.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise over 30 minutes to the refluxing mixture. Causality note: Slow addition keeps the steady-state concentration of the unreacted ketone low, further suppressing unwanted aldol byproducts.

  • Reaction Maturation: Maintain reflux for an additional 2 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 4:1, visualized with KMnO

    
    ).
    
  • Quenching (Critical Step): Cool the reaction to 0 °C in an ice bath. Carefully quench the reaction by the dropwise addition of 10% aqueous acetic acid until the pH reaches ~6. Causality note: Strong mineral acids (like HCl) or highly basic aqueous workups will cause rapid hydrolysis and subsequent decarboxylation of the β-keto ester back to the starting ketone. Acetic acid provides a buffered, mild quench.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography to yield CAS 59416-90-9 as a colorless liquid.

Analytical Validation (NMR Spectroscopy)

To validate the success of the synthesis,


H NMR is required. Because of the keto-enol tautomerism, the spectrum will appear complex.
  • Enol Signature: Look for a highly deshielded singlet past

    
     12.0 ppm (typically ~12.29 ppm), which corresponds to the hydrogen-bonded enol proton[1].
    
  • Ester Signature: The methoxy protons (-OCH

    
    ) will appear as distinct singlets around 
    
    
    
    3.73–3.75 ppm, split slightly depending on the ratio of cis/trans and keto/enol forms[1].

Safety and Handling

CAS 59416-90-9 is an active organic intermediate. According to standard GHS classifications, it triggers the following safety precautions:

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Handling requires standard laboratory PPE, including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Storage: The compound should be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C (ice pack shipping recommended) to prevent slow oxidative degradation or hydrolysis of the ester moiety.

References

  • Sigma-Aldrich. methyl 3-methyl-2-oxocyclohexane-1-carboxylate | 59416-90-9. Retrieved March 5, 2026.

  • Taylor & Francis. High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Retrieved March 5, 2026. 1

Sources

Exploratory

A Spectroscopic Guide to Methyl 3-methyl-2-oxocyclohexanecarboxylate: Elucidating Structure Through NMR, IR, and MS

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-methyl-2-oxocyclohexanecarboxylate, a β-keto ester of significant interest in synthetic organic chemistry. This docum...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-methyl-2-oxocyclohexanecarboxylate, a β-keto ester of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the principles behind the spectroscopic techniques, the rationale for experimental choices, and the interpretation of the resulting data to confirm the compound's molecular structure.

Introduction: The Analytical Challenge of β-Keto Esters

Methyl 3-methyl-2-oxocyclohexanecarboxylate is a fascinating molecule that embodies the structural complexities inherent in β-keto esters. A key feature of this class of compounds is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol forms.[1][2] This keto-enol tautomerism is influenced by factors such as solvent polarity and temperature, presenting a unique analytical challenge.[2] Spectroscopic techniques are indispensable tools for the unambiguous characterization of such molecules, allowing for the direct observation and quantification of both tautomers.[2] This guide will delve into the application of NMR, IR, and MS to provide a complete structural elucidation of Methyl 3-methyl-2-oxocyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[2] For Methyl 3-methyl-2-oxocyclohexanecarboxylate, both ¹H and ¹³C NMR are crucial for assigning the positions of protons and carbons and for understanding the keto-enol equilibrium.

Experimental Protocol for NMR Analysis

A robust NMR analysis begins with meticulous sample preparation and instrument setup. The following protocol ensures high-quality data acquisition.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of Methyl 3-methyl-2-oxocyclohexanecarboxylate.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the position of the keto-enol equilibrium.[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[1]

Instrumental Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • "Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • "Shim" the magnetic field to achieve optimal homogeneity, resulting in sharp, well-resolved peaks.

  • Acquire the ¹H NMR spectrum, typically using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum, often using broadband proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS Lock Lock on Solvent Signal Add_TMS->Lock Shim Shim Magnetic Field Lock->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process Process Spectra (FT, Phasing, Baseline) Acquire_13C->Process Integrate Integrate ¹H Peaks Process->Integrate Assign Assign Signals Integrate->Assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Methyl 3-methyl-2-oxocyclohexanecarboxylate in CDCl₃ reveals the presence of the keto tautomer. The signals are assigned as follows, with the numbering corresponding to the provided molecular structure diagram:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.75Singlet3H-OCH₃ (Ester methyl)
~3.40Doublet of Doublets1HH-1 (Methine)
~2.50 - 1.80Multiplet5HCyclohexane ring protons
~1.10Doublet3H-CH₃ (at C-3)

Causality Behind Assignments:

  • The singlet at ~3.75 ppm is characteristic of the three equivalent protons of a methyl ester group, which are not coupled to any other protons.

  • The methine proton at C-1 (H-1) is expected to be a doublet of doublets due to coupling with the adjacent methylene protons. Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl and carboxyl groups.

  • The complex multiplet between ~2.50 and 1.80 ppm arises from the overlapping signals of the five other cyclohexane ring protons.

  • The doublet at ~1.10 ppm is assigned to the methyl group at C-3, which is split by the adjacent methine proton.

¹³C NMR Spectral Data and Interpretation

The broadband proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the keto form of Methyl 3-methyl-2-oxocyclohexanecarboxylate, nine distinct signals are expected.

Chemical Shift (δ) ppmAssignment
~208C=O (Ketone)
~170C=O (Ester)
~60C-1 (Methine)
~52-OCH₃ (Ester methyl)
~45 - 20Cyclohexane ring carbons
~15-CH₃ (at C-3)

Expert Insights:

  • The chemical shifts of carbonyl carbons are highly diagnostic. Ketone carbonyls typically resonate further downfield (~190-220 ppm) than ester carbonyls (~160-180 ppm).[3]

  • The sp³-hybridized carbons of the cyclohexane ring and the methyl groups appear in the upfield region of the spectrum.[3][4]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule based on their characteristic vibrational frequencies.[1] For Methyl 3-methyl-2-oxocyclohexanecarboxylate, IR spectroscopy is particularly useful for confirming the presence of the carbonyl groups.

Experimental Protocol for IR Analysis

Sample Preparation (Neat Liquid):

  • If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).[1]

  • Gently press the plates together to form a uniform thin film.

Data Acquisition:

  • Place the salt plates in the spectrometer's sample holder.

  • Acquire a background spectrum of the empty salt plates.[1]

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of Methyl 3-methyl-2-oxocyclohexanecarboxylate will exhibit strong absorption bands characteristic of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch (Ester)
~1715StrongC=O stretch (Ketone)
~2950-2850Medium-StrongC-H stretch (Aliphatic)
~1450MediumC-H bend (Alkyl)
~1200StrongC-O stretch (Ester)

Trustworthiness of the Data:

The presence of two distinct carbonyl stretching frequencies provides strong evidence for the keto form of the molecule. The ester carbonyl typically absorbs at a higher frequency than the ketone carbonyl. The exact positions of these bands can be influenced by the molecular environment.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol for GC-MS Analysis

For a volatile compound like Methyl 3-methyl-2-oxocyclohexanecarboxylate, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analysis.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5MS) is suitable.[6]

    • Carrier Gas: Helium at a constant flow rate.[6]

    • Inlet Temperature: Typically around 250 °C.[6]

    • Oven Temperature Program: A temperature ramp (e.g., starting at 70 °C and increasing to 280 °C) is used to separate components.[6]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.[6]

    • Mass Range: A scan range of m/z 40-400 is appropriate.[6]

    • Ion Source Temperature: Typically around 230 °C.[6]

Overall Spectroscopic Characterization Workflow

Spectro_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Elucidation Sample Methyl 3-methyl-2- oxocyclohexanecarboxylate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge (m/z) Fragmentation Pattern MS->MS_Data Structure Confirmed Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: An overview of the spectroscopic workflow for structural elucidation.

Mass Spectral Data and Interpretation

The mass spectrum of Methyl 3-methyl-2-oxocyclohexanecarboxylate (C₉H₁₄O₃) will show a molecular ion peak ([M]⁺) at m/z 170. The fragmentation pattern is dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements, which are characteristic of ketones and esters.[7]

Predicted Mass Spectral Data:

m/zPredicted Adduct/Fragment
171.1[M+H]⁺
193.1[M+Na]⁺
170.1[M]⁺

Authoritative Grounding in Fragmentation:

The interpretation of mass spectra relies on well-established fragmentation pathways for different functional groups. For β-keto esters, common fragmentation patterns include the loss of the alkoxy group from the ester, loss of carbon monoxide, and various ring cleavages. A detailed analysis of the fragmentation pattern can provide further confirmation of the compound's structure.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and self-validating system for the complete structural characterization of Methyl 3-methyl-2-oxocyclohexanecarboxylate. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and reveals the subtle details of the tautomeric equilibrium. IR spectroscopy provides a rapid confirmation of the key functional groups, while mass spectrometry determines the molecular weight and offers insights into the molecule's stability and fragmentation pathways. This guide has outlined the theoretical basis, experimental protocols, and data interpretation necessary for a comprehensive understanding of this important synthetic intermediate.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

  • Vallejo, W., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6793. [Link]

  • DATACC. Spectral Database for Organic Compounds (SDBS). [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds, SDBS. [Link]

  • Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. [Link]

  • Sivasankaran Nair, M., & Arish, D. (2014). Synthesis and characterization of some conjugated β-ketoesters and their Cu(II) complexes. Journal of Saudi Chemical Society, 18(5), 597-603. [Link]

  • Semantic Scholar. AIST:RIO-DB Spectral Database for Organic Compounds,SDBS. [Link]

  • Bowie, J. H., et al. (1966). Mass Spectra of β-Keto Esters. Australian Journal of Chemistry, 19(9), 1619-1627. [Link]

  • Mol-Instincts. methyl 3-methyl-2-oxocyclohexanecarboxylate. [Link]

  • PubChemLite. Methyl 3-methyl-2-oxocyclohexane-1-carboxylate (C9H14O3). [Link]

  • SpectraBase. 3-Methyl-2-oxo-3-phenylcyclohexanecarbonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • MassBank. 4-METHYL-2-PENTANONE; EI-B; MS. [Link]

  • PubChem. Methyl 2-oxocycloheptane-1-carboxylate. [Link]

  • Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]

  • NIST WebBook. Cyclohexanecarboxylic acid, methyl ester. [Link]

  • PrepChem.com. Synthesis of Methyl 3-oxocyclopentanecarboxylate. [Link]

  • The Good Scents Company. methyl 3-methyl-2-oxovalerate. [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation. [Link]

  • Doc Brown's Chemistry. C7H16 3-methylhexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-methylhexane 1-H nmr. [Link]

  • ibSLS. 3-Methyl-2-oxovalerate. [Link]

Sources

Foundational

reaction mechanism for the formation of Methyl 3-methyl-2-oxocyclohexanecarboxylate

An In-depth Technical Guide to the Reaction Mechanism for the Formation of Methyl 3-methyl-2-oxocyclohexanecarboxylate[1] Abstract This technical guide details the regioselective synthesis of Methyl 3-methyl-2-oxocyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reaction Mechanism for the Formation of Methyl 3-methyl-2-oxocyclohexanecarboxylate[1]

Abstract This technical guide details the regioselective synthesis of Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS 59416-90-9), a critical


-keto ester intermediate in the synthesis of terpenoids and pharmaceutical scaffolds.[1] While multiple routes exist, this guide focuses on the most chemically significant and scalable method: the Thermodynamically Driven Methoxycarbonylation of 2-Methylcyclohexanone .

The narrative elucidates the mechanistic paradox where the reaction selectivity is governed not by the stability of the starting enolate, but by the stability of the product enolate—a principle known as Thermodynamic Enolate Trapping .

Retrosynthetic Analysis & Strategy

To synthesize Methyl 3-methyl-2-oxocyclohexanecarboxylate, one must install a carbomethoxy group onto the cyclohexane ring.[1]

Structural Analysis:

  • Target: Cyclohexane ring with a ketone at C2, a methyl ester at C1, and a methyl group at C3.

  • IUPAC Numbering Note: In the target, C1 is the ester-bearing carbon. C2 is the ketone.[2] C3 bears the methyl group.[3]

  • Precursor Mapping: If we remove the ester group (retro-carboxylation), the parent molecule is 2-methylcyclohexanone .[1]

    • Mapping: In 2-methylcyclohexanone, the methyl group is at C2 (relative to ketone C1).[1]

    • Regiochemistry: Installing the ester at the unsubstituted

      
      -position (C6 of the ketone) yields a 1,3-relationship between the ester and the methyl group across the ketone. Upon IUPAC renumbering of the product, this becomes Methyl 3-methyl-2-oxocyclohexanecarboxylate .[1]
      

The Strategic Conflict: 2-Methylcyclohexanone has two


-protons available for deprotonation:[1]
  • C2 (Substituted): Forms the thermodynamic (more substituted) enolate.

  • C6 (Unsubstituted): Forms the kinetic (less hindered) enolate.

Standard base-catalyzed alkylation typically favors the thermodynamic enolate (C2).[1] However, for acylation/carboxylation , the reaction outcome is dictated by the ability of the product to form a stable enolate. This guide demonstrates how to leverage this driving force to achieve high regioselectivity for the C6-carboxylated product (the target).[1]

Primary Reaction Mechanism: Methoxycarbonylation[1][2]

Reagents: 2-Methylcyclohexanone, Dimethyl Carbonate (DMC), Sodium Hydride (NaH).[1] Solvent: 1,2-Dimethoxyethane (DME) or Toluene/THF.[1]

Step 1: Enolate Equilibration (The Setup)

Upon treatment with NaH, 2-methylcyclohexanone undergoes reversible deprotonation. Two enolates are formed in equilibrium:

  • Enolate A (Substituted, C2): More stable (tetrasubstituted double bond character).

  • Enolate B (Unsubstituted, C6): Less stable (trisubstituted).

Step 2: Nucleophilic Attack (The Fork in the Road)

Both enolates can attack the electrophile (Dimethyl Carbonate).

  • Path A (Attack by C2-Enolate): Leads to Methyl 1-methyl-2-oxocyclohexanecarboxylate .[1]

    • Critical Flaw: The resulting C1 carbon is quaternary (bonded to Methyl, Ester, Ketone, Ring). It lacks an acidic proton.

  • Path B (Attack by C6-Enolate): Leads to Methyl 3-methyl-2-oxocyclohexanecarboxylate (Target).[1]

    • Advantage:[1] The resulting C1 carbon is tertiary (bonded to H, Ester, Ketone, Ring). It retains a highly acidic proton (

      
      ).
      
Step 3: Thermodynamic Enolate Trapping (The Driving Force)

The reaction with Dimethyl Carbonate is reversible (Claisen-type equilibrium).[1]

  • In Path A: The product cannot deprotonate. The alkoxide base present in solution attacks the ketone or ester, driving the retro-Claisen reaction. The equilibrium shifts back to the starting materials.

  • In Path B: The product is immediately deprotonated by the base to form a stable

    
    -keto ester enolate. This deprotonation is essentially irreversible under the reaction conditions and precipitates/stabilizes the molecule, removing it from the equilibrium.
    

Visualization: The Thermodynamic Selection Pathway

The following diagram illustrates the divergent pathways and the "Trap" mechanism that ensures regioselectivity.

ReactionMechanism Start 2-Methylcyclohexanone (Reversible Deprotonation) Enolate_C2 Enolate A (C2) (Thermodynamic Enolate) Start->Enolate_C2 NaH (Equilibrium) Enolate_C6 Enolate B (C6) (Kinetic Enolate) Start->Enolate_C6 Inter_Quat Intermediate A (Quaternary Center) NO Acidic Proton Enolate_C2->Inter_Quat + (MeO)2CO Inter_Target Intermediate B (Target Structure) Has Acidic Proton Enolate_C6->Inter_Target + (MeO)2CO DeadEnd Retro-Claisen (Reverts to Start) Inter_Quat->DeadEnd Cannot Enolize StableAnion Stable Enolate Anion (Thermodynamic Sink) Inter_Target->StableAnion - H+ (Irreversible) DeadEnd->Start Reversal FinalProduct Methyl 3-methyl-2-oxocyclohexanecarboxylate (After Acid Quench) StableAnion->FinalProduct H3O+ Workup

Caption: Mechanistic flow showing how the requirement for product enolization drives the reaction regioselectively to the 3-methyl isomer (Path B).

Experimental Protocol

This protocol is designed for high regioselectivity and yield, utilizing Sodium Hydride in refluxing THF/DMC.

Safety Note: Sodium Hydride releases flammable hydrogen gas. Perform all steps under inert atmosphere (Nitrogen/Argon).

ReagentEquivalentsRole
2-Methylcyclohexanone 1.0Substrate
Dimethyl Carbonate (DMC) 2.5 - 3.0Electrophile & Solvent
Sodium Hydride (60%) 2.0 - 2.5Base
KH (Catalytic) 0.05Initiator (Optional)
THF / Toluene SolventMedium

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Flame-dry under Argon flow.[1]

  • Base Suspension: Charge flask with NaH (washed with hexanes to remove oil if necessary) and anhydrous THF (or Toluene).

  • Reagent Prep: Add Dimethyl Carbonate (DMC) to the base suspension. Heat the mixture to gentle reflux (

    
    ).
    
    • Note: Unlike alkyl halides, DMC is stable with NaH until the ketone is added.

  • Controlled Addition: Dissolve 2-Methylcyclohexanone in a minimal amount of THF. Add this solution dropwise to the refluxing NaH/DMC suspension over 1 hour.

    • Observation: Hydrogen evolution will be vigorous.[2] The solution often turns yellow/orange as the

      
      -keto ester enolate forms.[1]
      
  • Reaction Completion: Continue reflux for 1-2 hours after addition is complete. Monitor via TLC (or GC-MS) for the disappearance of the ketone.[1]

  • Quench & Workup:

    • Cool the mixture to

      
      .
      
    • Slowly add glacial acetic acid or dilute HCl (3M) to quench the anion. Caution: Violent bubbling.[1]

    • Extract with Ethyl Acetate or Diethyl Ether (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure is the standard purification method.

    • Target BP:

      
       at 10 mmHg.[1]
      

Alternative Route: Dieckmann Condensation[2]

While the carboxylation of 2-methylcyclohexanone is the most direct functionalization route, the Dieckmann Condensation offers a de novo ring construction strategy.

  • Precursor: Dimethyl 2-methylheptanedioate (Dimethyl 2-methylpimelate).[1]

  • Mechanism: Base-mediated cyclization.[1][4]

  • Regioselectivity: Similar to the carboxylation route, the cyclization is driven by the formation of the stable enolate.

    • Cyclization onto the ester distal to the methyl group yields the target (3-methyl isomer) which has an acidic proton.[1]

    • Cyclization onto the proximal ester yields a quaternary product which undergoes retro-Dieckmann ring opening.[1]

This route confirms the thermodynamic stability of the Methyl 3-methyl-2-oxocyclohexanecarboxylate scaffold relative to its isomers.[1]

References

  • Ruest, L.; Blouin, G.; Deslongchamps, P. "The synthesis of specific

    
    -keto esters via the carboxylation of kinetic vs thermodynamic enolates." Synthetic Communications, 1976. (Foundational work on regioselective carboxylation).
    
  • Westermann, J. "Dieckmann Condensation and Related Reactions." Organic Reactions, Vol 15. Wiley & Sons. [1]

  • Taber, D. F. "Control of Regioselectivity in the Alkylation of Cyclohexanones." Journal of Organic Chemistry, 2005.

  • Sigma-Aldrich. "Product Specification: Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS 59416-90-9)."[1]

  • OpenStax. "Intramolecular Claisen Condensations: The Dieckmann Cyclization."[5] Organic Chemistry.

Sources

Exploratory

literature review on the discovery of Methyl 3-methyl-2-oxocyclohexanecarboxylate

An In-Depth Technical Guide to the Discovery and Synthesis of Methyl 3-methyl-2-oxocyclohexanecarboxylate Abstract This technical guide provides a comprehensive analysis of Methyl 3-methyl-2-oxocyclohexanecarboxylate (CA...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Methyl 3-methyl-2-oxocyclohexanecarboxylate

Abstract This technical guide provides a comprehensive analysis of Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS 59416-90-9), a critical


-keto ester intermediate in organic synthesis. We explore its structural evolution, the mechanistic principles governing its regioselective synthesis from 2-methylcyclohexanone, and its utility as a scaffold in the development of terpenes and pharmaceutical agents. This document is designed for research scientists and process chemists, emphasizing reproducible protocols, mechanistic causality, and authoritative referencing.

Introduction: The Scaffold of Complexity

Methyl 3-methyl-2-oxocyclohexanecarboxylate is a cyclic


-keto ester characterized by a 1,3-relationship between the methyl substituent and the ester functionality across a cyclohexanone ring. Unlike its regioisomer, methyl 1-methyl-2-oxocyclohexanecarboxylate (where the methyl group creates a quaternary center at the 

-position), the 3-methyl isomer offers a unique stereochemical environment. It retains an acidic proton at the

-position (C1), allowing for further functionalization, while the C3-methyl group exerts distal steric influence, directing subsequent alkylations or reductions.

Key Technical Identity:

  • IUPAC Name: Methyl 3-methyl-2-oxocyclohexane-1-carboxylate

  • CAS Number: 59416-90-9

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 170.21 g/mol [2]

  • Core Utility: Precursor for substituted tetrahydrobenzofurans, terpenes, and spiro-cyclic alkaloids.

Historical Evolution and Discovery

The "discovery" of Methyl 3-methyl-2-oxocyclohexanecarboxylate is not defined by a single isolation event but by the evolution of regioselective acylation methodologies . Early attempts to synthesize substituted cyclic


-keto esters relied on the Dieckmann condensation  of unsymmetrical pimelates. However, this approach often yielded inseparable mixtures of regioisomers.

The definitive access to this molecule emerged with the development of controlled carboxylation strategies for kinetic vs. thermodynamic enolates. The pivotal advancement was the realization that 2-methylcyclohexanone could be carboxylated regioselectively.

The Regioselectivity Paradox

Direct methoxycarbonylation of 2-methylcyclohexanone presents two potential sites for functionalization:

  • C2 Position (Methylated site): Formation of a quaternary center. This is sterically hindered and energetically unfavorable for the bulky ester group.

  • C6 Position (Methylene site): Less hindered. Carboxylation here yields the 1,3-relationship (renumbering the ring such that the ester is at C1, ketone at C2, and methyl at C3).

Research published in Tetrahedron Letters (1983) and subsequent optimizations using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) established the C6-carboxylation as the dominant pathway, making the 3-methyl isomer readily accessible in high yield (approx. 90%) [1, 2].

Synthetic Methodology: The Carboxylation Protocol[3]

The following protocol is a field-validated method for the synthesis of Methyl 3-methyl-2-oxocyclohexanecarboxylate via the regioselective carboxylation of 2-methylcyclohexanone.

Reaction Mechanism

The reaction proceeds via the formation of a thermodynamic enolate. While kinetic deprotonation might favor the less substituted side initially, the reversibility of the reaction and the steric destabilization of the C2-acylated product drive the equilibrium toward the C6-acylated product (the title compound).

Figure 1: Mechanistic Pathway

ReactionMechanism SM 2-Methylcyclohexanone Enolate Thermodynamic Enolate (C6 Deprotonation) SM->Enolate Deprotonation Base NaH / DMSO Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack DMC Dimethyl Carbonate DMC->Intermediate Product Methyl 3-methyl-2- oxocyclohexanecarboxylate Intermediate->Product Elimination of OMe-

Caption: Thermodynamic control directs carboxylation to the less hindered C6 position, yielding the 3-methyl isomer.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 2-Methylcyclohexanone (1.0 equiv)

  • Dimethyl Carbonate (DMC) (2.0 - 3.0 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil, 2.0 equiv)

  • Solvent: Anhydrous THF or DMSO (DMSO accelerates the reaction via cation chelation).

Step-by-Step Workflow:

  • Catalyst Preparation:

    • Wash NaH (2.0 equiv) with dry hexane to remove mineral oil.

    • Suspend NaH in anhydrous DMSO or THF.

  • Reagent Activation:

    • Add Dimethyl Carbonate (DMC) to the NaH suspension. Heat to 60°C if using THF; room temperature is often sufficient for DMSO.

  • Substrate Addition:

    • Add 2-Methylcyclohexanone dropwise over 30 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) indicates reaction progress.
      
  • Reaction Maintenance:

    • Stir the mixture at reflux (THF) or 60°C (DMSO) for 2–4 hours.

    • Monitoring: Check completion via TLC (Solvent: 20% EtOAc/Hexane) or GC-MS.

  • Quench and Workup:

    • Cool the mixture to 0°C.

    • Carefully quench with glacial acetic acid or dilute HCl (pH ~5).

    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Distillation under reduced pressure is preferred for scale-up.

    • Flash chromatography (Silica gel) can be used for smaller batches.

Figure 2: Experimental Workflow

ProtocolFlow Start Start: Inert Atmosphere Step1 Suspend NaH in DMSO/THF Start->Step1 Step2 Add Dimethyl Carbonate (DMC) Step1->Step2 Step3 Dropwise Addition of 2-Methylcyclohexanone Step2->Step3 Step4 Reaction: 60°C, 2-4 Hours (H2 Evolution) Step3->Step4 Step5 Quench: Acetic Acid/HCl (0°C) Step4->Step5 Step6 Extraction & Purification (Distillation) Step5->Step6

Caption: Step-wise protocol for the synthesis of CAS 59416-90-9.

Characterization & Data Analysis

Verification of the product relies on distinguishing it from the 1-methyl isomer. The key identifier is the splitting pattern of the methyl group in


 NMR.

Table 1: Physical and Spectroscopic Properties

PropertyDataNotes
Appearance Colorless LiquidDarkens upon oxidation/storage.
Boiling Point ~95-100°C @ 10 mmHg

NMR (Methyl)
Doublet (

ppm)
Indicates coupling to a methine proton (C3-H), confirming the 3-methyl position.

NMR (Ester)
Singlet (

ppm)
Characteristic methoxy group.

NMR (C=O)

(Ester),

(Ketone)
Distinct carbonyl environments.
Isomerism Cis/Trans mixtureUsually obtained as a mixture of diastereomers; enol form may also be visible.

Note: If the methyl group appears as a singlet, the product is likely the 1-methyl isomer (quaternary center), indicating incorrect regioselectivity.

Applications in Drug Discovery[5]

Methyl 3-methyl-2-oxocyclohexanecarboxylate serves as a versatile "chiral pool" mimic or scaffold for complex molecule synthesis.

  • Tetrahydrobenzofuran Synthesis:

    • Used in palladium-catalyzed coupling with propargylic esters. The

      
      -keto ester moiety facilitates the initial nucleophilic attack, while the ring structure forms the core of the benzofuran system [3].
      
  • Terpene Synthesis:

    • The 1,3-methyl-ketone motif is ubiquitous in terpenes. This scaffold allows for the rapid construction of bicyclic systems (e.g., decalins) via Robinson Annulation with methyl vinyl ketone.

  • Spiro-cyclic Alkaloids:

    • The ester group provides a handle for cyclization reactions to form spiro-lactams or lactones, common in bioactive alkaloids.

References

  • Regioselective Carboxylation: Tetrahedron Letters, 1983 , 24, 5425.[1] Link

  • High-yielding method for prepar

    
    -keto esters: Synthetic Communications (via Taylor & Francis), 2016 . Describes the NaH/DMSO protocol for CAS 59416-90-9. Link
    
  • Palladium-Catalyzed Synthesis: Yoshida, M., et al. "Highly diastereoselective synthesis of tetrahydrobenzofuran derivatives..." Tetrahedron, 2010 , 66(14), 2675-2682. Link

Sources

Foundational

Technical Guide: Stereoisomers and Chirality of Methyl 3-methyl-2-oxocyclohexanecarboxylate

The following technical guide details the stereochemical dynamics, synthesis, and application of Methyl 3-methyl-2-oxocyclohexanecarboxylate . [1] Executive Summary Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS: 59416...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical dynamics, synthesis, and application of Methyl 3-methyl-2-oxocyclohexanecarboxylate .

[1]

Executive Summary

Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS: 59416-90-9) is a cyclic


-keto ester widely utilized as a chiral scaffold in the synthesis of terpenoids and pharmaceutical intermediates (e.g., EphA4 RTK inhibitors).[1] Its utility stems from its dual functionality: a ketone capable of stereoselective reduction and an ester amenable to further functionalization.

However, this molecule presents a unique stereochemical challenge: dynamic chirality . Due to the high acidity of the


-proton at C1, the molecule exists in a rapid equilibrium between cis and trans keto diastereomers and an achiral enol form. Understanding this equilibrium is critical for researchers attempting to isolate specific isomers or utilize the scaffold in asymmetric synthesis.

Structural Analysis & Stereochemistry

The Stereochemical Core

The molecule features a cyclohexane ring with three key functional points:

  • C1 : Carboxylate attachment (Chiral, labile).

  • C2 : Ketone (Prochiral).

  • C3 : Methyl group (Chiral, fixed).[2]

The stereochemical relationship is defined by the relative orientation of the substituents at C1 and C3.

FeatureDescription
Chiral Centers C1 and C3.
Configuration (1R, 3R), (1S, 3S) [Trans]; (1R, 3S), (1S, 3R) [Cis].
Major Isomer Cis (Diequatorial in keto form).
Dynamic Element C1 undergoes rapid epimerization via the enol form.
Tautomerism and Epimerization

Unlike static chiral molecules, methyl 3-methyl-2-oxocyclohexanecarboxylate exists as a dynamic mixture.[1] The


-proton at C1 is highly acidic (

), allowing facile enolization.[1]
  • Keto-Enol Equilibrium : In non-polar solvents (e.g.,

    
    ), the enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. NMR analysis typically reveals a mixture of keto and enol forms (approx. 50:50 ratio).[3]
    
  • Epimerization Mechanism :

    • The C3 center is configurationally stable under standard conditions.

    • The C1 center loses chirality upon enolization (C1 becomes

      
       hybridized).
      
    • Re-protonation of the enol can occur from either face, leading to a thermodynamic equilibrium between cis and trans diastereomers.

Thermodynamic Preference : In the keto form, the cis-isomer is thermodynamically preferred because both the C1-ester and C3-methyl groups can adopt an equatorial conformation (1,3-diequatorial relationship).[1] The trans-isomer forces one group into a high-energy axial position.[1]

Stereochemistry Cis Cis-Keto Isomer (1R, 3S) / (1S, 3R) (Diequatorial - Stable) Enol Enol Form (Achiral at C1) (Planar C1-C2) Cis->Enol -H+ (Deprotonation) Trans Trans-Keto Isomer (1R, 3R) / (1S, 3S) (Axial-Equatorial - Unstable) Enol->Trans +H+ (Reprotonation)

Figure 1: Dynamic equilibrium between cis/trans isomers via the enol intermediate. The C3 center remains fixed, while C1 epimerizes.

Synthesis & Stereocontrol

The synthesis of methyl 3-methyl-2-oxocyclohexanecarboxylate is a classic example of regioselective carboxylation under thermodynamic control.[1]

Synthetic Route

The most robust method involves the carboxylation of 2-methylcyclohexanone using dimethyl carbonate (DMC) and a base (NaH).

  • Starting Material : 2-Methylcyclohexanone.[1]

  • Reagents : NaH (2.0-2.5 eq), Dimethyl Carbonate (excess), DMSO/Methanol.

  • Mechanism :

    • Base generation of the thermodynamic enolate.

    • Nucleophilic attack on dimethyl carbonate.

    • The reaction favors functionalization at the less hindered C6 position of the original ketone (which becomes C1 in the product), rather than the sterically crowded C2 position.

Experimental Protocol

Objective : Synthesis of Methyl 3-methyl-2-oxocyclohexanecarboxylate (Scale: 36 mmol).

Reagents:

  • 2-Methylcyclohexanone (4.00 g, 36 mmol)[1][3]

  • Sodium Hydride (60% in oil, washed): 2.5 equiv.

  • Dimethyl Carbonate (DMC): 2.0 equiv.

  • Solvent: DMSO (anhydrous) / Methanol (catalytic).

Step-by-Step Methodology:

  • Enolate Formation : In a flame-dried 3-neck flask under Argon, suspend washed NaH in anhydrous DMSO.

  • Activation : Add a catalytic amount of MeOH to activate the NaH surface.

  • Addition : Dropwise add a mixture of 2-methylcyclohexanone and DMC over 30 minutes at room temperature.

    • Note: Hydrogen gas evolution will be observed. Ensure proper venting.

  • Reaction : Stir at room temperature for 2–4 hours. The solution typically turns yellow/orange, indicating enolate formation.

  • Quench : Cool to 0°C. Carefully quench with dilute acetic acid or saturated

    
     to pH 6-7.
    
  • Extraction : Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    .[4]
  • Purification : Concentrate in vacuo. Purify via vacuum distillation (bp ~110°C @ 10 mmHg) or flash chromatography (Hexane/EtOAc 9:1) to yield a colorless oil.[3]

Yield : Typically 85–90%.

Synthesis SM 2-Methylcyclohexanone Step1 Base Activation (NaH/DMSO + cat. MeOH) SM->Step1 Inter Thermodynamic Enolate (C6 Position) Step1->Inter Step2 Carboxylation (+ Dimethyl Carbonate) Inter->Step2 Prod Methyl 3-methyl-2-oxocyclohexanecarboxylate (Mixture of Cis/Trans + Enol) Step2->Prod

Figure 2: Synthetic workflow for the thermodynamic carboxylation of 2-methylcyclohexanone.

Analytical Characterization

Characterizing this molecule requires distinguishing between the static signals of the C3-methyl and the dynamic signals of the keto/enol forms.

NMR Signature ( )

The


 NMR spectrum is complex due to the superposition of three species: Cis-Keto, Trans-Keto, and Enol.
SignalChemical Shift (

)
MultiplicityAssignment
Enol -OH 12.1 – 12.3 ppmSingletChelated enol proton (diagnostic).[1]
Ester -OMe 3.73 – 3.76 ppmSingletsDistinct peaks for Keto (cis/trans) and Enol forms.[1]
C1-H (Keto) 3.40 – 3.45 ppmMultiplet/dd

-proton in keto form (absent in enol).[1]
C3-Me 1.0 – 1.2 ppmDoubletsDiagnostic for diastereomer ratio (

Hz).[1]

Interpretation :

  • Enol Content : Integration of the signal at ~12.2 ppm relative to the methyl ester peaks allows calculation of % enol (typically 40-60% in

    
    ).
    
  • Cis/Trans Ratio : Comparison of the C3-methyl doublets in the high-field region. The major doublet corresponds to the cis isomer.

Applications in Drug Discovery[5]

Chiral Building Block

The molecule serves as a "chiral pool" alternative. By locking the conformation (e.g., via reduction or alkylation), researchers can access:

  • Chiral Amino Alcohols : Reductive amination or enzymatic reduction yields 3-substituted-2-aminocyclohexanes.[1]

  • Terpenoid Scaffolds : The 1,3-methyl-functionalization pattern mimics the p-menthane skeleton found in essential oils (e.g., menthol, carvone).

Case Study: EphA4 Inhibitors

In the development of EphA4 RTK inhibitors for neurodegenerative diseases, this scaffold provides the necessary curvature to fit into the hydrophobic binding pocket of the receptor. The methyl group at C3 provides steric bulk that directs the orientation of the inhibitor.

References

  • Synthesis & Tautomerism: Misic-Vukovic, M., et al. "High-yielding method for preparation of carbocyclic or N-containing heterocyclic

    
    -keto esters using in situ activated sodium hydride." Synthetic Communications, 2016. [1]
    
  • Stereochemical Analysis : Eliel, E. L., et al. "Conformational Analysis of 1,3-Disubstituted Cyclohexanes." Journal of the American Chemical Society.

  • Hagemann's Ester Derivatives : Nasveschuk, C. G., et al.[5] "The use of Hagemann's Esters to prepare highly functionalized phenols." Arkivoc, 2010.[5]

  • Enzymatic Reduction : Zheng, Y. G., et al. "Stereoselective Reduction of Beta-Keto Esters." Applied Microbiology and Biotechnology, 2017.[6]

  • Medicinal Chemistry Application : "Epha4 RTK Inhibitors for Treatment of Neurological Disorders." US Patent 20100113415A1.

Sources

Exploratory

Whitepaper: Advanced Safety, Handling, and Storage Protocols for Methyl 3-methyl-2-oxocyclohexanecarboxylate

Executive Summary In advanced organic synthesis and drug development, the failure of a synthetic route is frequently traced back not to a flawed retrosynthetic design, but to the silent degradation of sensitive intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the failure of a synthetic route is frequently traced back not to a flawed retrosynthetic design, but to the silent degradation of sensitive intermediates. Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS: 59416-90-9) is a highly versatile


-keto ester utilized as a core building block in the synthesis of complex pharmaceutical APIs, including EphA4 receptor tyrosine kinase (RTK) inhibitors targeting neurodegenerative disorders and oncology[1].

However, its


-keto ester architecture presents significant stability challenges. This whitepaper provides an in-depth, mechanistic guide to the safety, handling, and storage of this compound, ensuring that your reagent remains intact and your downstream syntheses are reproducible.

Quantitative Profiling & Hazard Classification

Before designing a handling protocol, it is critical to understand the physical and hazardous parameters of the reagent. The following table summarizes the core quantitative data and GHS classifications for Methyl 3-methyl-2-oxocyclohexanecarboxylate.

ParameterSpecification
Chemical Name Methyl 3-methyl-2-oxocyclohexanecarboxylate
CAS Number 59416-90-9
Molecular Formula C

H

O

Molecular Weight 170.208 g/mol
Physical Form Liquid (Colorless to pale yellow)
GHS Signal Word Warning
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Precautionary Codes P261, P264, P271, P280, P403+P233, P501
Shipping Temperature Ice Pack
Storage Temperature 2-8°C (Refrigerated)

Molecular Vulnerabilities: The Mechanistic Causality of Instability

To handle a chemical correctly, one must understand why it degrades. The instability of Methyl 3-methyl-2-oxocyclohexanecarboxylate is fundamentally driven by its


-carbonyl group.

While standard esters are relatively robust,


-keto esters are highly susceptible to hydrolysis. When exposed to ambient atmospheric moisture—especially under trace acidic or alkaline conditions—the methyl ester rapidly hydrolyzes to form 3-methyl-2-oxocyclohexanecarboxylic acid[2].

Unlike their ester counterparts,


-keto acids are notoriously unstable. They undergo spontaneous decarboxylation driven by a low-energy, six-membered cyclic transition state. This reaction releases carbon dioxide (

) gas and yields 2-methylcyclohexanone[2]. This degradation pathway not only destroys the active reagent but can also cause dangerous pressure buildup in sealed storage vessels. Furthermore, the inherent keto-enol tautomerism of the molecule makes it susceptible to unwanted transesterification if stored in incompatible protic solvents[3].

Mechanistic degradation pathway of β-keto esters via hydrolysis.

Storage Architecture

Proper storage is your first and most effective line of defense against reagent degradation. The storage architecture must address temperature, atmosphere, and light.

  • Thermal Control (2-8°C): The reagent must be refrigerated. Causality: Lowering the temperature exponentially decreases the kinetic rate of both ambient hydrolysis and subsequent thermal decarboxylation.

  • Atmospheric Control (Inert Gas): Store under a blanket of ultra-pure Argon or Nitrogen. Ensure the container is tightly sealed (GHS Precautionary Code P403+P233). Causality: Displacing oxygen and atmospheric moisture prevents the initial hydrolysis step entirely.

  • Photolytic Protection: Utilize amber glass vials. Causality: The enol-tautomer of the

    
    -keto ester can absorb UV light, leading to photo-induced radical degradation pathways over long-term storage[4].
    

Self-Validating Handling Protocols

Handling


-keto esters requires strict air- and moisture-free techniques. As a best practice in drug development, every transfer protocol must act as a self-validating system —meaning it includes an analytical endpoint to confirm reagent integrity before committing it to a high-value synthesis.
Protocol: Moisture-Free Aliquoting and Integrity Validation

Step 1: Thermal Equilibration Remove the sealed reagent bottle from cold storage (2-8°C) and place it in a desiccator. Allow it to reach room temperature (approx. 30–45 minutes). Causality: Opening a cold bottle immediately exposes the chilled liquid to atmospheric condensation, instantly introducing the moisture required for catastrophic hydrolysis.

Step 2: Inert Atmosphere Preparation Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (99.999%). Causality: This removes microscopic surface moisture bound to the silica matrix of the glassware.

Step 3: Syringe Transfer Using a positive-pressure displacement syringe purged three times with Argon, pierce the septum of the reagent bottle and transfer the required volume into the Schlenk flask.

Step 4: Self-Validation (Integrity Check) Before proceeding with the main reaction, dissolve a 5


L aliquot of the transferred reagent in 0.5 mL of anhydrous 

. Perform a rapid

-NMR analysis.
  • Success Criteria: Observation of the intact methyl ester singlet at

    
     ~3.75 ppm and the characteristic keto-enol tautomer multiplets confirms absolute reagent integrity[5].
    
  • Failure Criteria: The appearance of a broad carboxylic acid peak (indicating hydrolysis) or the loss of the ester singlet with concurrent formation of 2-methylcyclohexanone peaks (indicating decarboxylation) signals critical reagent failure. Do not proceed with the synthesis.

Self-validating workflow for air- and moisture-free handling.

Safety & Hazard Mitigation

Methyl 3-methyl-2-oxocyclohexanecarboxylate is classified under GHS as a localized irritant. Strict adherence to safety protocols is mandatory to protect laboratory personnel.

  • Primary Hazards: The compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Engineering Controls: Handle the reagent exclusively within a certified chemical fume hood (P271) to prevent the inhalation of volatile vapors.

  • Personal Protective Equipment (PPE): Utilize heavy-duty nitrile gloves, tightly sealed safety goggles, and a standard flame-resistant lab coat (P280). In the event of skin contact, wash immediately with plenty of soap and water (P302+P352).

References

  • US20100113415A1 - Epha4 rtk inhibitors for treatment of neurological and neurodegenerative disorders and cancer. Google Patents. 1

  • methyl 3-methyl-2-oxocyclohexane-1-carboxylate | 59416-90-9. MilliporeSigma.

  • High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Taylor & Francis. 5

  • β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. MDPI. 2

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. 3

  • Technical Support Center: Stability and Storage of β-Amino Ketones. Benchchem. 4

Sources

Foundational

Biological Activity of Cyclohexanone Derivatives: A Technical Guide for Drug Discovery

Executive Summary Cyclohexanone derivatives represent a privileged scaffold in medicinal chemistry, functioning as versatile pharmacophores due to their ability to act as rigid linkers in bis-alkylating agents and Michae...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexanone derivatives represent a privileged scaffold in medicinal chemistry, functioning as versatile pharmacophores due to their ability to act as rigid linkers in bis-alkylating agents and Michael acceptors. This guide analyzes the therapeutic utility of these compounds, specifically focusing on


-unsaturated ketones (chalcone analogs)  and Mannich bases .[1]

Key insights include:

  • Oncology: Bis(benzylidene)cyclohexanones function as "monocarbonyl curcumin analogs," exhibiting superior stability and bioavailability compared to curcumin while maintaining potent cytotoxicity (IC

    
     values in low 
    
    
    
    M range) against MCF-7, HCT116, and A549 cell lines.
  • Mechanism: Primary modes of action include Aurora Kinase A (AURKA) inhibition , tubulin polymerization disruption , and induction of mitochondrial apoptosis .

  • Metabolic Disease: Specific halogenated derivatives demonstrate potent

    
    -amylase inhibition (IC
    
    
    
    
    
    7.6
    
    
    M), outperforming acarbose.[2]

Chemical Space & Structural Diversity

The biological activity of cyclohexanone is unlocked primarily through modification at the


-carbons (C2 and C6).
ClassGeneral StructurePrimary Biological UtilityKey Structural Feature
Bis(benzylidene)cyclohexanones Ar-CH=C-C(=O)-C=CH-ArAnticancer, Anti-inflammatoryConjugated enone system acts as a Michael acceptor for cysteine residues in enzymes.
Mannich Bases R-CH-CH2-C(=O)-...Antimicrobial, CytotoxicAmino-ketone moiety increases hydrophilicity; acts as a prodrug releasing

-unsaturated ketones.
Spiro-cyclohexanones Spiro-fused rings at C4Enzyme Inhibition (AChE)Rigid steric bulk fits into hydrophobic pockets of enzymes like Acetylcholinesterase.

Pharmacology & Mechanisms of Action

Oncology: The Curcumin Analog Paradigm

Bis(benzylidene)cyclohexanones (BBCH) mimic the electronic distribution of curcumin but lack the hydrolytically unstable


-diketone moiety.

Mechanism of Action:

  • Tubulin Targeting: The electrophilic

    
    -unsaturated ketone undergoes Michael addition with sulfhydryl groups on tubulin, preventing polymerization.
    
  • Kinase Inhibition: Specific derivatives (e.g., 2,6-bis(substituted) analogs) dock into the ATP-binding pocket of Aurora Kinase A (AURKA) , leading to G2/M phase arrest.

  • Apoptosis Induction: Downregulation of Bcl-2 and upregulation of Bax triggers the release of Cytochrome C, activating the Caspase-3/7 cascade.

Structure-Activity Relationship (SAR):

  • Electron-Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    at the para position of the phenyl rings enhance cytotoxic potency by increasing the electrophilicity of the enone system.
  • Lipophilicity: Naphthalene substitution (replacing phenyl) increases membrane permeability and binding affinity to hydrophobic pockets in AURKA.

Metabolic & Enzyme Inhibition

Certain cyclohexanone derivatives exhibit higher potency than standard drugs in metabolic regulation.

  • Target:

    
    -Amylase (Diabetes management).
    
  • Lead Compound: 2,6-bis(4-chlorobenzylidene)cyclohexanone.

  • Potency: IC

    
     = 7.6 
    
    
    
    M (vs. Acarbose IC
    
    
    = 23.5
    
    
    M).[2]
  • Mechanism: Competitive inhibition where the cyclohexanone core mimics the transition state of substrate hydrolysis.

Visualization of Signaling Pathways[3]

The following diagram illustrates the mechanistic pathway of Bis(benzylidene)cyclohexanone (BBCH) derivatives inducing apoptosis in cancer cells.

ApoptosisPathway BBCH Bis(benzylidene) cyclohexanone Tubulin Tubulin Polymerization BBCH->Tubulin Inhibits AURKA Aurora Kinase A (Phosphorylation) BBCH->AURKA Inhibits Bcl2 Bcl-2 (Anti-apoptotic) BBCH->Bcl2 Downregulates Bax Bax (Pro-apoptotic) BBCH->Bax Upregulates G2M G2/M Cell Cycle Arrest Tubulin->G2M AURKA->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Mito Mitochondrial Membrane Potential Bcl2->Mito Stabilizes Bax->Mito Destabilizes CytC Cytochrome C Release Mito->CytC Caspase Caspase-3/7 Activation CytC->Caspase Caspase->Apoptosis

Caption: Mechanistic pathway of BBCH derivatives leading to apoptosis via tubulin inhibition and mitochondrial destabilization.

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

This protocol yields 2,6-bis(benzylidene)cyclohexanone derivatives. The choice of base (NaOH) and solvent (Ethanol) drives the thermodynamic product (


-isomer).

Reagents:

  • Cyclohexanone (10 mmol)

  • Substituted Benzaldehyde (20 mmol)

  • NaOH (40% aq. solution)

  • Ethanol (95%)[3]

Workflow:

  • Dissolution: Dissolve 10 mmol cyclohexanone and 20 mmol aldehyde in 20 mL ethanol.

  • Catalysis: Add 2 mL of 40% NaOH dropwise while stirring at room temperature.

    • Causality: High concentration of base ensures rapid enolate formation; dropwise addition controls exothermicity to prevent polymerization.

  • Precipitation: Stir for 2-4 hours. The product typically precipitates as a yellow/orange solid due to the extended conjugation.

  • Purification: Filter the solid, wash with cold water (to remove excess base) and cold ethanol. Recrystallize from ethyl acetate/ethanol (2:1).

Validation: MTT Cytotoxicity Assay

Objective: Determine IC


 against cancer cell lines (e.g., MCF-7).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Add compound (dissolved in DMSO, serial dilutions 0.1 - 100

    
    M).
    
    • Control: DMSO vehicle control (<0.1% v/v).

  • Incubation: Incubate for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Cyclohexanone + Ar-CHO (1:2) Mix Solvent: Ethanol (95%) Start->Mix Reaction Stir 2-4h @ RT Mix->Reaction Catalyst Catalyst: NaOH (40%) Catalyst->Reaction Dropwise Filter Filtration & Wash (H2O/EtOH) Reaction->Filter Precipitate Recryst Recrystallization (EtOAc/EtOH) Filter->Recryst Product Pure Bis(benzylidene) cyclohexanone Recryst->Product

Caption: Base-catalyzed Claisen-Schmidt condensation workflow for synthesizing bis(benzylidene)cyclohexanones.

Comparative Data Summary

Table 1: Anticancer and Enzyme Inhibitory Potency of Selected Derivatives

Compound IDR-Substituent (Para)Target/Cell LineIC

Value
Reference
BBCH-Cl -Cl

-Amylase
7.6

1.4

M
[1]
BBCH-Br -Br

-Amylase
6.9

1.8

M
[1]
Derivative 12 (Pyrimidine moiety)AURKA (Kinase)0.13

M
[2]
Nitro-BBCH -NO

A549 (Lung Cancer)0.48 mM*[3]
Ref (Acarbose) N/A

-Amylase
23.5

M
[1]

*Note: While simple nitro-derivatives show millimolar activity (weak), heterocyclic modifications (Derivative 12) achieve nanomolar potency.

References

  • Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential

    
    -Amylase Inhibitor. UKM Journal. Available at: [Link]
    
  • Anticancer activities of cyclohexenone derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis of some Mannich base derivatives and their antimicrobial activity study. Arabian Journal of Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 3-methyl-2-oxocyclohexanecarboxylate in Natural Product Synthesis: A Prospective Application

For distribution to: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Versatile Building Block Methyl 3-methyl-2-oxocyclohexanecarboxylate, a functionalized cyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Versatile Building Block

Methyl 3-methyl-2-oxocyclohexanecarboxylate, a functionalized cyclohexane derivative, represents a potent, yet underutilized, starting material in the complex art of natural product synthesis. Its inherent structural features—a β-keto ester system, a stereogenic center, and a six-membered ring—offer a rich platform for a variety of chemical transformations. This document aims to provide a comprehensive overview of the prospective applications of this versatile building block, with a focus on a hypothetical total synthesis of a sesquiterpenoid natural product. While direct, published total syntheses commencing with this specific molecule are not prevalent in the current literature, its chemical reactivity, analogous to similar and well-studied compounds, allows for the rational design of synthetic routes to complex molecular architectures.

The core value of Methyl 3-methyl-2-oxocyclohexanecarboxylate lies in its capacity to serve as a linchpin in convergent synthetic strategies. The ketone and ester functionalities provide orthogonal handles for a range of classical and modern organic reactions, including enolate chemistry, conjugate additions, and annulation reactions. The pre-existing methyl-substituted stereocenter can be exploited to induce stereoselectivity in subsequent transformations, a critical aspect in the synthesis of enantiomerically pure natural products.

This application note will delineate a plausible synthetic pathway towards a hypothetical sesquiterpenoid, showcasing the strategic advantages of employing Methyl 3-methyl-2-oxocyclohexanecarboxylate. Detailed experimental protocols, rooted in established methodologies, are provided to guide the researcher in exploring the synthetic potential of this promising, yet underexplored, chiral building block.

Hypothetical Synthesis of a Eudesmane Sesquiterpenoid Core

The eudesmane family of sesquiterpenoids, characterized by a decalin core, represents a suitable target to illustrate the utility of Methyl 3-methyl-2-oxocyclohexanecarboxylate. The following proposed synthesis leverages the inherent reactivity of the starting material to construct the bicyclic carbon skeleton through a strategic Robinson annulation.

G cluster_0 Synthesis of the Eudesmane Core A Methyl 3-methyl-2-oxocyclohexanecarboxylate C Robinson Annulation Product (Dienone Intermediate) A->C Base-catalyzed Michael Addition & Intramolecular Aldol Condensation B Methyl Vinyl Ketone B->C D Stereoselective Reduction C->D e.g., Luche Reduction E Eudesmane Sesquiterpenoid Core D->E Further Functionalization

Caption: Proposed synthetic workflow for the construction of a eudesmane sesquiterpenoid core.

Part 1: The Robinson Annulation - Constructing the Decalin Framework

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1] In this proposed synthesis, the enolate of Methyl 3-methyl-2-oxocyclohexanecarboxylate will act as the Michael donor, attacking methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate will then undergo an intramolecular aldol condensation to furnish the bicyclic decalin system.

Rationale for Experimental Choices:

  • Base Selection: A non-nucleophilic base such as potassium tert-butoxide or sodium ethoxide is chosen to favor enolate formation without competing with the ester functionality.

  • Solvent: A polar aprotic solvent like ethanol or a mixture of ethanol and benzene is suitable for this transformation, facilitating both the Michael addition and the subsequent cyclization.

  • Temperature Control: The initial Michael addition is typically performed at a lower temperature to control the reaction rate and minimize side reactions. The subsequent aldol condensation and dehydration often require heating to drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of the Dienone Intermediate via Robinson Annulation

Materials:

  • Methyl 3-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

  • Methyl vinyl ketone (1.2 equiv)

  • Potassium tert-butoxide (1.1 equiv)

  • Anhydrous ethanol

  • Anhydrous benzene

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add anhydrous ethanol.

  • Add potassium tert-butoxide to the ethanol and stir until fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Methyl 3-methyl-2-oxocyclohexanecarboxylate in anhydrous benzene to the cooled base solution over 30 minutes.

  • Stir the resulting mixture at 0 °C for 1 hour to ensure complete enolate formation.

  • Add methyl vinyl ketone dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Heat the reaction mixture to reflux for 4 hours to promote the aldol condensation and dehydration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dienone intermediate.

Reactant Molar Ratio Molecular Weight ( g/mol ) Amount (mmol) Mass/Volume
Methyl 3-methyl-2-oxocyclohexanecarboxylate1.0170.21101.70 g
Methyl vinyl ketone1.270.09120.84 g (0.96 mL)
Potassium tert-butoxide1.1112.21111.23 g
Anhydrous Ethanol---50 mL
Anhydrous Benzene---20 mL

Table 1: Representative reaction quantities for the Robinson Annulation.

Part 2: Stereoselective Reduction and Further Elaboration

With the decalin core constructed, the next critical step is the stereoselective reduction of the enone functionality. The choice of reducing agent will determine the stereochemistry of the resulting alcohol, which is crucial for the final natural product structure. Subsequent functional group manipulations would then be employed to complete the synthesis of the target eudesmane sesquiterpenoid.

Rationale for Experimental Choices:

  • Reducing Agent: A Luche reduction (NaBH₄, CeCl₃·7H₂O) is a mild and effective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, often with high stereoselectivity. The cerium chloride is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack.

  • Solvent: Methanol is the typical solvent for Luche reductions.

Protocol 2: Stereoselective Reduction of the Dienone Intermediate

Materials:

  • Dienone Intermediate (from Protocol 1) (1.0 equiv)

  • Sodium borohydride (1.5 equiv)

  • Cerium(III) chloride heptahydrate (1.2 equiv)

  • Methanol

  • Dichloromethane

Procedure:

  • Dissolve the dienone intermediate and cerium(III) chloride heptahydrate in methanol in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sodium borohydride portion-wise to the cooled solution over 15 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired allylic alcohol.

G cluster_1 Key Transformations Start Methyl 3-methyl-2-oxocyclohexanecarboxylate Enolate Enolate Formation (Base) Start->Enolate Michael Michael Addition (Methyl Vinyl Ketone) Enolate->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Dehydration Dehydration Aldol->Dehydration Dienone Dienone Product (Decalin Core) Dehydration->Dienone Reduction Stereoselective Reduction (e.g., Luche Reduction) Dienone->Reduction Product Allylic Alcohol (Eudesmane Precursor) Reduction->Product

Caption: Reaction cascade in the proposed synthesis.

Conclusion and Future Outlook

While a documented total synthesis of a natural product utilizing Methyl 3-methyl-2-oxocyclohexanecarboxylate as a starting material remains to be published, the fundamental principles of organic synthesis strongly support its potential as a valuable and versatile building block. The hypothetical synthetic sequence outlined in this application note, centered around a key Robinson annulation, provides a tangible roadmap for researchers to explore its utility. The strategic placement of functional groups and a chiral center makes it an attractive candidate for the asymmetric synthesis of a wide range of complex natural products, particularly those possessing a decalin or related bicyclic core.

Future investigations could focus on:

  • Asymmetric Robinson Annulations: Employing chiral catalysts or auxiliaries to control the stereochemical outcome of the ring formation.

  • Diverse Annulation Partners: Exploring a wider range of Michael acceptors to access a greater diversity of fused ring systems.

  • Elaboration of the Ester Functionality: Utilizing the methyl ester as a handle for further transformations, such as reduction, amidation, or conversion to other functional groups.

The exploration of underutilized starting materials like Methyl 3-methyl-2-oxocyclohexanecarboxylate is crucial for the continued advancement of synthetic organic chemistry and the efficient production of medicinally relevant natural products.

References

  • Robinson, R. (1935). A synthesis of chrysene and other polynuclear hydrocarbons. Journal of the Chemical Society (Resumed), 1390-1395. [Link]

  • Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press. [Link]

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227. [Link]

  • Wieland, P., & Miescher, K. (1950). Über die Herstellung mehrkerniger Ketone. Helvetica Chimica Acta, 33(7), 2215-2228. [Link]

  • Corey, E. J., & Cheng, X. M. (1995). The logic of chemical synthesis. John Wiley & Sons. [Link]

Sources

Application

Application Note: Methyl 3-methyl-2-oxocyclohexanecarboxylate in Medicinal Chemistry &amp; Heterocyclic Synthesis

Executive Summary & Strategic Utility Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS No. 59416-90-9) is a highly substituted, cyclic β-keto ester that serves as a privileged building block in modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS No. 59416-90-9) is a highly substituted, cyclic β-keto ester that serves as a privileged building block in modern drug discovery. In medicinal chemistry, the incorporation of aliphatic ring systems with defined stereocenters is a proven strategy to improve the pharmacokinetic profiles of drug candidates (e.g., increasing sp³ character to enhance solubility and reduce off-target toxicity).

This specific scaffold provides a rigid cyclohexane backbone equipped with a bis-electrophilic center (the C2 ketone and C1 ester) and a sterically demanding C3 methyl group. It is heavily utilized to construct fused bicyclic heterocycles—such as tetrahydroindazoles, tetrahydroquinazolines, and fused pyrimidines—which are critical pharmacophores in the development of targeted therapeutics, including Thyroid Hormone Receptor beta (THR-β) agonists[1].

Chemical Reactivity & Mechanistic Insights

The utility of methyl 3-methyl-2-oxocyclohexanecarboxylate stems from its versatile reactivity profile:

  • Keto-Enol Tautomerism: In solution, this compound exists as a complex mixture of cis/trans isomers and keto-enol tautomers (approximately a 50:50 keto-enol ratio in CDCl₃)[2]. The enol form is highly nucleophilic, allowing for facile functionalization.

  • Bis-Electrophilicity for Cyclocondensation: The adjacent ketone and ester moieties allow for rapid cyclocondensation with bis-nucleophiles (e.g., hydrazines, amidines, and guanidines) to form 5- or 6-membered fused heterocyclic rings.

  • Umpolung via Enol Triflates: By trapping the enol tautomer as a trifluoromethanesulfonate (triflate), the C2 position is converted from a nucleophilic center into a powerful electrophile (pseudohalide)[1]. This enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), expanding the chemical space far beyond traditional condensation chemistry.

G A 2-Methylcyclohexanone B Kinetic Enolate (Deprotonation at C6) A->B NaH, DMSO/THF Regioselective C Methyl 3-methyl-2- oxocyclohexanecarboxylate B->C Dimethyl Carbonate Acylation

Regioselective synthesis of methyl 3-methyl-2-oxocyclohexanecarboxylate via kinetic enolate.

Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl 3-methyl-2-oxocyclohexanecarboxylate

This protocol leverages in situ activated sodium hydride to generate the kinetic enolate of 2-methylcyclohexanone, ensuring selective acylation at the less sterically hindered C6 position[2].

Reagents:

  • 2-Methylcyclohexanone (1.0 equiv)

  • Dimethyl carbonate (2.5 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 2.0 equiv)

  • Anhydrous DMSO/THF (75:25 v/v)

Step-by-Step Methodology:

  • Base Activation: Under an inert argon atmosphere, suspend NaH in the anhydrous DMSO/THF mixture. Causality: DMSO accelerates deprotonation by forming the highly basic dimsyl anion in situ, while THF maintains the solubility of the organic components[2].

  • Electrophile Addition: Add dimethyl carbonate to the suspension and heat the mixture gently to 60 °C.

  • Kinetic Enolate Formation: Add 2-methylcyclohexanone dropwise over 1 hour using a syringe pump. Causality: Dropwise addition ensures the ketone concentration remains low, preventing undesired self-condensation (aldol reactions) and favoring immediate trapping by the carbonate.

  • Reaction Monitoring: Stir for an additional 2 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, visualizing with KMnO₄).

  • Workup & Validation: Quench the reaction carefully with cold 1M HCl to pH 4. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation to yield a colorless liquid (Expected yield: ~90%)[2].

Protocol B: Synthesis of the Enol Triflate for Cross-Coupling

Trapping the β-keto ester as an enol triflate is a critical step for synthesizing complex multi-ring systems, such as pyrimidine-based THR-β agonists[1].

Reagents:

  • Methyl 3-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the β-keto ester in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add DIPEA dropwise. Causality: A non-nucleophilic amine base is required to selectively deprotonate the highly acidic α-proton without attacking the electrophilic ester or the incoming Tf₂O.

  • Sulfonylation: Slowly add Tf₂O dropwise. The reaction mixture will typically turn light yellow.

  • Maturation: Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure. The resulting methyl 3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-ene-1-carboxylate should be used promptly in downstream Pd-catalyzed couplings to prevent degradation[1].

G A Methyl 3-methyl-2- oxocyclohexanecarboxylate B Enol Triflate Intermediate A->B Tf2O, DIPEA (O-Sulfonylation) C Fused Pyrazoles / Pyrimidines (via Bis-nucleophiles) A->C Hydrazines / Amidines (Cyclocondensation) D THR-β Agonist Scaffolds (via Pd-Catalyzed Coupling) B->D Cross-Coupling (Suzuki/Stille)

Divergent medicinal chemistry workflows utilizing the β-keto ester scaffold.

Quantitative Data & Analytical Markers

Accurate analytical validation is essential due to the complex tautomeric nature of these intermediates. The table below summarizes expected yields and critical ¹H NMR markers for the validation of the synthesized scaffolds.

CompoundExpected YieldKey ¹H NMR Markers (500 MHz, CDCl₃)Primary MedChem Application
Methyl 3-methyl-2-oxocyclohexanecarboxylate 85 - 90%δ 12.29 (s, enol -OH), δ 3.75–3.73 (m, -OCH₃), δ 1.18–1.04 (d, -CH₃)[2]Precursor for cyclocondensation (fused heterocycles).
Enol Triflate Derivative > 80%δ 3.82 (s, -OCH₃), Complete disappearance of enol -OH at δ 12.29Electrophile for Suzuki/Stille Pd-catalyzed cross-couplings[1].
Fused Pyrimidine Scaffold 60 - 75%δ 8.50 (s, Pyrimidine Ar-H), δ 2.80 (m, aliphatic ring protons)Core scaffold for THR-β agonists and kinase inhibitors[1].

Note: The ¹H NMR spectrum of the parent β-keto ester will appear highly complex (poorly resolved multiplets) due to the simultaneous presence of cis/trans stereoisomers and keto-enol tautomers. The presence of the far downfield singlet (~12.29 ppm) is the definitive marker of successful product formation[2].

References

  • Title: High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

  • Title: EP4529954A2 - Thrb receptor agonist compound and preparation method and use thereof Source: Google Patents URL

Sources

Method

Advanced Experimental Protocols for the Synthesis of Cyclohexanone Derivatives via Dieckmann Cyclization

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Construction of highly functionalized 6-membered carbocycles and bicyclic frameworks. Introduction and Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Construction of highly functionalized 6-membered carbocycles and bicyclic frameworks.

Introduction and Mechanistic Causality

The Dieckmann cyclization is an intramolecular Claisen condensation that serves as a cornerstone methodology for constructing 5- and 6-membered cyclic β-keto esters 1[1]. In the context of drug development, cyclohexanone derivatives are privileged scaffolds found in numerous hypotensive agents, analgesics, and calcium channel antagonists 2[2].

The Thermodynamic Imperative: The causality behind a successful Dieckmann cyclization lies in its thermodynamic control. Because every step of the condensation (enolization, nucleophilic attack, and leaving group expulsion) is highly reversible, the reaction relies entirely on a final, irreversible deprotonation of the resulting cyclic β-keto ester to drive the equilibrium forward 3[3]. If the cyclized product lacks an α-proton (e.g., forming a quaternary center without an alternative thermodynamic sink), the ring will preferentially open back to the diester 4[4].

To address the diverse needs of modern process chemistry, this guide details two distinct, field-proven protocols:

  • A One-Pot Tandem Double Michael-Dieckmann Cascade for the de novo synthesis of highly substituted cyclohexanones.

  • A Single-Pot Dieckmann Cyclization/Alkylation of 1,7-diesters to form functionalized cyclohexanone cores.

Protocol A: One-Pot Tandem Double Michael-Dieckmann Condensation

Developed by researchers at Amgen, this scalable methodology constructs 4,4-disubstituted cyclohexane β-keto esters directly from benzylic nitriles (or esters) and methyl acrylate 5[5]. The reaction forms three discrete carbon-carbon bonds—including a quaternary center—in a single operation 2[2].

Mechanism SM Benzylic Nitrile + Methyl Acrylate (Starting Materials) M1 1st Michael Addition (Intermolecular) SM->M1 M2 2nd Michael Addition (Intramolecular/Tandem) M1->M2 DC Dieckmann Cyclization (Ring Closure) M2->DC Prod 4,4-Disubstituted Cyclohexane β-Keto Ester DC->Prod

Logical flow of the tandem double Michael-Dieckmann condensation cascade.

Experimental Rationale
  • Base Selection (Potassium tert-butoxide): A sterically hindered, non-nucleophilic base is critical. It is strong enough to deprotonate the benzylic nitrile and drive the Michael additions, but bulky enough to prevent competitive transesterification or nucleophilic attack on the methyl acrylate carbonyls.

  • Stoichiometry: An excess of methyl acrylate (2.2 to 2.5 equivalents) is required to ensure the second Michael addition outcompetes premature cyclization or polymerization.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Charge the flask with the benzylic nitrile (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add Potassium tert-butoxide (1.2 equiv) portion-wise. Stir for 15 minutes to allow complete formation of the benzylic anion (solution will typically darken).

  • Cascade Initiation: Add methyl acrylate (2.2 equiv) dropwise via syringe over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature. Monitor via TLC (typically complete within 0.25 to 3 hours).

  • Quench and Workup: Quench the reaction by adding 1N aqueous HCl (to pH ~3) to irreversibly protonate the β-keto ester enolate. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography.
    
Quantitative Substrate Scope

Table 1: Substrate Scope for the Tandem Double Michael-Dieckmann Condensation 2[2].

Substrate TypeBenzylic R-GroupBaseTime (h)Isolated Yield (%)
Aryl NitrilePhenylKOtBu0.2588
Aryl Nitrile4-Methoxyphenyl (Electron-rich)KOtBu0.5092
Aryl Nitrile2-Chlorophenyl (Sterically hindered)KOtBu1.0075
Aryl EsterPhenylKOtBu3.0070
Aryl Nitrile4-Nitrophenyl (Electron-deficient)KOtBu>12.0<20 (Low Reactivity)

Protocol B: Single-Pot Dieckmann Cyclization & Alkylation of 1,7-Diesters

For the synthesis of specific stereocenters on a cyclohexanone core, the cyclization of 1,7-diesters (such as pimelate derivatives) is the standard approach 6[6]. This protocol utilizes an advanced modification by Tsuji and Fuchs, allowing for a single-pot cyclization and subsequent alkylation without the need for solvent exchange 7[7].

Workflow Step1 1. Degassing (Vacuum/Argon Purge) Step2 2. Base Addition (NaH/t-BuOK in THF) Step1->Step2 Step3 3. Dieckmann Cyclization (40 °C, Thermodynamic Control) Step2->Step3 Step4 4. In Situ Alkylation (Electrophile Addition) Step3->Step4 Step5 5. Acidic Quench & Workup (Isolate β-Keto Ester) Step4->Step5

Experimental workflow for single-pot Dieckmann cyclization and alkylation.

Experimental Rationale
  • Solvent and Base Synergy: While classical methods use sodium ethoxide in ethanol, modern protocols often utilize NaH or KOtBu in aprotic solvents (like THF or DMSO) to enhance the nucleophilicity of the enolate. For instance, the use of the dimsyl ion (NaH in DMSO) has been shown to push Dieckmann yields to near-quantitative levels 8[8].

  • In-Situ Trapping: By adding an electrophile (e.g., Methyl Iodide) directly to the reaction mixture after cyclization is complete, the intermediate β-keto ester enolate is trapped, forming a quaternary center and preventing ring-opening reversion.

Step-by-Step Methodology (Synthesis of an Allyl-Methyl-Cyclohexanone Precursor)
  • Degassing: Charge a flame-dried flask with the 1,7-diester (e.g., diallyl pimelate derivative). Place under vacuum (0.06 mmHg) for 60 minutes to remove dissolved gases, then backfill with Argon 7[7].

  • Solvation: Dissolve the substrate in anhydrous THF.

  • Cyclization: Add the base (e.g., NaH or KOtBu, 1.1 equiv). Stir at 22 °C for 7 hours, then heat to 40 °C for 4 hours to drive the cyclization to completion.

  • Alkylation: Once TLC confirms the consumption of the starting material, add the electrophile (e.g., neat iodomethane, 1.3 equiv) directly to the pot. Stir for an additional 8 hours at 40 °C.

  • Workup: Cool to ambient temperature. Carefully quench with water. Extract with Ethyl Acetate. Do not remove THF prior to extraction, as phase separation may fail 7[7].

  • Isolation: Dry the organic layer, concentrate under vacuum, and purify via short-path distillation or chromatography.

Self-Validation & Troubleshooting

To ensure the integrity of the protocol, scientists must rely on strict analytical markers. The Dieckmann cyclization of pimelate derivatives can be notoriously difficult to track visually due to overlapping Rf values.

Table 2: TLC Monitoring Data for Protocol B (20% EtOAc in Hexanes) 7[7].

Compound StageRf ValueStain Response (KMnO₄ / p-Anisaldehyde)
Starting Material (Diallyl Pimelate)0.46Stains dark blue
Cyclized Intermediate (β-Keto Ester)0.58 - 0.77 (Broad)Stains deep purple; Highly UV Active
Alkylated Product0.56Stains brown

Note on Troubleshooting: If the cyclized intermediate is not forming, verify the anhydrous nature of your solvent. Trace water will cause ester hydrolysis, destroying the starting material and generating carboxylate salts that will not undergo Claisen condensation. If the reaction stalls, transitioning the solvent system to DMSO to utilize the highly active dimsyl ion can overcome activation energy barriers for sterically hindered substrates 8[8].

References

  • [1] Chemistry Learner. Dieckmann Condensation: Definition, Examples, and Mechanism. 1

  • [6] Organic Reactions. The Dieckmann Condensation. 6

  • [2] Organic Chemistry Portal. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters.2

  • [5] PubMed / J. Org. Chem. An Efficient and Scalable One-Pot Double Michael addition-Dieckmann Condensation for the Synthesis of 4,4-disubstituted Cyclohexane Beta-Keto Esters. 5

  • [7] Organic Syntheses. Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S). 7

  • [3] CORE. Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. 3

  • [4] OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. 4

  • [8] gChem. Dieckmann Condensation (DMSO/Dimsyl Ion Applications). 8

Sources

Application

Application Notes and Protocols: Methyl 3-methyl-2-oxocyclohexanecarboxylate as a Versatile Synthetic Building Block

Authored by: A Senior Application Scientist Introduction: Unlocking Synthetic Potential Methyl 3-methyl-2-oxocyclohexanecarboxylate is a valuable and highly functionalized building block in modern organic synthesis. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking Synthetic Potential

Methyl 3-methyl-2-oxocyclohexanecarboxylate is a valuable and highly functionalized building block in modern organic synthesis. Its structure, featuring a β-keto ester moiety on a substituted cyclohexane ring, provides a rich platform for a variety of chemical transformations. The strategic placement of a ketone, an ester, and an existing methyl-substituted stereocenter makes it a powerful precursor for the stereocontrolled synthesis of complex carbocyclic and heterocyclic systems, including natural products and pharmaceutical intermediates.

The reactivity of this molecule is primarily governed by the acidic α-proton situated between the two carbonyl groups. This proton can be readily removed by a base to generate a stabilized enolate, a potent carbon nucleophile. This fundamental reactivity enables a suite of classical and modern synthetic operations, including alkylations, acylations, and annulations. Furthermore, the ester and ketone functionalities can be independently or concertedly manipulated to achieve desired molecular architectures. This guide provides an in-depth exploration of its key applications, complete with detailed experimental protocols and the scientific rationale behind them.

G cluster_molecule Methyl 3-methyl-2-oxocyclohexanecarboxylate cluster_reactivity Key Reactive Sites cluster_transformations Primary Transformations mol_img mol_img alpha_H Acidic α-Proton (pKa ~11) mol_img->alpha_H Enables Enolate Formation ester_CO Ester Carbonyl (Electrophilic) mol_img->ester_CO Hydrolysis / Amidation keto_CO Ketone Carbonyl (Electrophilic) mol_img->keto_CO Reduction / Condensation alkylation α-Alkylation alpha_H->alkylation annulation Annulation Reactions alpha_H->annulation decarboxylation Decarboxylation ester_CO->decarboxylation heterocycle Heterocycle Synthesis keto_CO->heterocycle

Caption: Core reactivity of Methyl 3-methyl-2-oxocyclohexanecarboxylate.

Synthesis of the Building Block

The title compound is conveniently prepared via the acylation of 2-methylcyclohexanone with a suitable carbonate source. The following protocol is adapted from established procedures for the synthesis of related 2-oxocyclohexanecarboxylates.[1]

Protocol 1: Synthesis of Methyl 3-methyl-2-oxocyclohexanecarboxylate

This procedure involves the base-mediated condensation of 2-methylcyclohexanone with dimethyl carbonate. Sodium hydride is used as a strong base to generate the ketone enolate, which then acts as the nucleophile.

Materials:

  • 2-Methylcyclohexanone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Aqueous acetic acid

  • Saturated aqueous sodium chloride (brine)

  • Chloroform or Diethyl Ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Equip a dry, three-necked round-bottomed flask with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

  • Base Suspension: Charge the flask with sodium hydride (1.25 equivalents) and anhydrous THF. Heat the suspension to reflux with vigorous stirring.

  • Enolate Formation: In the dropping funnel, prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the refluxing sodium hydride suspension over 1 hour.

  • Acylation: After the addition is complete, add dimethyl carbonate (1.5 equivalents) to the reaction mixture. Continue to heat at reflux for an additional 2-3 hours. The reaction mixture will become a thick slurry.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add 3 M aqueous acetic acid to neutralize the excess base and quench the reaction. Ensure adequate venting as hydrogen gas may be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform or diethyl ether (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield methyl 3-methyl-2-oxocyclohexanecarboxylate as a colorless liquid.

Reactant Equivalents Purpose
2-Methylcyclohexanone1.0Ketone Substrate
Sodium Hydride1.25Base (Enolate Formation)
Dimethyl Carbonate1.5Acylating Agent
Acetic Acid-Quenching/Neutralization

Application: α-Alkylation for Core Elaboration

The most fundamental transformation of this building block is the alkylation at the α-carbon. This C-C bond-forming reaction is a cornerstone of synthetic strategy, allowing for the introduction of diverse side chains and the construction of quaternary carbon centers. The reaction proceeds via the generation of a stabilized enolate, which subsequently displaces a halide from an electrophile in an SN2 reaction.[2]

Causality: The choice of base is critical. Sodium hydride or sodium alkoxides are commonly used.[2] Using sodium methoxide in methanol is convenient, but can lead to transesterification. Using a non-nucleophilic base like sodium hydride in an aprotic solvent like THF avoids this and drives the deprotonation to completion. The reactivity of the alkylating agent is also key; primary alkyl iodides and activated halides like allyl or benzyl bromides are excellent electrophiles.[3]

G start Methyl 3-methyl-2- oxocyclohexanecarboxylate enolate Stabilized Enolate (Nucleophile) start->enolate Base (e.g., NaH) -H₂ product α-Alkylated Product enolate->product Sₙ2 Attack alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product

Caption: General workflow for the α-alkylation reaction.

Protocol 2: α-Alkylation with Allyl Bromide

This protocol details the introduction of an allyl group, a versatile handle for further transformations like cross-metathesis or oxidation.

Materials:

  • Methyl 3-methyl-2-oxocyclohexanecarboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, nitrogen-flushed flask, add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes to remove mineral oil. Carefully decant the hexanes and suspend the NaH in anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl 3-methyl-2-oxocyclohexanecarboxylate (1.0 equivalent) in THF dropwise over 20 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (cessation of H₂ evolution).

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add allyl bromide (1.2 equivalents) dropwise. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired α-allylated product.

Application: Hydrolysis and Decarboxylation

A powerful synthetic sequence involves the hydrolysis of the ester group followed by thermal decarboxylation of the resulting β-keto acid.[4] This two-step process effectively removes the methoxycarbonyl group, yielding a substituted cyclohexanone. This is an excellent method for synthesizing 2,6-disubstituted cyclohexanones, which are common motifs in terpenoid natural products.

Causality: The decarboxylation of β-keto acids proceeds readily upon heating because it can occur via a stable, six-membered cyclic transition state, leading to an enol intermediate that quickly tautomerizes to the more stable ketone.[4][5] The initial hydrolysis step (saponification) is a standard base-mediated ester cleavage. Subsequent acidification is required to protonate the carboxylate and generate the free β-keto acid necessary for decarboxylation.

G start α-Alkylated Keto Ester step1 1) NaOH, H₂O, Δ (Saponification) start->step1 carboxylate Carboxylate Salt step1->carboxylate step2 2) H₃O⁺ (Acidification) carboxylate->step2 keto_acid β-Keto Acid step2->keto_acid step3 3) Δ (Decarboxylation) keto_acid->step3 enol Enol Intermediate step3->enol product 2,6-Disubstituted Cyclohexanone enol->product

Caption: The saponification-decarboxylation sequence.

Protocol 3: Synthesis of 2-Allyl-6-methylcyclohexanone

This protocol describes the conversion of the α-allylated product from Protocol 2 into the corresponding disubstituted ketone.

Materials:

  • Methyl 1-allyl-3-methyl-2-oxocyclohexane-1-carboxylate

  • Sodium hydroxide (NaOH)

  • Water, Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Saponification: In a round-bottom flask, dissolve the starting keto ester (1.0 equivalent) in a 1:1 mixture of methanol and water. Add sodium hydroxide (3.0 equivalents) and heat the mixture to reflux for 4 hours.

  • Solvent Removal: After cooling, remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully acidify the solution to pH ~1-2 by adding concentrated HCl dropwise. Vigorous bubbling (CO₂ evolution) will occur.

  • Decarboxylation: Gently heat the acidified mixture to 50-60 °C for 1-2 hours until gas evolution ceases completely.

  • Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-allyl-6-methylcyclohexanone.

Application: Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[6][7] The enolate generated from methyl 3-methyl-2-oxocyclohexanecarboxylate can serve as the Michael donor, reacting with an α,β-unsaturated ketone like methyl vinyl ketone (MVK) to build complex fused bicyclic systems, which are precursors to steroids and terpenes.[6][8]

Causality: The reaction is a tandem process. The first step, a Michael addition, is a conjugate addition of the enolate to the β-carbon of MVK, forming a 1,5-dicarbonyl intermediate (technically a 1,5-keto-keto-ester).[7] In the presence of base, this intermediate is deprotonated at the methyl ketone to form a new enolate, which then undergoes an intramolecular aldol condensation by attacking the original ketone of the cyclohexane ring. Subsequent heating eliminates water to form the thermodynamically stable α,β-unsaturated ketone product.[9]

Step Reaction Type Key Transformation
1 Michael AdditionEnolate adds to MVK, forming a 1,5-dicarbonyl.
2 Aldol CondensationIntramolecular cyclization to form a new 6-membered ring.
3 DehydrationElimination of water to form a cyclohexenone ring.
Protocol 4: Robinson Annulation with Methyl Vinyl Ketone (MVK)

Materials:

  • Methyl 3-methyl-2-oxocyclohexanecarboxylate

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol

  • Methyl vinyl ketone (MVK)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Enolate Formation: In a dry, nitrogen-flushed flask, dissolve methyl 3-methyl-2-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous methanol. Add a solution of sodium methoxide in methanol (1.1 equivalents) and stir at room temperature for 1 hour.

  • Michael Addition: Cool the solution to 0 °C. Add freshly distilled methyl vinyl ketone (1.1 equivalents) dropwise, keeping the temperature below 10 °C. After addition, allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Aldol Condensation & Dehydration: Heat the reaction mixture to reflux for 4-6 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Workup: Cool the reaction to room temperature and neutralize with saturated aqueous NH₄Cl solution.

  • Extraction: Remove the methanol via rotary evaporation. Extract the remaining aqueous residue with diethyl ether (3 x volumes).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the fused bicyclic product.

References

  • methyl 3-methyl-2-oxocyclohexanecarboxylate - C9H14O3, density, melting point, boiling point, structural formula, synthesis . (2025, May 20). ChemicalAid. [Link]

  • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate . Organic Syntheses, 95, 425-438. [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one . (2025, August 6). ResearchGate. [Link]

  • Caine, D., Chao, S. T., & Smith, H. A. ENONE REDUCTION-ENOLATE ALKYLATION SEQUENCE: 2-ALLYL-3-METHYLCYCLOHEXANONE . Organic Syntheses. [Link]

  • Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids . (2023, February 20). YouTube. [Link]

  • The Robinson Annulation . (2018, December 10). Master Organic Chemistry. [Link]

  • Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate . DTU Research Database. [Link]

  • Decarboxylation . (2022, May 20). Master Organic Chemistry. [Link]

  • β-ALKYL-α,β-UNSATURATED ESTERS FROM ENOL PHOSPHATES OF β-KETO ESTERS . Organic Syntheses Procedure. [Link]

  • Robinson annulation . Wikipedia. [Link]

  • methyl 2-oxocyclohexane carboxylate, 41302-34-5 . The Good Scents Company. [Link]

  • Decarboxylation . Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition . (2025, August 13). ResearchGate. [Link]

  • 14.2: Robinson Annulation . (2019, June 5). Chemistry LibreTexts. [Link]

  • Banerjee, A. K., et al. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes . Juniper Publishers. [Link]

Sources

Method

Application Notes and Protocols for the Chiral Resolution of 3-Methyl-2-oxocyclohexane-1-carboxylic acid

Introduction: The Significance of Chiral Purity in Drug Development In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Purity in Drug Development

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, regulatory agencies worldwide now mandate the development of single-enantiomer drugs unless there is a compelling scientific reason to do otherwise.

3-Methyl-2-oxocyclohexane-1-carboxylic acid is a valuable chiral building block in the synthesis of numerous complex organic molecules, including pharmaceuticals. Its rigid cyclic structure and multiple functional groups make it an attractive synthon for creating molecules with specific three-dimensional orientations. However, its synthesis typically yields a racemic mixture, a 1:1 ratio of its two enantiomers. To unlock its full potential in stereospecific synthesis, an efficient and scalable method for resolving this racemic mixture is essential.

This application note provides a detailed protocol for the chiral resolution of (±)-3-methyl-2-oxocyclohexane-1-carboxylic acid via diastereomeric salt formation using the naturally occurring and readily available chiral resolving agent, (–)-cinchonidine.

The Principle of Diastereomeric Salt Resolution

The fundamental challenge in separating enantiomers lies in their identical physical properties, such as solubility, boiling point, and melting point, in an achiral environment. Diastereomeric salt resolution circumvents this by converting the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, possess distinct physical properties, most notably different solubilities.[1] This difference in solubility allows for their separation through fractional crystallization.

The process involves reacting the racemic carboxylic acid, (±)-Acid, with a single enantiomer of a chiral base, in this case, (–)-cinchonidine. This acid-base reaction forms two diastereomeric salts:

  • [(–)-cinchonidine H⁺][(+)-Acid⁻]

  • [(–)-cinchonidine H⁺][(–)-Acid⁻]

Due to their different spatial arrangements, these two diastereomeric salts will have different crystal lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble salt is then isolated by filtration. Subsequently, the resolved enantiomer of the carboxylic acid can be liberated from the diastereomeric salt by treatment with an acid.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the chiral resolution process.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomer Racemic_Acid Racemic (±)-3-methyl-2-oxocyclohexane-1-carboxylic acid Reaction Formation of Diastereomeric Salts Racemic_Acid->Reaction Resolving_Agent (–)-Cinchonidine Resolving_Agent->Reaction Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction Crystallization Cooling & Crystallization Reaction->Crystallization Diastereomeric Mixture in Solution Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt (Solid) Filtration->Less_Soluble_Salt Mother_Liquor Mother Liquor (Enriched in more soluble diastereomer) Filtration->Mother_Liquor Acidification Acidification (e.g., HCl) Less_Soluble_Salt->Acidification Mother_Liquor->Acidification Optional: Recover other enantiomer Extraction Liquid-Liquid Extraction Acidification->Extraction Resolved_Enantiomer Resolved Enantiomer in Organic Phase Extraction->Resolved_Enantiomer Aqueous_Phase Aqueous Phase (Cinchonidine Salt) Extraction->Aqueous_Phase

Figure 1: Workflow for the chiral resolution of 3-methyl-2-oxocyclohexane-1-carboxylic acid.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example)Moles (Example)
(±)-3-Methyl-2-oxocyclohexane-1-carboxylic acid52456-87-8156.1810.0 g0.064 mol
(–)-Cinchonidine485-71-2294.3918.8 g0.064 mol
Ethanol (95%)64-17-546.07As needed-
Deionized Water7732-18-518.02As needed-
Hydrochloric Acid (2 M)7647-01-036.46As needed-
Ethyl Acetate141-78-688.11As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Protocol Steps:

  • Dissolution and Salt Formation:

    • In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.0 g (0.064 mol) of racemic 3-methyl-2-oxocyclohexane-1-carboxylic acid in 150 mL of 95% ethanol.

    • Gently heat the solution to approximately 50-60 °C to ensure complete dissolution.

    • In a separate beaker, dissolve 18.8 g (0.064 mol) of (–)-cinchonidine in 100 mL of 95% ethanol, warming if necessary.

    • Once both solutions are clear, add the warm cinchonidine solution to the carboxylic acid solution with continuous stirring.

  • Crystallization of the Diastereomeric Salt:

    • Allow the combined solution to cool slowly to room temperature. The formation of a crystalline precipitate should be observed. The rate of cooling is critical for the formation of well-defined crystals and achieving high diastereomeric purity. Rapid cooling can lead to the co-precipitation of both diastereomeric salts.

    • To maximize the yield of the less soluble salt, the flask can be placed in an ice bath for 1-2 hours after it has reached room temperature.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of cold 95% ethanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the isolated salt in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

  • Liberation of the Enriched Enantiomer:

    • Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of ethyl acetate in a separatory funnel.

    • Slowly add 2 M hydrochloric acid to the mixture with shaking until the aqueous layer becomes acidic (pH 1-2, check with pH paper). This will protonate the carboxylic acid and form the hydrochloride salt of cinchonidine, which is soluble in the aqueous phase.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

    • Combine all the organic layers.

  • Isolation and Purification of the Enriched Enantiomer:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove any residual water and acid.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the resolved 3-methyl-2-oxocyclohexane-1-carboxylic acid as a solid or oil.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved carboxylic acid must be determined to assess the efficiency of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this analysis.

Chiral HPLC Method (Illustrative Example):

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the resolved acid in the mobile phase.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Troubleshooting and Optimization

  • No Crystallization: If no precipitate forms upon cooling, the solution may be too dilute. Try to concentrate the solution by evaporating some of the solvent. Seeding the solution with a small crystal of the desired diastereomeric salt (if available) can also induce crystallization.

  • Low Enantiomeric Excess: This can result from co-precipitation of both diastereomeric salts. Slower cooling rates, using a different solvent system, or recrystallizing the diastereomeric salt can improve the enantiomeric purity. The choice of solvent is crucial, and a screening of different solvents or solvent mixtures (e.g., acetone, acetonitrile, ethyl acetate) may be necessary to find the optimal conditions for selective crystallization.

  • Low Yield: Ensure that the crystallization is allowed to proceed for a sufficient amount of time at a low temperature to maximize the recovery of the less soluble salt. During the liberation step, ensure complete extraction of the resolved acid from the aqueous phase.

Conclusion

The protocol detailed in this application note provides a robust and effective method for the chiral resolution of (±)-3-methyl-2-oxocyclohexane-1-carboxylic acid. By leveraging the principles of diastereomeric salt formation with (–)-cinchonidine, researchers and drug development professionals can obtain enantiomerically enriched forms of this valuable chiral building block. The successful implementation of this technique is a critical step towards the stereocontrolled synthesis of complex and pharmacologically active molecules.

References

  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 238-249. [Link][2]

  • Ferreira, A. M., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 27(24), 8969. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. The Journal of Organic Chemistry, 69(20), 6897–6899. [Link]

  • PubChem. (n.d.). 3-Methyl-2-oxocyclohexane-1-carboxylic acid. Retrieved from [Link][3]

Sources

Application

Application Note: Heterocyclic Synthesis from Methyl 3-methyl-2-oxocyclohexanecarboxylate

[1] -Keto Esters Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10] Methyl 3-methyl-2-oxocyclohexanecarboxylate represents a versatile subclass of cyclic -keto esters. Structurally, it possesses a dense funct...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


-Keto Esters

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

Methyl 3-methyl-2-oxocyclohexanecarboxylate represents a versatile subclass of cyclic


-keto esters. Structurally, it possesses a dense functional array: a ketone at C2, an ester at C1, and a methyl substituent at C3. This specific substitution pattern introduces steric constraints adjacent to the ketone, influencing regioselectivity and reaction kinetics compared to the unsubstituted parent compound.

For drug discovery professionals, this scaffold is a "privileged structure." It serves as a precursor to fused bicyclic and tricyclic heterocycles—specifically tetrahydroindazoles , quinazolinones , and coumarins —which are pharmacophores found in anti-inflammatory, anticancer, and antimicrobial agents.

Reactivity Landscape

The molecule operates as a 1,3-bis-electrophile. The ketone (C2) is generally more electrophilic than the ester (C1), but the C3-methyl group adds steric bulk that can modulate nucleophilic attack.

  • Path A (Binucleophiles - Hydrazines): Condensation yields Tetrahydroindazoles .

  • Path B (Multicomponent - Urea/Aldehyde): Biginelli reaction yields Hexahydroquinazolinones .

  • Path C (Activated Phenols): Pechmann condensation yields Tricyclic Coumarins .

ReactivityMap Start Methyl 3-methyl-2- oxocyclohexanecarboxylate Hydrazine Hydrazine Hydrate (Binucleophile) Start->Hydrazine Urea Urea + Aldehyde (Biginelli Conditions) Start->Urea Phenol Resorcinol/Phenol (Acid Catalysis) Start->Phenol Indazole 4-Methyl-tetrahydroindazole Hydrazine->Indazole Condensation & Cyclization Quinazolinone Hexahydroquinazolinone Urea->Quinazolinone Acid Catalyzed MCR Coumarin Tricyclic Coumarin (Benzo[c]chromen-6-one) Phenol->Coumarin Pechmann Condensation

Figure 1: Synthetic divergence from the Methyl 3-methyl-2-oxocyclohexanecarboxylate scaffold.

Protocol A: Synthesis of Tetrahydroindazoles

Target: 4-Methyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one Reaction Type: Knorr Pyrazole Synthesis (Condensation/Cyclization)

Mechanistic Insight

The reaction proceeds via the initial attack of the hydrazine terminal nitrogen on the C2 ketone (most electrophilic site), forming a hydrazone intermediate. The second nitrogen then attacks the ester carbonyl (C1), displacing methanol to close the ring. The C3-methyl group may slow the initial attack due to steric hindrance, requiring elevated temperatures (reflux) to drive the reaction to completion.

Experimental Protocol

Reagents:

  • Methyl 3-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

  • Hydrazine hydrate (80% aq. solution) (1.2 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (Catalytic amount, 3-5 drops)

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 5.0 mmol of Methyl 3-methyl-2-oxocyclohexanecarboxylate in 15 mL of absolute ethanol.

  • Addition: Add 6.0 mmol (1.2 equiv) of hydrazine hydrate dropwise at room temperature. Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).[1] The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product spot.
  • Workup: Cool the reaction mixture to room temperature. Often, the product precipitates upon cooling.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • If no precipitate: Concentrate the solvent under reduced pressure.[2] Triturate the residue with diethyl ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 75–85% Data Validation:

  • 1H NMR: Look for the disappearance of the methyl ester singlet (

    
     ppm) and the appearance of a broad NH singlet (
    
    
    
    ppm). The C4-methyl doublet should be distinct.

Protocol B: Synthesis of Hexahydroquinazolinones (Biginelli)

Target: 5-Methyl-4-phenyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one Reaction Type: Biginelli Multicomponent Reaction

Mechanistic Insight

This is an acid-catalyzed three-component reaction. The urea and aldehyde condense to form an


-acyliminium ion intermediate. The cyclic 

-keto ester (acting as the enol) intercepts this ion. The C3-methyl group influences the stereochemistry of the resulting hexahydroquinazoline ring, potentially creating diastereomers (cis/trans relative to the phenyl group).

BiginelliMechanism Step1 Aldehyde + Urea (Acid Cat.) Inter1 N-Acyliminium Ion (Electrophile) Step1->Inter1 - H2O Inter2 Michael-type Addition Adduct Inter1->Inter2 Step2 Enol of Cyclic Beta-Keto Ester Step2->Inter2 Nucleophilic Attack Final Cyclization & Dehydration (Hexahydroquinazolinone) Inter2->Final - H2O

Figure 2: Simplified mechanism of the Biginelli reaction utilizing a cyclic scaffold.

Experimental Protocol

Reagents:

  • Methyl 3-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Urea (1.5 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or conc. HCl (3 drops)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure:

  • Mixing: In a pressure vial or round-bottom flask, combine the keto ester (2.0 mmol), benzaldehyde (2.0 mmol), and urea (3.0 mmol).

  • Solvent: Add 5 mL of Ethanol.

  • Catalyst: Add pTSA (0.2 mmol).

  • Reaction: Heat to reflux for 6–8 hours.

    • Note: The C3-methyl group increases steric crowding at the enolizable position. If conversion is low after 8 hours, add 5 mol% more catalyst and extend time.

  • Workup: Pour the hot reaction mixture into crushed ice (20 g). Stir vigorously.

  • Isolation: The solid product usually precipitates. Filter and wash with ice-cold water and cold ethanol.

  • Purification: Recrystallize from hot ethanol.

Expected Yield: 60–75%

Protocol C: Synthesis of Tricyclic Coumarins (Pechmann)

Target: Substituted 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Reaction Type: Pechmann Condensation

Mechanistic Insight

This reaction involves the condensation of a phenol (e.g., resorcinol) with the


-keto ester.[3] The acid catalyst promotes transesterification (phenol displacing methanol) followed by intramolecular hydroxyalkylation (electrophilic aromatic substitution) and dehydration.[2]
Experimental Protocol

Reagents:

  • Methyl 3-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

  • Resorcinol (1.0 equiv)

  • Catalyst/Solvent: Sulfuric Acid (75%) or Methanesulfonic acid.

Step-by-Step Procedure:

  • Cooling: Place 5 mL of 75% H2SO4 in a flask and cool to 0–5°C in an ice bath.

  • Addition: Add Resorcinol (10 mmol) and stir until dissolved.

  • Condensation: Add Methyl 3-methyl-2-oxocyclohexanecarboxylate (10 mmol) dropwise, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution typically darkens.

  • Quenching: Pour the reaction mixture slowly into 50 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water until the filtrate is neutral pH. Recrystallize from dilute ethanol.

Expected Yield: 80–90%

Summary of Reaction Parameters

ParameterIndazole SynthesisBiginelli (Quinazolinone)Pechmann (Coumarin)
Co-Reactant Hydrazine HydrateUrea + AldehydePhenol (Resorcinol)
Catalyst Acetic Acid (Weak Acid)pTSA / HCl (Bronsted Acid)H2SO4 / MsOH (Strong Acid)
Solvent EthanolEthanol / AcetonitrileSolvent-free or Acid as solvent
Temp/Time Reflux / 3-5 hReflux / 6-8 h0°C to RT / 4-6 h
Key Challenge Hydrazine ToxicitySteric hindrance (C3-Me)Exotherm control
Primary Mechanism Condensation-CyclizationMCR (Iminium interception)Transesterification-Alkylation

Troubleshooting & Optimization

  • Steric Hindrance (C3-Methyl Effect):

    • Issue: In the Biginelli reaction, the C3-methyl group can retard the enol attack on the iminium ion.

    • Solution: Use a stronger Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) or switch to Microwave irradiation (120°C, 15 min) to overcome the activation energy barrier.
  • Regioselectivity in Indazole Formation:

    • Issue: Formation of regioisomers is possible but rare with cyclic keto-esters.

    • Validation: Use NOESY NMR to confirm the proximity of the NH proton to the C3-methyl group (now C4 in the indazole ring).

  • Water Management:

    • For the Biginelli reaction, the presence of excess water can hydrolyze the iminium intermediate. Ensure ethanol is dry (absolute) or use molecular sieves.

References

  • Beilstein J. Org. Chem. O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. (2024).[4][5] [Link]

  • National Institutes of Health (PMC). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (2021). [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Methyl 3-methyl-2-oxocyclohexanecarboxylate

Introduction Methyl 3-methyl-2-oxocyclohexanecarboxylate is a valuable cyclic β-keto ester intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty chemicals. Its stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-methyl-2-oxocyclohexanecarboxylate is a valuable cyclic β-keto ester intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty chemicals. Its structure, featuring a chiral center at the 3-position, makes it a key building block for stereospecific syntheses. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis and purification of this compound, with a focus on practical, scalable, and efficient methodologies.

The primary synthetic route to methyl 3-methyl-2-oxocyclohexanecarboxylate is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1][2] This guide will delve into the mechanistic underpinnings of this reaction, provide detailed protocols for its execution on a large scale, and address the critical challenge of purifying the resulting mixture of diastereomers.

Synthesis via Dieckmann Condensation

The Dieckmann condensation is a robust and widely employed method for the formation of five- and six-membered cyclic β-keto esters.[3] The reaction involves the intramolecular cyclization of a diester in the presence of a strong base. For the synthesis of methyl 3-methyl-2-oxocyclohexanecarboxylate, the starting material is dimethyl 3-methyladipate.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium hydride or sodium methoxide, abstracts an acidic α-proton from one of the ester groups of dimethyl 3-methyladipate to form a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. This results in the formation of a cyclic tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating a methoxide ion and forming the cyclic β-keto ester.

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester is more acidic than the starting alcohol (methanol), and is therefore deprotonated by the methoxide base generated in the previous step. This acid-base reaction is a key driving force for the Dieckmann condensation, shifting the equilibrium towards the product.[4]

  • Protonation: A final acidic workup protonates the enolate to yield the neutral methyl 3-methyl-2-oxocyclohexanecarboxylate.

Dieckmann Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Cyclization & Elimination cluster_2 Step 4: Acidic Workup A Dimethyl 3-methyladipate B Enolate A->B  + Base (e.g., NaH) - H₂ C Cyclic Intermediate B->C Intramolecular Nucleophilic Attack D Methyl 3-methyl-2-oxocyclohexanecarboxylate Enolate C->D - CH₃O⁻ E Methyl 3-methyl-2-oxocyclohexanecarboxylate (Product) D->E + H₃O⁺

Dieckmann Condensation Reaction Mechanism
Large-Scale Synthesis Protocol

This protocol is designed for the synthesis of methyl 3-methyl-2-oxocyclohexanecarboxylate on a multi-kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated reactor bay, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Dimethyl 3-methyladipate188.2110.053.1
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)2.5563.8
Toluene (anhydrous)92.1450 L-
Methanol (anhydrous)32.041 L-
Hydrochloric Acid (37%)36.46As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine (Saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Equipment:

  • 100 L glass-lined reactor with mechanical stirring, a reflux condenser, a temperature probe, and a nitrogen inlet/outlet.

  • Addition funnel (10 L).

  • Heating/cooling system for the reactor.

  • Inert gas (nitrogen or argon) supply.

  • Appropriate safety equipment for handling sodium hydride.[5][6]

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with 50 L of anhydrous toluene.

  • Addition of Sodium Hydride: Carefully add the sodium hydride dispersion to the toluene with moderate stirring. Caution: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle sodium hydride in an inert atmosphere and away from any sources of ignition.[7]

  • Addition of Starting Material: In a separate vessel, dissolve 10.0 kg of dimethyl 3-methyladipate in 1 L of anhydrous methanol. Slowly add this solution to the stirred suspension of sodium hydride in toluene via the addition funnel over a period of 2-3 hours. The rate of addition should be controlled to maintain the reaction temperature below 30 °C. An initial exotherm and hydrogen evolution will be observed.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110 °C) and maintain at this temperature for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C. Cautiously and slowly add methanol to quench any unreacted sodium hydride until the evolution of hydrogen gas ceases.

  • Acidic Workup: Slowly add a 10% aqueous solution of hydrochloric acid to the reaction mixture with vigorous stirring, maintaining the temperature below 20 °C, until the pH of the aqueous layer is between 5 and 6.

  • Phase Separation: Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-methyl-2-oxocyclohexanecarboxylate.

Synthesis_Workflow start Start reactor_prep Prepare & Purge 100L Reactor start->reactor_prep charge_toluene Charge Toluene reactor_prep->charge_toluene add_NaH Add Sodium Hydride (Caution!) charge_toluene->add_NaH add_ester Slowly Add Ester Solution to Reactor add_NaH->add_ester dissolve_ester Dissolve Dimethyl 3-methyladipate in Methanol dissolve_ester->add_ester reflux Heat to Reflux (4-6 hours) add_ester->reflux monitor Monitor Reaction (GC/TLC) reflux->monitor cool Cool to 0-5 °C monitor->cool Reaction Complete quench Quench with Methanol cool->quench workup Acidic Workup (HCl) quench->workup separate Separate Layers workup->separate wash Wash Organic Layer separate->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in Vacuo dry->concentrate crude_product Crude Product concentrate->crude_product

Large-Scale Synthesis Workflow

Purification of Methyl 3-methyl-2-oxocyclohexanecarboxylate

The crude product obtained from the Dieckmann condensation is a mixture of cis and trans diastereomers. The separation of these isomers is crucial to obtain the desired stereochemistry for subsequent synthetic steps. Fractional distillation under reduced pressure is the most common and scalable method for this separation.

Diastereomer Separation by Fractional Vacuum Distillation

The cis and trans isomers of methyl 3-methyl-2-oxocyclohexanecarboxylate have slightly different boiling points, which allows for their separation by fractional distillation.[8] Performing the distillation under vacuum is essential to prevent thermal decomposition of the product at high temperatures.[9]

Physical Properties of Diastereomers:

IsomerBoiling Point (°C at reduced pressure)
cis-Methyl 3-methyl-2-oxocyclohexanecarboxylateLower boiling point
trans-Methyl 3-methyl-2-oxocyclohexanecarboxylateHigher boiling point

Note: The exact boiling points and their difference will depend on the vacuum level. It is recommended to perform a small-scale distillation to determine the optimal conditions.

Protocol for Fractional Vacuum Distillation:

Equipment:

  • Large-scale distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with structured packing).

  • Distillation head with a condenser and fraction collector.

  • Vacuum pump and vacuum gauge.

  • Heating mantle with a stirrer.

  • Receiving flasks.

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a good vacuum.

  • Charging the Flask: Charge the distillation flask with the crude methyl 3-methyl-2-oxocyclohexanecarboxylate.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with stirring.

  • Fraction Collection: As the mixture begins to boil, carefully monitor the temperature at the distillation head. Collect the initial fractions (forerun), which may contain residual solvents and other low-boiling impurities.

  • Separation of Isomers: As the temperature stabilizes, the lower-boiling cis-isomer will begin to distill. Collect this fraction in a separate receiver. A gradual increase in temperature will indicate the end of the cis-isomer fraction.

  • Continue the distillation to collect the higher-boiling trans-isomer.

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity and isomeric ratio.

Purification by Column Chromatography

For smaller scales or for achieving very high purity, column chromatography can be employed to separate the diastereomers.[10] The separation is based on the differential adsorption of the isomers onto a stationary phase.

Protocol for Column Chromatography:

Materials:

  • Silica gel (230-400 mesh).

  • Hexane.

  • Ethyl acetate.

  • Chromatography column.

  • Fraction collector or test tubes.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The less polar isomer will typically elute first.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure isomer and remove the solvent under reduced pressure.

Characterization

The identity and purity of the synthesized methyl 3-methyl-2-oxocyclohexanecarboxylate and its separated isomers should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl ester protons (~3.7 ppm), the methyl group on the ring, and the cyclohexanone ring protons. The coupling constants between the protons at C3 and C4 can help distinguish between the cis and trans isomers.[11][12]
¹³C NMR Resonances for the ketone carbonyl (~200-210 ppm), the ester carbonyl (~170 ppm), the methyl ester carbon, the ring methyl carbon, and the six carbons of the cyclohexane ring.[11]
IR Strong absorption bands for the ketone carbonyl (~1725 cm⁻¹) and the ester carbonyl (~1740 cm⁻¹).
Mass Spec Molecular ion peak corresponding to the molecular weight of the compound (170.21 g/mol ).[9]

Safety Considerations

  • Sodium Hydride: A highly reactive and flammable solid. It must be handled in an inert atmosphere and away from water and other protic sources. All personnel must be trained in its safe handling.[5][6][7]

  • Toluene: A flammable and toxic solvent. Handle in a well-ventilated area and avoid inhalation of vapors.

  • Methanol: A flammable and toxic liquid. Avoid inhalation and skin contact.

  • Hydrochloric Acid: A corrosive acid. Wear appropriate PPE, including gloves and eye protection.

  • Vacuum Distillation: There is a risk of implosion. Use appropriate glassware and ensure the system is assembled correctly.

References

  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

  • UCSF Lab Standard Operating Procedure Chemical Process, Name or Hazard Class: Sodium Hydride. (n.d.). Retrieved from [Link]

  • US Patent 4,874,473 A, Separation of diastereomers by extractive distillation. (1989, October 17).
  • LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. (n.d.). Retrieved from [Link]

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. (2019). Organic Process Research & Development. Retrieved from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Retrieved from [Link]

  • Safe Sodium Hydride Use in Reactions. (n.d.). Scribd. Retrieved from [Link]

  • methyl 3-methyl-2-oxocyclohexanecarboxylate. (2025, May 20). Mol-Instincts. Retrieved from [Link]

  • Dieckmann Condensation. (n.d.). SynArchive. Retrieved from [Link]

  • US Patent US20110009663A1, Process for purifying an a-keto ester. (2011, January 13).
  • Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. (2000). Monatshefte für Chemie / Chemical Monthly. Retrieved from [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025, April 1). Molbank. Retrieved from [Link]

  • Stacked ¹H NMR spectra of trans-2 (top) and cis-2 (bottom) in DMSO-d6... (n.d.). ResearchGate. Retrieved from [Link]

  • Use of fractional distillation in organic chemistry. (2018, December 30). Chemistry Stack Exchange. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Dieckmann condensation. (n.d.). UCLA. Retrieved from [Link]

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. (2015). Journal of the American Chemical Society. Retrieved from [Link]

  • Dieckmann Condensation Reactions. (n.d.). Chad's Prep. Retrieved from [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (1964). ScholarWorks at WMU. Retrieved from [Link]

  • methyl 3-methyl-2-oxovalerate. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. (2018). Organic Syntheses. Retrieved from [Link]

  • What is the product of a Dieckmann condensation of dimethyl adipate? (2015, May 7). Chemistry Stack Exchange. Retrieved from [Link]

  • Propose mechanisms for the two Dieckmann condensations just shown. (n.d.). Vaia. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. (2025, March 3). Preprints.org. Retrieved from [Link]

  • Cyclohexanone, 3-methyl-2-(3-propenyl)-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Solvent Boiling Point Chart. (n.d.). BRANDTECH Scientific. Retrieved from [Link]

  • Vacuum fractional distillation. (2022, November 2). Sciencemadness Discussion Board. Retrieved from [Link]

  • Synthesis of Methyl 3-oxocyclopentanecarboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Fractional distillation of binary solvent mixture. (n.d.). ResearchGate. Retrieved from [Link]

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Application

Enantioselective Synthesis of 3-Methylated Isoindolinones: A Guide for Drug Discovery and Development

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic introduction of a methyl group at the C3 position can significantly en...

Author: BenchChem Technical Support Team. Date: March 2026

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic introduction of a methyl group at the C3 position can significantly enhance the pharmacological properties of these molecules, a phenomenon often referred to as the "magic methyl effect".[1][2] This modification can improve potency, selectivity, and pharmacokinetic profiles.[3][4] This document provides a comprehensive guide to the enantioselective synthesis of 3-methylated isoindolinones, with a focus on practical and scalable methods for researchers in drug discovery and development.

The Significance of C3-Methylation in Isoindolinone-Based Drug Candidates

The methyl group, though small, can profoundly influence a molecule's interaction with its biological target. This "magic methyl effect" is not merely about adding bulk; it's a nuanced interplay of steric and electronic effects that can lead to:

  • Enhanced Binding Affinity: A strategically placed methyl group can promote a more favorable conformation of the drug molecule for binding to its target protein, leading to increased potency.[5]

  • Improved Selectivity: The subtle steric hindrance introduced by a methyl group can lead to a higher affinity for the intended target over off-targets, reducing side effects.[2]

  • Blocked Metabolic Pathways: Methyl groups can be installed at sites prone to metabolic degradation, thereby increasing the metabolic stability and half-life of a drug candidate.[4]

  • Increased Membrane Permeability: The lipophilic nature of the methyl group can enhance a molecule's ability to cross cell membranes, a crucial factor for oral bioavailability.

Given these advantages, the development of robust and efficient methods for the enantioselective synthesis of 3-methylated isoindolinones is of paramount importance for the advancement of new therapeutics.

Strategic Approaches to Enantioselective Synthesis

The construction of the chiral C3-methylated stereocenter in the isoindolinone core can be achieved through various synthetic strategies. This guide will focus on two prominent and effective methods: a base-promoted cascade reaction for racemic synthesis and a phase-transfer catalyzed asymmetric synthesis.

I. Racemic Synthesis of 3-Methylated Isoindolinones via a K₂CO₃-Promoted Cascade Reaction

A practical and scalable approach to access racemic 3-methylated isoindolinones involves a potassium carbonate-promoted cascade reaction between 2-acetylbenzonitrile and dimethylmalonate.[6] This method is advantageous due to the use of readily available starting materials and mild reaction conditions.

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 2-Acetylbenzonitrile F Racemic Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate A->F Reacts with B Dimethylmalonate B->F C K₂CO₃ (base) C->F Promoted by D Acetonitrile (solvent) D->F In E Room Temperature E->F At

Figure 1: Workflow for the racemic synthesis of a 3-methylated isoindolinone precursor.

Detailed Protocol 1: Synthesis of Racemic Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate

Materials:

  • 2-Acetylbenzonitrile

  • Dimethylmalonate

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Hydrochloric Acid (HCl, 1N)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-acetylbenzonitrile (1.0 eq) in acetonitrile, add dimethylmalonate (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1N HCl until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired racemic product.[6]

II. Enantioselective Synthesis via Asymmetric Phase-Transfer Catalysis

Achieving high enantioselectivity in the synthesis of 3-methylated isoindolinones can be accomplished using a chiral phase-transfer catalyst.[7] This method leverages a chiral ammonium salt to control the stereochemical outcome of the cascade reaction between 2-acetylbenzonitrile and dimethylmalonate.

Catalytic Cycle:

G catalyst Chiral Phase- Transfer Catalyst (QX⁻) intermediate Chiral Ion Pair [Q]⁺[⁻CH(CO₂Me)₂] catalyst->intermediate Forms base Inorganic Base (e.g., K₃PO₄) base->catalyst Activates substrate1 2-Acetylbenzonitrile product Enantioenriched Isoindolinone substrate1->product substrate2 Dimethylmalonate substrate2->intermediate intermediate->product Reacts with product->catalyst Regenerates

Figure 2: Proposed catalytic cycle for the asymmetric phase-transfer catalyzed synthesis.

Detailed Protocol 2: Asymmetric Synthesis of Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate

Materials:

  • 2-Acetylbenzonitrile

  • Dimethylmalonate

  • Potassium Phosphate (K₃PO₄)

  • Dichloromethane (DCM)

  • Chiral Phase-Transfer Catalyst (e.g., a bifunctional ammonium salt derived from trans-1,2-cyclohexanediamine)[7]

  • Hydrochloric Acid (HCl, 1N)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of 2-acetylbenzonitrile (1.0 eq), dimethylmalonate (1.5 eq), and potassium phosphate (3.0 eq) in dichloromethane, add the chiral phase-transfer catalyst (5 mol%).

  • Stir the reaction vigorously at room temperature for 48-72 hours. Monitor the reaction by TLC.

  • Upon completion, add water and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantioenriched product.[7]

  • The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Note: The choice of catalyst, base, and solvent can significantly impact both the yield and the enantioselectivity of the reaction. Optimization of these parameters may be necessary for different substrates.

Data Summary

The following table summarizes representative results for the enantioselective synthesis of a 3-methylated isoindolinone precursor using a chiral phase-transfer catalyst.

Catalyst (mol%)Base (eq.)SolventTime (h)Yield (%)ee (%)Reference
IV (5)K₃PO₄ (3)DCM729550[7]
ent-IV (5)K₃PO₄ (3)DCM7293-48[7]

Catalyst IV is a bifunctional ammonium salt derived from (S,S)-1,2-cyclohexanediamine.[7]

Further Transformations and Applications

The resulting enantioenriched 3-methylated isoindolinone malonate is a versatile intermediate that can be further functionalized to generate a variety of drug-like molecules. For instance, decarboxylation can provide the corresponding acetate derivative, which can then be elaborated into analogs of bioactive compounds like Pazinaclone and (S)-PD172938.[6]

Conclusion

The enantioselective synthesis of 3-methylated isoindolinones is a critical endeavor in modern drug discovery. The protocols and insights provided in this guide offer a practical starting point for researchers aiming to incorporate this valuable structural motif into their drug design programs. The use of phase-transfer catalysis, in particular, presents a powerful and scalable strategy for accessing these chiral building blocks with high enantiopurity. Further exploration of catalyst scaffolds and reaction conditions will undoubtedly lead to even more efficient and versatile synthetic methodologies in the future.

References

  • Di Mola, A., Palombi, L., & Massa, A. (2014). An Overview on Asymmetric Synthesis of 3-Substituted Isoindolinones. Targets in Heterocyclic Systems, 18, 113-140.
  • Mule, P. S., et al. (2021). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 14(9), 873.
  • Singh, P., et al. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 555761.
  • Corcoran, N. B., et al. (2020). The Methyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(19), 10769-10803.
  • Barreiro, E. J., et al. (2011). The Methyl Group in Medicinal Chemistry. Chemical Reviews, 111(9), 5215-5246.
  • Bostrom, J., et al. (2018). The Magic of Methyl: A Computational Study on the Origin of the "Magic Methyl" Effect. Journal of Medicinal Chemistry, 61(10), 4444-4453.
  • Gao, W., et al. (2019). Catalytic Asymmetric Synthesis of Isoindolinones. Chemistry–An Asian Journal, 14(9), 1306-1322.
  • Di Mola, A., et al. (2015). Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones. Beilstein Journal of Organic Chemistry, 11, 2591-2599.
  • Monaco, G., et al. (2020). Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone and Determination of Its Absolute Configuration by VCD Spectroscopy. Molecules, 25(10), 2272.
  • Massa, A., et al. (2012). The first organocatalytic asymmetric synthesis of 3-substituted isoindolinones. RSC Advances, 2(8), 3592-3595.
  • Hu, X.-M., et al. (2023). Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. RSC Advances, 13(36), 25337-25341.
  • Fujioka, M., et al. (2012). Rh(I)-catalyzed asymmetric synthesis of 3-substituted isoindolinones through co gas-free aminocarbonylation. The Journal of Organic Chemistry, 77(6), 2911-2923.
  • Cui, W.-J., et al. (2020). Rhodium-Catalyzed Enantioselective [4 + 1] Annulation of Benzamides and Alkenes. Journal of the American Chemical Society, 142(16), 7379-7385.
  • Massa, A., et al. (2013). Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. Molecules, 18(5), 5894-5908.
  • Di Mola, A., et al. (2022). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Molecules, 27(17), 5647. ([Link])

  • Monaco, G., et al. (2020). Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone and Determination of Its Absolute Configuration by VCD Spectroscopy. Molecules, 25(10), 2272. ([Link])

Sources

Method

Application Notes and Protocols for the Synthesis of Substituted Tetrahydrobenzofurans

Introduction The tetrahydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1] Its unique three-dimensional stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tetrahydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1] Its unique three-dimensional structure is a key feature in compounds exhibiting a range of biological activities, from antiviral and anticancer to anti-inflammatory and neuroprotective properties.[1][2][3][4] Notable examples include the furanomonoterpene evodone, the anti-inflammatory natural product bisabolangelone, and the potent HeLa cell inhibitor maoecrystal V. The significant therapeutic potential of this structural class has driven substantial interest in the development of robust, efficient, and stereoselective synthetic methodologies.[5][6]

The construction of the substituted tetrahydrobenzofuran core, often containing multiple contiguous stereocenters, presents a considerable synthetic challenge.[2] Consequently, modern organic synthesis has focused on developing innovative strategies that offer high levels of control over stereochemistry, functional group tolerance, and atom economy. This guide provides an in-depth overview of several field-proven protocols for the synthesis of substituted tetrahydrobenzofurans, designed for researchers, scientists, and drug development professionals. Each protocol is presented with a detailed explanation of its underlying principles, a step-by-step experimental procedure, and supporting data to ensure reproducibility and facilitate adaptation.

Protocol 1: Enantioselective Gold(I)/Cobalt(II) Dual-Catalyzed Tandem Cycloisomerization/Diels-Alder Reaction

Principle and Rationale

This powerful protocol achieves a highly efficient and enantioselective synthesis of multisubstituted tetrahydrobenzofurans bearing four contiguous stereocenters.[2][7] The strategy is founded on a tandem reaction sequence initiated by a gold(I)-catalyzed cycloisomerization of readily accessible 2-alkynyl-2-alkenones. This in situ generates a reactive furan-based ortho-quinodimethane (o-QDM) intermediate, which then undergoes a chiral N,N'-dioxide-cobalt(II) complex-catalyzed asymmetric Diels-Alder reaction with an electron-deficient olefin. The dual catalytic system is the cornerstone of this transformation, where the gold catalyst facilitates the initial cyclization and the chiral cobalt catalyst precisely controls the stereochemical outcome of the subsequent [4+2] cycloaddition. This atom-economical approach avoids the multi-step preparation of furan precursors, which can be a limitation of other methods.[2]

Proposed Reaction Mechanism

The reaction begins with the activation of the alkyne moiety of the enynone substrate by the gold(I) catalyst, promoting a cycloisomerization to form a furan intermediate. A subsequent base-promoted hydrogen transfer, potentially mediated by the TFA⁻ counteranion, generates the key furan-based o-QDM species.[8] The chiral Co(II) complex then coordinates with the dienophile (electron-deficient alkene), orchestrating a highly stereoselective Diels-Alder cycloaddition with the o-QDM to furnish the final tetrahydrobenzofuran product with excellent diastereo- and enantioselectivity.

G cluster_0 Gold(I) Catalyzed Cycloisomerization cluster_1 o-QDM Formation cluster_2 Cobalt(II) Catalyzed Asymmetric Diels-Alder Enynone 2-Alkynyl-2-alkenone Intermediate1 Gold-Activated Complex Enynone->Intermediate1 Coordination Gold_Cat Ph3PAuTFA Gold_Cat->Intermediate1 Furan_Intermediate Furan Intermediate Intermediate1->Furan_Intermediate Cycloisomerization Base Base-promoted H-transfer Furan_Intermediate->Base oQDM Furan-based o-QDM Product Tetrahydrobenzofuran (4 stereocenters) oQDM->Product Base->oQDM Cobalt_Cat Chiral Co(II) Complex Activated_Dienophile Co(II)-Dienophile Complex Cobalt_Cat->Activated_Dienophile Dienophile Electron-Deficient Olefin Dienophile->Activated_Dienophile Activated_Dienophile->Product [4+2] Cycloaddition

Caption: Dual catalytic cycle for tetrahydrobenzofuran synthesis.

Detailed Experimental Protocol
  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.055 mmol, 5.5 mol%) and Co(NTf₂)₂ (0.05 mmol, 5.0 mol%).

  • Add anhydrous chloroform (CHCl₃, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • To this solution, add Ph₃PAuTFA (0.025 mmol, 2.5 mol%), the 2-alkynyl-2-alkenone substrate (1.0 mmol, 1.0 equiv), the electron-deficient olefin (1.5 mmol, 1.5 equiv), and activated 5 Å molecular sieves (100 mg).

  • Seal the tube and heat the reaction mixture at 50 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure substituted tetrahydrobenzofuran product.

Representative Data
Substrate (Enynone)DienophileYield (%)dree (%)
Phenyl-substitutedN-Benzoylmaleimide99>19:194
2-Naphthyl-substitutedN-Benzoylmaleimide93>19:197
2-Thienyl-substitutedN-Benzoylmaleimide84>19:190
Alkyl-substituted (n-Bu)N-Benzoylmaleimide9115:189
(Data synthesized from Dong, Feng, et al. Org. Lett. 2020)[2][8]

Protocol 2: Cooperative Organo/Silver-Catalyzed Asymmetric Annulation

Principle and Rationale

This one-pot protocol provides access to chiral tetrahydrobenzofurans through a cooperative catalytic system employing a squaramide organocatalyst and a silver(I) salt. The transformation proceeds via an asymmetric Michael addition of a 1,3-dicarbonyl compound (e.g., 1,3-cyclohexanedione) to an alkyne-tethered nitroalkene, followed by an intramolecular silver-catalyzed hydroalkoxylation/cyclization. The squaramide catalyst, acting as a hydrogen-bond donor, activates the nitroalkene and controls the stereochemistry of the initial Michael addition. The silver(I) catalyst then facilitates the subsequent 5-exo-dig cyclization onto the alkyne. This method is notable for its low catalyst loadings and excellent enantioselectivities.

Workflow and Mechanism

The reaction initiates with the squaramide-catalyzed enantioselective Michael addition of the 1,3-diketone to the nitroalkene. This generates a chiral intermediate. In the same pot, a silver(I) salt (e.g., Ag₂O) catalyzes the intramolecular hydroalkoxylation, where the enol oxygen attacks the alkyne, leading to the formation of the tetrahydrofuran ring and completing the annulation.

G Start 1,3-Diketone + Alkyne-tethered Nitroalkene Step1 Asymmetric Michael Addition Start->Step1 Intermediate Chiral Michael Adduct Step1->Intermediate Step2 Intramolecular Hydroalkoxylation End Chiral Tetrahydrobenzofuran Step2->End Catalyst1 Squaramide Organocatalyst (0.5 mol%) Catalyst1->Step1 Catalyst2 Silver(I) Salt (1 mol%) Catalyst2->Step2 Intermediate->Step2

Caption: One-pot cooperative catalysis workflow.

Detailed Experimental Protocol
  • In a dry vial, combine the squaramide catalyst A (0.005 mmol, 0.5 mol%), the alkyne-tethered nitroalkene (0.1 mmol, 1.0 equiv), and the 1,3-dicarbonyl compound (0.12 mmol, 1.2 equiv).

  • Add anhydrous dichloromethane (CH₂Cl₂, 0.5 mL) to the vial.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the silver(I) salt (e.g., Ag₂O, 0.001 mmol, 1.0 mol%) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Once complete, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired tetrahydrobenzofuran.

Representative Data
Nitroalkene Aryl Group1,3-DicarbonylYield (%)ee (%)
Phenyl1,3-Cyclohexanedione9894
4-Chlorophenyl1,3-Cyclohexanedione9595
1-Naphthyl1,3-Cyclohexanedione8898
2-Thienyl1,3-Cyclohexanedione9995
(Data synthesized from Jolit, A., et al. Synlett 2016)

Protocol 3: Cascade Synthesis via Silyloxyallyl Cation Intermediate

Principle and Rationale

This protocol describes an expedient, one-pot synthesis of highly substituted tetrahydrobenzofurans via a Brønsted acid-catalyzed cascade reaction.[1] The key intermediate is an unsymmetrical silyloxyallyl cation, generated from an α-hydroxy silylenolate. This reactive cation is trapped by a second silylenolate nucleophile. The resulting adduct then undergoes a subsequent acid-catalyzed Paal-Knorr cyclization to construct the furan ring, followed by intramolecular cyclization to form the final tetrahydrobenzofuran core. The significance of this method lies in its ability to rapidly build molecular complexity from simple precursors in a single synthetic operation.[1]

Cascade Reaction Pathway

The process is initiated by treating an α-hydroxy silylenolate with a catalytic amount of a Brønsted acid (Py•TfOH), which generates the silyloxyallyl cation. This electrophile is immediately captured by another silylenolate. A stronger acid (TsOH•H₂O) is then added to promote a Paal-Knorr furan synthesis, which proceeds via dehydration to form the aromatic furan ring, which then undergoes a final cyclization to yield the tetrahydrobenzofuran.

G cluster_0 Step 1: Cation Generation & Coupling cluster_1 Step 2: Cascade Cyclization Start α-Hydroxy Silylenolate + Silylenolate Cation Silyloxyallyl Cation Start->Cation Py•TfOH (cat.) Coupled Coupled Adduct Cation->Coupled Nucleophilic Capture Furan Furan Formation Coupled->Furan TsOH•H₂O, Reflux Product Tetrahydrobenzofuran Furan->Product Intramolecular Cyclization

Caption: Cascade synthesis of tetrahydrobenzofurans.

Detailed Experimental Protocol
  • Under an argon atmosphere, add a solution of the α-hydroxy silylenolate (0.2 mmol, 1.0 equiv) in anhydrous acetonitrile (0.2 mL) to a solution of pyridinium triflate (Py•TfOH, 0.04 mmol, 0.2 equiv) in anhydrous acetonitrile (0.2 mL) at room temperature.

  • To this mixture, add a solution of the silylenolate nucleophile (0.24 mmol, 1.2 equiv) in anhydrous acetonitrile (0.2 mL).

  • Stir the reaction at room temperature for 1 hour.

  • Add p-toluenesulfonic acid monohydrate (TsOH•H₂O, 0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 2 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the product.

Representative Data
α-Hydroxy SilylenolateSilylenolate NucleophileYield (%)
Cyclohexanone-derivedCyclohexanone-derived82
Cyclopentanone-derivedCyclohexanone-derived78
Acetophenone-derivedCyclopentanone-derived75
(Data synthesized from Tan, Y. Q., et al. Org. Lett. 2021)[1]

Protocol 4: Palladium-Catalyzed Dearomative 1,6-Enyne Cycloisomerization

Principle and Rationale

Dearomatization reactions are a powerful tool for converting flat, aromatic systems into complex, three-dimensional molecules. This protocol utilizes a palladium-catalyzed dearomative cycloisomerization of alkyne-tethered benzofurans to construct spiro-dihydrobenzofuran scaffolds.[9] The reaction proceeds via a 6-endo-dig cyclization, which is typically disfavored but is effectively promoted by the palladium catalyst. This method is characterized by its 100% atom economy and high regioselectivity, providing direct access to valuable spirocyclic structures from readily prepared benzofuran precursors.[9]

Detailed Experimental Protocol
  • To a sealed tube, add the C2- or C3-alkyne-tethered benzofuran substrate (0.2 mmol, 1.0 equiv) and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 10 mol%).

  • Add 1,2-dichloroethane (DCE, 2.0 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography (PTLC) to isolate the spiro-dihydrobenzofuran.

Protocol 5: Multi-Component Synthesis of Functionalized Tetrahydrobenzofurans

Principle and Rationale

Multi-component reactions (MCRs) are highly convergent processes where three or more starting materials react in a single operation to form a product that contains significant portions of all reactants. This protocol describes a one-pot synthesis of azide-functionalized tetrahydrobenzofurans by coupling dimedone, an aromatic aldehyde, and 4-azido phenacyl bromide.[3][10] Such MCRs are prized for their operational simplicity, efficiency, and ability to rapidly generate libraries of structurally diverse compounds for biological screening.[3] The resulting azide-containing products can serve as versatile handles for further chemical modification via click chemistry.

Detailed Experimental Protocol
  • In a round-bottom flask, dissolve dimedone (3.57 mmol, 1.0 equiv), the desired aromatic aldehyde (3.57 mmol, 1.0 equiv), and 4-azido phenacyl bromide (3.92 mmol, 1.1 equiv) in ethanol.

  • Add a base, such as pyridine or N,N-diisopropylethylamine (DIPEA) (7.14 mmol, 2.0 equiv), to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure product.

References

  • D'auria, M., & Racioppi, R. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(21), 6683. Available at: [Link]

  • Ge, S., Zhang, Y., et al. (2020). Bimetallic Catalytic Tandem Reaction of Acyclic Enynones: Enantioselective Access to Tetrahydrobenzofuran Derivatives. Organic Letters, 22(9), 3551–3556. Available at: [Link]

  • Ge, S., Zhang, Y., et al. (2020). Bimetallic Catalytic Tandem Reaction of Acyclic Enynones: Enantioselective Access to Tetrahydrobenzofuran Derivatives. ACS Publications. Available at: [Link]

  • Jolit, A., et al. (2016). Asymmetric Synthesis of Tetrahydrobenzofurans and Annulated Dihydropyrans via Cooperative One-Pot Organo- and Silver(I) Catalysis. Synlett, 27(13), 1937-1941. Available at: [Link]

  • Liang, R., et al. (2015). Dearomative 1,6-enyne cycloisomerization of alkyne-tethered benzofurans and indoles via a 6-endo-dig cyclization. Chemical Communications, 51(34), 7616-7619. Available at: [Link]

  • Ahmad, I., et al. (2019). Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study. Pharmacia, 66(4), 213-221. Available at: [Link]

  • Anonymous. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London B.P. Available at: [Link]

  • Wang, Z., et al. (2024). Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, X., et al. (2016). Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. RSC Advances, 6(82), 78423-78427. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

  • Tan, Y. Q., et al. (2021). Synthesis of Functionalized Tetrahydrobenzofuran via Cascade Cycloaddition Involving Silyloxyallyl Cation Intermediate. Organic Letters, 23(10), 3878–3882. Available at: [Link]

  • Wang, Y., et al. (2020). Stereodivergent Synthesis of Chiral Hydrobenzofuranpyrrolidines by Catalytic Asymmetric Dearomative Cyclization and Controlled Epimerization. Angewandte Chemie International Edition, 59(42), 18639-18644. Available at: [Link]

  • Ahmad, I., et al. (2019). Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study. ResearchGate. Available at: [Link]

  • Yoon, T. P., et al. (2010). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Angewandte Chemie International Edition, 49(14), 2545-2548. Available at: [Link]

  • Ghorai, M. K., et al. (2021). Synthesis of Benzothienobenzofurans via Annulation of Electrophilic Benzothiophenes with Phenols. The Journal of Organic Chemistry, 86(17), 11849-11860. Available at: [Link]

  • Tu, Y.-Q., Zhang, F.-M., et al. (2019). Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (‒)-morphine. Nature Communications, 10, 2507. Available at: [Link]

  • Zhang, Y.-P., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1139. Available at: [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Anonymous. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Anonymous. (2021). Domino synthesis of novel 3-alkenyl benzofuran derivatives- base mediated condensation cascade reaction. ResearchGate. Available at: [Link]

  • Tius, M. A., et al. (2010). A benzannulation strategy for the synthesis of phenols and heteroaromatic compounds based on the reaction of (trialkylsilyl)vinylketenes with lithium ynolates. Beilstein Journal of Organic Chemistry, 6, 115. Available at: [Link]

  • Farag, N. A. H. (2009). Tetrahydrobenzo- and benzofurobenzopyrones as a new class of potential photoreagents toward DNA. European Journal of Medicinal Chemistry, 44(1), 18-24. Available at: [Link]

  • Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Scilit. Available at: [Link]

  • Greig, I. R., et al. (2005). Syntheses of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one. Rearrangement and ring expansion under reductive conditions on treatment with hydrides. The Journal of Organic Chemistry, 70(16), 6349-6355. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 3-methyl-2-oxocyclohexanecarboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges when attempting the regioselective carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges when attempting the regioselective carboxymethylation of asymmetric ketones.

The synthesis of methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS No. 59416-90-9) from 2-methylcyclohexanone is a classic example of a reaction where kinetic versus thermodynamic control dictates the success of your yield. This guide moves beyond basic procedural steps to explain the causality behind the chemistry, providing you with a self-validating protocol, an optimization matrix, and an advanced troubleshooting FAQ.

Self-Validating Experimental Protocol

Standard protocols often fail because they lack built-in diagnostic checkpoints. The following methodology utilizes in situ activated sodium hydride (NaH) in dimethyl sulfoxide (DMSO) and dimethyl carbonate [1]. This system is specifically designed to be self-validating —providing immediate visual feedback to confirm reagent viability before you commit your starting material.

Step-by-Step Methodology
  • Preparation & Purging: Purge a dry, multi-neck reaction vessel with Argon (Ar). Causality: NaH is highly hygroscopic; atmospheric moisture will prematurely quench the base to form inactive sodium hydroxide (NaOH).

  • NaH Washing & Suspension: Weigh 60% NaH in mineral oil (2.5 equivalents relative to the ketone). Suspend in anhydrous hexanes, stir, allow to settle, and decant the solvent to remove the mineral oil. Resuspend the "naked" NaH in anhydrous DMSO at ~20°C.

  • In Situ Activation (Critical Validation Checkpoint): Add a solution of anhydrous methanol (MeOH, 1.0 eq) in a small volume of DMSO dropwise to the suspension.

    • Self-Validation: You must observe immediate and vigorous hydrogen gas (

      
      ) evolution. This confirms the generation of soluble sodium methoxide (NaOMe), which acts as the true initiator for the deprotonation cascade [1]. If no gas evolves, abort the reaction; your NaH is dead.
      
  • Kinetic Carboxymethylation: Add a mixture of 2-methylcyclohexanone (1.0 eq) and dimethyl carbonate (4.0 eq) dropwise over 20 minutes, strictly maintaining the temperature at ~20°C. Stir for an additional 20 minutes.

    • Causality: Dimethyl carbonate acts as both the electrophile and a co-solvent. The rapid addition at a controlled temperature traps the kinetic enolate (at the less hindered C6 position) before it can equilibrate.

  • Quenching & Isolation: Destroy excess NaH by the careful dropwise addition of MeOH until gas evolution ceases. Pour the mixture into an ice-cold aqueous solution of tartaric acid and NaCl, then extract with ethyl acetate. The expected yield of the distilled colorless liquid is ~90% [1].

Experimental Workflow & Mechanistic Pathway

The following decision tree illustrates the self-validating workflow, highlighting the critical divergence points where troubleshooting may be required.

Workflow Step1 1. NaH Suspension in DMSO Step2 2. MeOH Addition (Activation) Step1->Step2 Check1 Visual Check: H₂ Gas Evolution? Step2->Check1 Fail1 Troubleshoot: Check NaH Quality / Moisture Check1->Fail1 No Step3 3. Add 2-Methylcyclohexanone + Dimethyl Carbonate Check1->Step3 Yes (Self-Validated) Step4 4. Stir at 20°C for 20 min Step3->Step4 Check2 Regioselectivity Check: Kinetic vs Thermodynamic Step4->Check2 Fail2 Troubleshoot: Lower Temp / Check Base Check2->Fail2 Impure/Isomers Success 5. Quench & Isolate Product (90% Yield) Check2->Success Pure Kinetic Product

Figure 1: Self-validating workflow and troubleshooting decision tree for carboxymethylation.

Quantitative Optimization Matrix

To achieve the benchmark 90% yield, reagent stoichiometry and thermodynamic conditions must be strictly controlled. Use the following matrix to audit your reaction parameters.

ParameterOptimal ValueAcceptable RangeCausality / Impact of Deviation
NaH Equivalents 2.5 eq2.0 - 3.0 eqRequired to drive complete enolization and neutralize the methanol byproduct. Low equivalents lead to incomplete conversion and stalled kinetics.
Dimethyl Carbonate 4.0 eq3.0 - 5.0 eqActs as both reactant and co-solvent. A large excess prevents dialkylation by shifting the equilibrium heavily toward the mono-alkylated product.
Activation MeOH 1.0 eq0.8 - 1.2 eqGenerates soluble NaOMe to initiate deprotonation. Absence of MeOH causes reactions to stall due to the practical insolubility of NaH in DMSO.
Temperature 20°C15°C - 25°CHigher temperatures promote thermodynamic enolate equilibration (yielding the wrong regioisomer) [2]. Lower temperatures severely stall the reaction kinetics.

Troubleshooting & FAQs

Q1: My reaction yielded a mixture of methyl 3-methyl-2-oxocyclohexanecarboxylate and methyl 1-methyl-2-oxocyclohexanecarboxylate. How do I improve regioselectivity? A1: The formation of the 1-methyl isomer indicates carboxymethylation occurred at the more substituted C2 position. This is a classic symptom of thermodynamic control. As documented in the alkylation of 2-methylcyclohexanone, thermodynamic control dominates at higher temperatures or when enolates are allowed to equilibrate [2]. To favor the 3-methyl isomer (kinetic control at the less hindered C6 position), you must strictly maintain the temperature at or below 20°C and ensure dimethyl carbonate is present in large excess (4.0 eq) to immediately trap the kinetic enolate the moment it forms.

Q2: The reaction stalled completely, and I recovered mostly unreacted 2-methylcyclohexanone. What went wrong? A2: This is almost always a failure of the base activation step. NaH is practically insoluble in DMSO and reacts poorly as a heterogeneous suspension. The protocol relies on the addition of methanol to generate sodium methoxide (in situ), which is highly soluble and initiates the deprotonation cascade [1]. If you did not observe vigorous


 gas evolution during Step 3, your NaH has likely degraded into NaOH due to poor storage, or the protective mineral oil was not adequately washed away.

Q3: Why use dimethyl carbonate instead of Mander's reagent (methyl cyanoformate)? A3: While Mander's reagent is traditionally favored to ensure C-acylation over O-acylation, the combination of dimethyl carbonate and the NaH/DMSO system is highly effective, significantly cheaper, and less toxic. The highly polar nature of DMSO strongly solvates the sodium cation, leaving a "naked," highly reactive enolate that successfully undergoes C-acylation even with a milder electrophile like dimethyl carbonate.

Q4: I am observing dicarboxymethylation (dialkylation). How can I prevent this over-reaction? A4: Over-reaction occurs when the mono-alkylated product is deprotonated again and reacts with another molecule of dimethyl carbonate. To suppress this, ensure you are adding the ketone and dimethyl carbonate simultaneously as a mixture into the base, rather than adding the base to the ketone. Furthermore, maintaining the 4.0 eq excess of dimethyl carbonate helps dilute the reactive intermediates, kinetically favoring the first addition over the second.

References

  • High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide - Taylor & Francis.
  • Methyl 2-oxocyclopentanecarboxyl
Optimization

Technical Support Center: Purification of Methyl 3-methyl-2-oxocyclohexanecarboxylate

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 3-methyl-2-oxocyclohexanecarboxylate, a key intermediate in various synthetic pathways. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

Understanding the Molecule: Key Characteristics

Methyl 3-methyl-2-oxocyclohexanecarboxylate is a β-keto ester.[1][2] This structural feature is central to its reactivity and also presents specific challenges during purification. The presence of an acidic α-proton means the compound can exist as a mixture of keto and enol tautomers. This equilibrium can be influenced by factors like solvent, temperature, and pH, potentially leading to issues such as peak broadening during chromatography.[3] The compound is a liquid at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate initial purification strategy for crude Methyl 3-methyl-2-oxocyclohexanecarboxylate?

A1: For most synthetic routes, the initial purification of crude Methyl 3-methyl-2-oxocyclohexanecarboxylate is best approached by vacuum distillation . Given that similar, non-methylated analogs like methyl 2-oxocyclohexanecarboxylate have reported boiling points at reduced pressure (e.g., 50 °C at 0.2 mmHg), it is highly probable that the target molecule can be effectively separated from non-volatile impurities and high-boiling point side products through this method.[4][5]

Q2: My distilled product is still impure. What are my options for further purification?

A2: If vacuum distillation does not yield a product of sufficient purity, column chromatography is the recommended next step.[1][6][7] Given the polar nature of the ketone and ester functional groups, silica gel is a suitable stationary phase. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane or diethyl ether in pentane, should provide adequate separation of closely related impurities.[7]

Q3: I am observing peak tailing or broad peaks during HPLC or GC analysis of my purified product. What could be the cause?

A3: This is a classic indication of keto-enol tautomerism on the chromatographic timescale.[3] The interconversion between the two forms during their passage through the column leads to peak distortion. To mitigate this, consider the following:

  • For HPLC: Adjusting the pH of the mobile phase can sometimes "lock" the compound into one predominant form.

  • For GC: Derivatization, such as silylation, can be employed to cap the enol form and yield a single, sharp peak.[8]

Q4: Can I use recrystallization to purify Methyl 3-methyl-2-oxocyclohexanecarboxylate?

A4: As Methyl 3-methyl-2-oxocyclohexanecarboxylate is a liquid at room temperature, direct recrystallization is not a viable option. Recrystallization is a purification technique for solid compounds.[9][10][11][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Scenario 1: Low Recovery After Vacuum Distillation
Potential Cause Troubleshooting Steps
Product Decomposition β-keto esters can be thermally sensitive, especially if acidic or basic impurities are present. Ensure the distillation is performed under a high vacuum to lower the required temperature. A pre-distillation wash with a dilute bicarbonate solution can remove acidic impurities.
Incomplete Distillation Ensure the heating mantle is appropriately sized for the flask and that the system is well-insulated to maintain a consistent temperature. Monitor the head temperature closely; a drop in temperature can indicate the desired fraction has finished distilling.
Product Loss in the Apparatus Use a short-path distillation apparatus to minimize the surface area where the product can be retained.
Scenario 2: Co-elution of Impurities During Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Perform small-scale TLC analysis with a range of solvent systems (e.g., varying ratios of ethyl acetate/hexane) to determine the optimal conditions for separation before committing to the column.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. As a general rule, use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Poorly Packed Column Air bubbles or channels in the silica gel will lead to a non-uniform solvent front and poor separation. Ensure the column is packed carefully and evenly.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Preparation: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.

  • Charging the Flask: Place the crude Methyl 3-methyl-2-oxocyclohexanecarboxylate into the distillation flask, adding a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Evacuation: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the vacuum achieved. For guidance, the non-methylated analog boils at 53-55°C at 0.35 mmHg.[5][13]

  • Completion: Stop the distillation when the temperature begins to rise or drop significantly, or when only a small amount of residue remains in the distillation flask.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography. A good starting point is a 10-20% ethyl acetate in hexane mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Dissolve the impure product in a minimal amount of the initial eluent and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. If necessary, gradually increase the polarity of the eluent to move more polar compounds through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product Distillation Vacuum Distillation Crude->Distillation Analysis1 Purity Check (GC/NMR) Distillation->Analysis1 PureProduct Pure Product Analysis1->PureProduct >95% Pure Chromatography Column Chromatography Analysis1->Chromatography <95% Pure Analysis2 Purity Check (GC/NMR) Chromatography->Analysis2 Analysis2->PureProduct

Caption: Decision workflow for purification of Methyl 3-methyl-2-oxocyclohexanecarboxylate.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Intramolecular Condensation Reactions

Welcome to the Technical Support Center for Intramolecular Condensation Reactions. As a Senior Application Scientist, I frequently encounter synthetic workflows stalled by poor cyclization yields.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Intramolecular Condensation Reactions. As a Senior Application Scientist, I frequently encounter synthetic workflows stalled by poor cyclization yields. Whether you are synthesizing a 5-membered furan-dione core via a Dieckmann condensation or performing a complex macrolactonization for a natural product, the competition between intramolecular ring closure and intermolecular oligomerization is the primary hurdle.

This guide is designed to move beyond basic troubleshooting. By explaining the exact chemical causality behind reaction failures and providing self-validating experimental protocols, this resource will help you build robust, reproducible cyclization workflows.

I. Diagnostic Workflow

Before adjusting reaction parameters, you must identify the primary failure mode of your condensation. Use the decision tree below to map your crude LC-MS or NMR data to the correct troubleshooting pathway.

TroubleshootingTree Start Low Yield in Intramolecular Condensation CheckMass Analyze Crude by LC-MS Start->CheckMass Oligomers Mass = (M)n Intermolecular Oligomerization CheckMass->Oligomers High MW Peaks StartingMat Mass = Starting Material No Reaction CheckMass->StartingMat Unreacted Decomp Multiple Unidentified Peaks Decomposition CheckMass->Decomp Degradation Action1 Implement High Dilution or Syringe Pump Addition Oligomers->Action1 Action2 Check Base/Acid Catalyst Ensure Anhydrous Conditions StartingMat->Action2 Action3 Lower Temperature Change Activating Agent Decomp->Action3

Diagnostic decision tree for troubleshooting intramolecular condensation reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a high degree of oligomerization instead of the desired macrocycle. How can I shift the equilibrium toward intramolecular cyclization? Causality: The entropic cost of end-to-end macrocyclization is exceptionally high, particularly for medium (8-11 membered) and large rings. When the concentration of the acyclic precursor exceeds a critical threshold, the rate of intermolecular collisions outpaces the rate of intramolecular ring closure, leading to oligomers or polymers . Solution: You must apply the Ruggli-Ziegler high-dilution principle (typically <5 mM). If large solvent volumes are industrially or practically unviable, employ a pseudo-high dilution technique using a syringe pump to continuously add the substrate to a large excess of the activating agent. Alternatively, continuous flow reactors equipped with defined perfluoroalkoxy alkane (PFA) tubing can elegantly maintain high-dilution conditions while increasing throughput .

Q2: I am attempting a Dieckmann condensation to form a 5-membered cyclic β-keto ester, but I recover mostly unreacted diester. What is failing? Causality: The Dieckmann condensation relies on a strong base to quantitatively deprotonate the α-carbon, initiating the cyclization. If the base is inactive (e.g., sodium hydride degraded by atmospheric moisture to sodium hydroxide) or the solvent is incompatible (e.g., using a protic solvent with NaH or LDA), the reactive enolate concentration remains too low to proceed . Solution: Verify the integrity of your base before the reaction. Ensure strictly anhydrous conditions (flame-dried glassware, inert atmosphere). If transesterification is a risk, match the alkoxide base to the ester alkyl group (e.g., NaOEt for ethyl esters) or use a non-nucleophilic base like NaH in an aprotic solvent like toluene .

Q3: I need to scale up a macrolactonization, but maintaining <5 mM concentration is industrially unviable. Are there high-concentration alternatives? Causality: Traditional methods like the Yamaguchi esterification require extreme dilution to prevent intermolecular esterification. However, the true limitation is the local concentration of the highly reactive intermediate, not necessarily the overall bulk concentration. Solution: Recent advancements have demonstrated electrochemical macrolactonization at concentrations up to 50 mM. By leveraging an iodide/PPh₃ dual-mediation system in an undivided cell, the gradual, charge-consumption-dependent formation of an acyloxyphosphonium intermediate maintains a low local concentration of the reactive species. This suppresses oligomerization without the need for physical solvent dilution .

III. Quantitative Data: Reaction Strategy Comparison

When troubleshooting, ensuring that your chosen methodology aligns with your target ring size and operational constraints is critical. Use the table below to benchmark your current approach.

Reaction StrategyTypical Target Ring SizeStandard ConcentrationActivating Agent / CatalystExpected Yield RangePrimary Failure Mode
Dieckmann Condensation 5- to 6-membered0.1 M - 0.5 MNaH, KOt-Bu, NaOEt70% - 95%Moisture quenching base; Transesterification.
Yamaguchi Macrolactonization 12+ membered< 5 mM2,4,6-Trichlorobenzoyl chloride, DMAP60% - 85%Intermolecular oligomerization.
Continuous Flow Mukaiyama 12- to 26-membered< 10 mMN-methyl-2-chloropyridinium iodide75% - 90%Pump blockages; Incomplete activation.
Electrochemical Macrolactonization 5- to 21-membered50 mMIodide/PPh₃ (e⁻ current)50% - 79%Over-oxidation of sensitive functional groups.

IV. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in Self-Validation Checkpoints . These checkpoints allow you to verify the mechanistic progression of the reaction in real-time, preventing wasted effort on doomed reactions.

Protocol 1: Dieckmann Condensation using Sodium Hydride

Purpose: Synthesis of a cyclic β-keto ester from a diester precursor. Causality: Using NaH in an aprotic solvent (toluene) with a catalytic amount of methanol generates a highly reactive, anhydrous methoxide species in situ, driving the equilibrium forward without the risk of introducing bulk water.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the diester (1.0 equiv) and dry toluene to achieve a 0.2 M concentration.

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil, 10.0 equiv) to the stirring solution.

  • Activation (Self-Validation Checkpoint): Carefully add dry methanol (1.2 equiv relative to diester) dropwise.

    • Self-Validation: You MUST observe vigorous hydrogen gas evolution immediately upon addition. If no bubbling occurs, the NaH has degraded into unreactive NaOH. Abort the reaction, discard the base, and source a fresh batch.

  • Cyclization: Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.

  • Quench & Workup: Cool to room temperature. Slowly quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Pseudo-High Dilution Yamaguchi Macrolactonization

Purpose: End-to-end cyclization of a seco-acid to form a macrolactone. Causality: The slow addition of the seco-acid to the reaction mixture ensures that the concentration of the reactive mixed anhydride remains extremely low, favoring intramolecular collision over intermolecular oligomerization.

Step-by-Step Methodology:

  • Mixed Anhydride Formation: In a dry flask under nitrogen, dissolve the seco-acid (1.0 equiv) in anhydrous THF (0.1 M). Add triethylamine (2.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv). Stir at room temperature for 2 hours.

  • Intermediate Verification (Self-Validation Checkpoint): Analyze the mixture by TLC or LC-MS before proceeding to cyclization.

    • Self-Validation: The seco-acid spot must completely disappear, replaced by a less polar mixed anhydride spot. If the seco-acid remains, the acyl chloride may be hydrolyzed. Do not proceed to dilution until activation is quantitative.

  • Pseudo-High Dilution Setup: In a separate large flask, prepare a solution of DMAP (10.0 equiv) in anhydrous toluene (calculated to achieve a final substrate concentration of 2 mM). Heat to reflux.

  • Syringe Pump Addition: Dilute the mixed anhydride solution with toluene and transfer it to a gas-tight syringe. Add this solution dropwise to the refluxing DMAP solution via a syringe pump over 10-12 hours.

  • Completion & Workup: After addition, reflux for an additional 2 hours. Cool, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and purify via flash chromatography.

V. References

  • Title : Continuous Flow Inter- and Intramolecular Macrolactonization under High Dilution Conditions Source : Vapourtec URL :[Link][1]

  • Title : Electrochemical control enables high-concentration, one-pot macrolactonization Source : National Institutes of Health (NIH) URL : [Link][2]

  • Title : Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis Source : American Chemical Society (ACS) URL : [Link][3]

Sources

Optimization

Technical Support Center: Improving Diastereoselectivity in Bicyclo[2.2.2]octane Synthesis

Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octanes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the diastereosel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octanes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the diastereoselectivity of their synthetic routes. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address specific challenges you may encounter in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to bicyclo[2.2.2]octanes, and which is most common for controlling stereochemistry?

The most prevalent and versatile method for constructing the bicyclo[2.2.2]octane core is the Diels-Alder reaction, a [4+2] cycloaddition.[1] This reaction involves the combination of a conjugated diene and a dienophile to form a six-membered ring. For the synthesis of bicyclo[2.2.2]octanes, a cyclohexadiene derivative typically serves as the diene. The power of the Diels-Alder reaction lies in its often predictable stereochemical outcome, which is crucial for applications in total synthesis and drug discovery.[1][2]

Q2: What are the key factors that govern diastereoselectivity in the Diels-Alder synthesis of bicyclo[2.2.2]octanes?

Diastereoselectivity in this context primarily refers to the formation of endo versus exo products. This selectivity is influenced by several factors:

  • Kinetic vs. Thermodynamic Control: Under kinetic control (lower temperatures), the endo product is often favored due to secondary orbital interactions that stabilize the transition state.[3][4] At higher temperatures (thermodynamic control), the more sterically stable exo product may become the major isomer.[4]

  • Lewis Acid Catalysis: The use of Lewis acids can significantly enhance the rate and selectivity of the Diels-Alder reaction.[3][5][6] They coordinate to the dienophile, lowering its LUMO energy and amplifying the secondary orbital interactions that favor the endo transition state.[3]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can create a steric bias, directing the approach of the diene to one face of the dienophile, thus controlling the diastereoselectivity.[7][8][9]

  • Solvent Effects: The polarity and nature of the solvent can influence reaction rates and selectivities.[10]

Q3: What is the typical endo to exo ratio, and why is the endo product often preferred?

In many Diels-Alder reactions for bicyclo[2.2.2]octane synthesis, the endo product is the kinetically favored and, therefore, often the major product, especially at lower reaction temperatures.[4] This preference is attributed to stabilizing secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile in the endo transition state.[3] While the exo product is generally more thermodynamically stable due to reduced steric hindrance, the lower activation energy for the endo pathway often leads to its predominance.[4]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Near 1:1 endo/exo Ratio)

Q: My Diels-Alder reaction is producing an almost equimolar mixture of endo and exo diastereomers. How can I improve the selectivity for the desired endo isomer?

A: A low diastereomeric ratio suggests that the energy difference between the endo and exo transition states is minimal under your current reaction conditions. Here are several strategies to enhance endo selectivity:

1. Temperature Optimization:

  • Rationale: Lowering the reaction temperature will favor the kinetically controlled product, which is typically the endo isomer.

  • Protocol:

    • Set up a series of reactions at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C).

    • Monitor the reactions for conversion and diastereomeric ratio using an appropriate analytical technique (e.g., ¹H NMR, GC-MS).

    • Choose the temperature that provides the best balance of selectivity and reaction time.

2. Introduction of a Lewis Acid Catalyst:

  • Rationale: Lewis acids chelate to the dienophile, enhancing its dienophilicity and exaggerating the electronic factors that favor the endo transition state.[3]

  • Common Lewis Acids and Starting Conditions:

Lewis AcidTypical Loading (mol%)SolventTemperature (°C)
Diethylaluminum chloride (Et₂AlCl)10-100CH₂Cl₂-78 to 0
Boron trifluoride etherate (BF₃·OEt₂)50-200CH₂Cl₂-78 to RT
Titanium tetrachloride (TiCl₄)10-100CH₂Cl₂-78 to 0
Zinc chloride (ZnCl₂)100-200Toluene, CH₂Cl₂0 to RT
  • Experimental Protocol:

    • Dissolve the dienophile in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Add the Lewis acid dropwise.

    • Stir for a short period (e.g., 15-30 minutes) to allow for complexation.

    • Add the diene dropwise.

    • Monitor the reaction progress.

    • Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of NaHCO₃ or NH₄Cl).

3. Employ a Chiral Auxiliary:

  • Rationale: A chiral auxiliary can provide a powerful steric directing effect, forcing the diene to approach from a specific face of the dienophile, leading to high diastereoselectivity.[7][8][9]

  • Example: The use of an acrylate derivative with a chiral auxiliary derived from levoglucosenone has been shown to give excellent diastereomeric excess in Diels-Alder reactions when promoted by Et₂AlCl.[7]

Issue 2: Low Reaction Conversion

Q: I am observing very low conversion in my Diels-Alder reaction, even after extended reaction times. What are the likely causes and solutions?

A: Low conversion can stem from several factors, including insufficient reactivity of the starting materials or catalyst deactivation.

1. Increase Reactivity with Lewis Acids:

  • Rationale: As mentioned previously, Lewis acids activate the dienophile, which can significantly accelerate the reaction rate.[5][6] If you are not already using a Lewis acid, this should be your first approach.

  • Troubleshooting: If you are already using a Lewis acid and still see low conversion, consider screening different Lewis acids. Some may be more effective for your specific substrate.

2. Increase Temperature (with caution):

  • Rationale: Increasing the reaction temperature will increase the reaction rate. However, be aware that this may negatively impact your diastereoselectivity by favoring the thermodynamically more stable exo product.[4]

  • Approach: Gradually increase the temperature and monitor both conversion and the endo/exo ratio to find an acceptable compromise.

3. Check Starting Material Purity:

  • Rationale: Impurities in your diene or dienophile can inhibit the reaction or deactivate the catalyst.

  • Action: Ensure your starting materials are of high purity. If necessary, purify them before use (e.g., by distillation or chromatography).

Issue 3: Difficulty with Chiral Auxiliary Removal

Q: The cleavage of my chiral auxiliary is proving to be problematic, leading to low yields of my desired bicyclo[2.2.2]octane derivative. What are some alternative cleavage conditions?

A: The conditions for auxiliary removal are highly dependent on the specific auxiliary used. It is crucial to select an auxiliary that can be cleaved under conditions that are compatible with your target molecule.

  • For Ester-Linked Auxiliaries:

    • Standard Conditions: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

    • Milder Alternatives: If your molecule is base-sensitive, consider transesterification with a different alcohol under acidic or basic conditions, or reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).

  • For Amide-Linked Auxiliaries:

    • Hydrolysis: Acidic or basic hydrolysis can be effective but may require harsh conditions.

    • Reductive Cleavage: Reagents like LiAlH₄ can reduce the amide to an amine.

  • General Troubleshooting:

    • Consult the original literature for the chiral auxiliary you are using to find established cleavage protocols.

    • Perform small-scale test reactions to screen different cleavage conditions before committing your bulk material.

Visualizing Key Concepts

Diagram 1: Endo vs. Exo Transition States in the Diels-Alder Reaction

G cluster_endo Endo Approach cluster_exo Exo Approach endo_ts Endo Transition State (Favored Kinetically) endo_product Endo Product endo_ts->endo_product Lower Ea secondary_orbital Secondary Orbital Interaction (Stabilizing) endo_ts->secondary_orbital exo_ts Exo Transition State exo_product Exo Product (Thermodynamically More Stable) exo_ts->exo_product Higher Ea steric_hindrance Less Steric Hindrance exo_product->steric_hindrance start Diene + Dienophile start->endo_ts start->exo_ts

Caption: Kinetic vs. thermodynamic pathways in the Diels-Alder reaction.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity (e.g., 1:1 endo:exo) q1 Are you using a Lewis Acid catalyst? start->q1 add_la Introduce a Lewis Acid (e.g., Et₂AlCl, TiCl₄) q1->add_la No lower_temp Lower the Reaction Temperature (e.g., 0°C, -20°C, -78°C) q1->lower_temp Yes check_ratio1 Analyze Diastereomeric Ratio add_la->check_ratio1 check_ratio2 Analyze Diastereomeric Ratio lower_temp->check_ratio2 success1 Optimization Successful check_ratio1->success1 Improved consider_auxiliary Consider using a Chiral Auxiliary check_ratio1->consider_auxiliary Not Improved success2 Optimization Successful check_ratio2->success2 Improved check_ratio2->consider_auxiliary Not Improved

Caption: Decision tree for improving diastereoselectivity.

References

  • Kotha, S., & Pulletikurti, S. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. RSC Advances, 8(31), 17181-17189. [Link]

  • Sarotti, A. M., Spanevello, R. A., & Suárez, A. G. (2006). Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone. Organic Letters, 8(7), 1487-1490. [Link]

  • Im, G. Y. J., & Williams, R. M. (2010). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. Chemical Society Reviews, 39(8), 3225-3236. [Link]

  • Bream, R. N., et al. (2011). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. ACS Medicinal Chemistry Letters, 2(10), 754-758. [Link]

  • Yates, P., & Auksi, H. (2011). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Canadian Journal of Chemistry, 57(21), 2853-2864. [Link]

  • Asymmetric Diels-Alder Reactions. (n.d.). Harvard University. [Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018, May 11). Master Organic Chemistry. [Link]

  • Endo and Exo Selectivity in the Diels-Alder Reaction. (2018, August 18). Chemistry Steps. [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. (2016). Journal of Chemical Sciences, 128(9), 1439-1443. [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2024). RSC Advances, 14(11), 7592-7629. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2023). Molecules, 28(24), 8031. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). Catalysts, 10(1), 59. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (2001). Simon Fraser University. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of β-Keto Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common stability issues encountered with β-keto esters during experimental workup and purification. As these molecules are crucial building blocks in organic synthesis, understanding their inherent instabilities is key to achieving high yields and purity.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges and questions regarding the stability of β-keto esters.

Q1: My yield of β-keto ester is significantly lower than expected after an acidic workup. What is the likely cause?

A1: The most probable cause is acid-catalyzed hydrolysis followed by decarboxylation. β-keto esters can be hydrolyzed under acidic conditions, especially when heated, to form an intermediate β-keto acid.[1][2] This β-keto acid is often unstable and readily loses carbon dioxide (CO₂) to yield a simple ketone, which is a common side product.[3][4][5] The reaction is particularly facile because it can proceed through a stable, six-membered cyclic transition state.[2]

Key Takeaway: Avoid prolonged exposure to strong acids and elevated temperatures during your workup to prevent this degradation pathway.[5]

Q2: I observed saponification of my product during an aqueous workup with a strong base. How can I avoid this?

A2: Saponification is the base-promoted hydrolysis of an ester to form a carboxylate salt and an alcohol.[6] This reaction is effectively irreversible because the final acid-base step, where the alkoxide deprotonates the carboxylic acid, drives the equilibrium forward.[7] Using strong bases like sodium hydroxide or potassium hydroxide for washing or extraction will lead to product loss.

Solution:

  • Use a milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), for neutralizing acidic residues.

  • Minimize contact time with any basic solution.

  • Perform extractions at low temperatures (e.g., in an ice bath) to slow the rate of hydrolysis.

Q3: My chiral α-substituted β-keto ester is showing significant racemization or epimerization. Why is this happening and how can I prevent it?

A3: The α-proton of a β-keto ester is acidic and can be removed by both acids and bases to form an enol or enolate intermediate.[1] If the α-carbon is a stereocenter, this enolization process will destroy the stereochemical information, leading to racemization or epimerization.[8] This is a critical issue in asymmetric synthesis where maintaining stereochemical integrity is paramount.

Preventative Measures:

  • Strictly Neutral Conditions: Maintain a pH as close to 7 as possible throughout the workup and purification.

  • Avoid Strong Acids and Bases: Even catalytic amounts can facilitate enolization and lead to loss of enantiomeric excess.

  • Purification Strategy: Use purification techniques that operate under neutral conditions. For chromatography, using deactivated silica gel or neutral alumina can prevent on-column epimerization.[9]

Q4: My purified product seems to contain metal impurities, and purification was difficult. Could the β-keto ester be the cause?

A4: Yes, β-keto esters are excellent chelating agents for many metal ions.[10] The two carbonyl groups can coordinate with a metal center, forming stable complexes.[11][12] If your reaction uses metal catalysts (e.g., Fe(III), Cu(II)) or metal-based reagents, residual metals can chelate to your product, altering its polarity and making it difficult to separate from other components.[11]

Troubleshooting:

  • Quenching: Use a suitable quenching agent (e.g., a saturated solution of EDTA or ammonium chloride) during the workup to sequester metal ions.

  • Filtration: Passing the crude mixture through a pad of Celite or silica can sometimes help remove finely dispersed metal salts.

  • Solvent Choice: The choice of solvent can influence the stability and solubility of these metal complexes.

Core Degradation Pathways

The primary instability of β-keto esters stems from their susceptibility to hydrolysis, which generates an unstable β-keto acid intermediate that readily undergoes decarboxylation.

BKE β-Keto Ester BKA β-Keto Acid (Unstable Intermediate) BKE->BKA Hydrolysis (H⁺ or OH⁻) Carboxylate Carboxylate Salt BKE->Carboxylate Saponification (Strong Base, OH⁻) Ketone Ketone + CO₂ BKA->Ketone Decarboxylation (Heat or H⁺)

Caption: Primary degradation pathways for β-keto esters.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues during the workup and purification of β-keto esters.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Overall Yield 1. Decarboxylation during acidic workup. 2. Saponification during basic workup. 3. Degradation on silica gel.1. Use a mild acid (e.g., saturated NH₄Cl) for quenching and keep the temperature low. 2. Use a weak base (e.g., saturated NaHCO₃) for washes. 3. Deactivate silica gel with triethylamine or use neutral alumina.
Product Streaking on TLC Plate 1. Chelation with residual metals. 2. On-plate degradation (acidic silica). 3. Keto-enol tautomerism.1. Wash the organic layer with an EDTA solution. 2. Use TLC plates with a neutral adsorbent. 3. This is an inherent property; focus on isolating the major tautomer during purification.
Loss of Stereochemical Purity 1. Presence of acid or base during workup. 2. Acidic environment during chromatography.1. Ensure all aqueous washes are buffered to pH ~7. 2. Use deactivated silica or neutral alumina for chromatography. Run the column quickly.[8]
Unexpected Ketone Byproduct Decarboxylation of the β-keto acid intermediate.Avoid acidic conditions and heat. The presence of this byproduct is a strong indicator of this degradation pathway.[2][5]

Recommended Experimental Protocols

Adherence to optimized protocols is essential for preserving the integrity of sensitive β-keto esters.

Protocol 1: Mild Aqueous Workup

This protocol is designed to neutralize the reaction mixture and remove water-soluble impurities while minimizing hydrolysis and decarboxylation.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This reduces the rate of potential degradation reactions.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic (pH ~4.5-6.0) environment, which is generally safer than strong acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer. Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid). Perform this step quickly and at a low temperature.

    • Brine (saturated aqueous NaCl solution) to remove excess water and break up emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<40 °C).

Protocol 2: Purification by Flash Chromatography

This protocol details how to purify β-keto esters on silica gel while mitigating the risk of acid-catalyzed degradation.

  • Silica Gel Preparation: Prepare a slurry of silica gel in your starting eluent. For particularly acid-sensitive compounds, add 0.5-1% triethylamine (Et₃N) to the eluent system to deactivate the acidic sites on the silica.

  • Column Packing: Pack the column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Load the solution onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel before loading.

  • Elution: Run the column using a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate). Avoid highly polar solvents like methanol unless necessary, as they can increase the solubility of impurities and potentially promote degradation.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature low.

Purification Strategy Workflow

Choosing the right purification method is critical. This workflow provides a decision-making framework.

decision decision process process start_end Crude Product decision1 Thermally Stable? start_end->decision1 decision3 Significant Polarity Difference from Impurities? decision1->decision3 No process1 Distillation / Kugelrohr decision1->process1 Yes decision2 Acid Sensitive? process2 Flash Chromatography (Standard Silica) decision2->process2 No process3 Flash Chromatography (Deactivated Silica or Neutral Alumina) decision2->process3 Yes decision3->decision2 No process4 Aqueous Wash (Mild Conditions) decision3->process4 Yes start_end2 Pure Product process1->start_end2 process2->start_end2 process3->start_end2 process4->decision2

Caption: Decision workflow for selecting a purification method.

References
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Reactivity in Chemistry. CX7b. Enolates: Decarboxylation. Available at: [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Available at: [Link]

  • Google Patents. (1971). Process of preparing metal chelates of beta-ketoesters. US3578619A.
  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Available at: [Link]

  • Trage, C., Schröder, D., & Schwarz, H. (2005). Coordination of iron(III) cations to beta-keto esters as studied by electrospray mass spectrometry: implications for iron-catalyzed Michael addition reactions. Chemistry, 11(2), 619-27. Available at: [Link]

  • Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. ResearchGate. Available at: [Link]

  • Tsuchida, T., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 5994. Available at: [Link]

  • Chen, Z. Y., & Lampi, A. M. (2001). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. Journal of Food Lipids, 8(3), 155-166. Available at: [Link]

  • Allen, S. E., et al. (2015). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Journal of the American Chemical Society, 137(15), 5142-5149. Available at: [Link]

  • Martin, R. B. (1982). Reactions of metal ions with β-ketoamides. Journal of the Chemical Society, Perkin Transactions 2, (1), 41-44. Available at: [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26039-26053. Available at: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • Clark, J. (2015). Hydrolysis of esters. Chemguide. Available at: [Link]

  • ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • Shcherbakov, I. N., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A, 125(6), 1338-1349. Available at: [Link]

  • Google Patents. (2011). PROCESS FOR PURIFYING AN a-KETO ESTER. US20110009663A1.
  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Available at: [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. CORA. Available at: [Link]

  • Nishino, T., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(24), 10144-10151. Available at: [Link]

  • Flores-Alamo, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6791. Available at: [Link]

  • Ghorai, P., & Jana, A. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 13324. Available at: [Link]

  • Google Patents. (2007). Method for preparing acyclic beta keto ester. CN100335456C.

Sources

Optimization

Technical Support Center: Robinson Annulation Optimization Hub

Current Status: Online 🟢 Agent: Senior Application Scientist Topic: Strategies to Avoid Byproduct Formation in Robinson Annulation Executive Summary & Mechanistic Logic Welcome to the Robinson Annulation Support Center....

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Agent: Senior Application Scientist Topic: Strategies to Avoid Byproduct Formation in Robinson Annulation

Executive Summary & Mechanistic Logic

Welcome to the Robinson Annulation Support Center. This guide addresses the root causes of failure in the Robinson annulation—a sequence combining a Michael addition and an intramolecular Aldol condensation .

Success in this reaction relies on balancing three competing rates:

  • Rate of Enolization (Michael Donor): Must be regioselective.

  • Rate of Michael Addition: Must compete against polymerization of the vinyl ketone.

  • Rate of Aldol Cyclization: Must be faster than retro-Michael or intermolecular side reactions.

Failure typically manifests as polymerization (tar formation) , regioisomeric mixtures , or incomplete cyclization .[1][2] The following troubleshooting modules provide causal analysis and validated protocols to resolve these issues.

Troubleshooting Modules (Q&A Format)

Module A: Preventing Polymerization of the Michael Acceptor

User Question: “I am using methyl vinyl ketone (MVK) with cyclohexanone. The reaction mixture turns into a black tar within 30 minutes, and I recover very little product. What is happening?”

Diagnosis: You are experiencing anionic polymerization of the MVK. MVK is a highly reactive Michael acceptor.[1][2][3] In the presence of the base required to enolize your ketone, MVK self-polymerizes faster than the ketone enolate can attack it.

Solution Strategy: The "In-Situ Release" Protocol Do not add neat MVK directly to a basic mixture. Instead, use a precursor that releases MVK slowly, keeping its steady-state concentration low.[1][2]

Protocol Options:

MethodReagent / PrecursorMechanism of ActionBest For
Mannich Base 4-(Diethylamino)-2-butanones methiodideUndergoes E1cB elimination in situ to release MVK slowly.[1][2]Standard base-catalyzed annulations.[1][2]
Silylated Enone ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Silylated vinyl ketones
Steric bulk prevents polymerization; silicon group removed later.[1]Sensitive substrates.[1][2]
Wichterle Reaction 1,3-dichloro-cis-2-buteneActs as a latent MVK equivalent; unmasks after acid hydrolysis.[1][2]Avoiding MVK entirely.[1][2]

Expert Insight: The Mannich base method is the gold standard for robustness. The quaternary ammonium salt is stable until heated in base, where it releases MVK at a rate perfectly matched to the consumption by the Michael donor [1, 4].

Module B: Controlling Regioselectivity (The "Wrong Isomer" Issue)

User Question: “I am reacting 2-methylcyclohexanone with MVK. I want the linear tricyclic product, but I keep getting a bridged byproduct or a mixture. How do I control which side of the ketone reacts?”

Diagnosis: This is a classic Kinetic vs. Thermodynamic Enolate conflict.[1][2][4]

  • Kinetic Enolate: Forms at the less substituted ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon (faster deprotonation, less steric hindrance).[1] Leads to bridged products.
    
  • Thermodynamic Enolate: Forms at the more substituted ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon (more stable alkene).[1] Leads to fused ring systems (usually desired).[1][2]
    

Solution Strategy: The Stork Enamine Protocol Direct base catalysis is often an equilibrium process that is hard to control perfectly. Using an enamine intermediate locks the regiochemistry.

Step-by-Step Correction:

  • Form the Enamine: React your ketone with pyrrolidine .[1] The bulky amine prefers the less substituted double bond (kinetic-like), but in Robinson annulation contexts, specific enamines can be tuned.

    • Note: For 2-substituted cyclohexanones, the pyrrolidine enamine typically forms the less substituted double bond, directing alkylation to the less hindered side.

    • However, to force reaction at the more substituted position (thermodynamic-like outcome without equilibration issues), use the Wieland-Miescher strategy: rely on the thermodynamic stability of the final cyclized product under equilibrating conditions (e.g., KOH/MeOH).

Self-Validating Check:

  • Monitor: Use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H NMR.[1] The enamine vinyl proton has a distinct shift (
    
    
    
    4.0–5.0 ppm).[1] Ensure quantitative enamine formation before adding the Michael acceptor.
Module C: Asymmetric Synthesis & Catalyst Deactivation

User Question: “I am running a Hajos-Parrish reaction to make the Wieland-Miescher ketone. My enantiomeric excess (ee) is low (<50%), and the reaction stalls.”

Diagnosis: The Hajos-Parrish reaction (L-proline catalyzed) is sensitive to water content and concentration effects .[2]

  • Low ee: Often caused by a background non-catalyzed pathway (if external base is present) or racemization of the product via retro-aldol.[2]

  • Stalling: Product inhibition or catalyst deactivation (formation of oxazolidinones).[1][2]

Solution Strategy:

  • Solvent: Use DMSO or DMF .[1][2] These polar aprotic solvents stabilize the zwitterionic transition state.

  • Water: A small amount of water is actually necessary for the hydrolysis of the iminium intermediate, but too much promotes non-selective pathways.

  • Temperature: Keep strictly at 20–25 °C . Higher temperatures promote racemization.[1][2]

Visualizing the Pathway to Failure vs. Success

The following diagram maps the critical decision points in the reaction mechanism where byproducts are generated.

RobinsonPathways Start Ketone + Base Enolate Enolate Formation Start->Enolate MVK_Add Add Methyl Vinyl Ketone (MVK) Enolate->MVK_Add Polymer FAILURE: MVK Polymerization (Black Tar) MVK_Add->Polymer High [MVK] Michael_Adduct Michael Adduct (1,5-Diketone) MVK_Add->Michael_Adduct Controlled Addn Mannich SOLUTION: Use Mannich Base (Slow Release) Mannich->MVK_Add Replaces MVK Regio_Split Enolate Equilibration Michael_Adduct->Regio_Split Wrong_Enolate Kinetic Enolate (Less Substituted) Regio_Split->Wrong_Enolate Kinetic Control Right_Enolate Thermodynamic Enolate (More Substituted) Regio_Split->Right_Enolate Thermodynamic Control Bridged FAILURE: Bridged Bicycle Wrong_Enolate->Bridged Fused Aldol Cyclization (Fused Ring) Right_Enolate->Fused Dehydration Dehydration (-H2O) Fused->Dehydration Product SUCCESS: Enone Product Dehydration->Product

Caption: Decision logic for Robinson Annulation. Red nodes indicate failure modes (polymerization, incorrect regiochemistry); Green nodes indicate corrective strategies.[1][2]

Validated Experimental Protocol

Synthesis of Wieland-Miescher Ketone (High-Yield Method)

Target: (S)-(+)-Wieland-Miescher Ketone via Hajos-Parrish-Eder-Sauer-Wiechert Reaction.[1][2]

Reagents:

  • 2-Methyl-1,3-cyclohexanedione (MCD)[1][2]

  • Methyl Vinyl Ketone (MVK) (Freshly distilled) [1][2]

  • L-Proline[2][5]

  • DMSO (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Michael Addition (The "Triketone" Stage):

    • Dissolve MCD (1.0 eq) in DMSO (1.5 M concentration).[1][2]

    • Add MVK (1.2 eq) and catalytic triethylamine (0.05 eq) if not using the asymmetric one-pot method immediately, OR proceed directly with L-Proline for the asymmetric sequence.[2]

    • Checkpoint: Monitor TLC for disappearance of MCD.[1][2]

  • Asymmetric Cyclization:

    • To the Michael adduct in DMSO, add L-Proline (3-5 mol%) .

    • Stir at 20 °C for 20–48 hours.

    • Critical: Do not heat.[1][2] Heating accelerates the racemic background reaction.

    • Observation: The reaction mixture often turns dark brown; this is normal, but "tar" indicates decomposition.

  • Workup & Isolation:

    • Dilute with water and extract with ethyl acetate.[1][2]

    • Wash organic layer with brine to remove DMSO.[1][2]

    • Purification: Crystallization from ether/hexane is preferred over chromatography to maintain optical purity.[1][2]

Quantitative Data Table: Catalyst Performance Comparison

Catalyst SystemYield (%)ee (%)Reaction TimeNotes
L-Proline (DMSO) 70-80%93-97%20 hStandard Hajos-Parrish conditions [6].[1][2]
L-Proline (DMF) 60-70%85-90%24 hDMF hydrolysis can be problematic.[1][2]
Pyrrolidine/AcOH 50-60%0%4 hFast but racemic (non-asymmetric).[1][2]

References

  • Rapson, W. S., & Robinson, R. (1935).[1][2][6] 307. Experiments on the synthesis of substances related to the sterols.[7][5][8][9][10] Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society, 1285–1288.[6] Link

  • Wieland, P., & Miescher, K. (1950).[1][2] Über die Herstellung mehrkerniger Ketone.[1][2][5][8][9] Helvetica Chimica Acta, 33(7), 2215–2228.[1][2] Link[1][2]

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963).[1][2] The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.[1][2] Link[1][2]

  • Bergmann, E. D., Corett, R. (1958).[1][2] The Michael Condensation of Mannich Bases with 2-Methylcyclohexanone.[2] Journal of Organic Chemistry, 23(10), 1507–1510.[1][2] Link[1][2]

  • Heathcock, C. H., Ellis, J. E., McMurry, J. E., & Coppolino, A. (1971).[2][11] Acid-catalyzed Robinson Annelation.[1][2][4][6] Tetrahedron Letters, 12(52), 4995–4996.[1][2] Link

  • Hajos, Z. G., & Parrish, D. R. (1974).[1][2][10] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621.[1][2] Link[1][2]

Sources

Troubleshooting

optimizing reaction conditions for greener chemical synthesis

Status: Online 🟢 Operator: Senior Application Scientist (Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: GCO-2024-OPT

Welcome to the Green Synthesis Optimization Desk.

You are likely here because your transition to "greener" conditions has caused a drop in yield, selectivity, or reproducibility. This is common. Green chemistry is not just about swapping solvents; it is about re-engineering the reaction environment.

Below are the troubleshooting protocols for the most frequent failure modes we see in the field.

Module 1: Solvent Replacement & Stability

Common Ticket: "I switched from DMF/NMP to Cyrene™ (dihydrolevoglucosenone), and my reaction turned into a black tar or failed completely."

The Root Cause Analysis

While Cyrene is an excellent dipolar aprotic replacement (similar polarity to NMP), it is not chemically inert. Unlike DMF, Cyrene contains a ketone and an acetal functionality.

  • Base Incompatibility: Cyrene undergoes aldol condensation and polymerization in the presence of strong inorganic bases (NaOH, KOH, NaH).

  • Amine Incompatibility: Primary and secondary amines can form Schiff bases or enamines with the ketone group of Cyrene, consuming your reagent.

Troubleshooting Protocol
  • Step 1: Check Basicity. If your protocol uses inorganic bases, switch to Potassium Acetate (KOAc) . It is one of the few inorganic bases stable in Cyrene at elevated temperatures [1].

  • Step 2: Buffer the System. If a stronger base is required, switch to a tertiary organic base like DIPEA or TEA , but keep temperatures

    
    .
    
  • Step 3: The Water Switch. If Cyrene is failing due to nucleophilic attack, consider 2-MeTHF (for organometallics) or Sulfolane (for high-temp nucleophilic substitutions), though Sulfolane has difficult work-up issues.

Visual Guide: Solvent Selection Logic

SolventSelection Start Start: Replace DMF/NMP BaseCheck Does reaction use strong bases/nucleophiles? Start->BaseCheck Cyrene Use Cyrene™ (Limit T < 100°C) BaseCheck->Cyrene No AltSolvent Cyrene Unstable BaseCheck->AltSolvent Yes BaseType Base Type? AltSolvent->BaseType KOAc Use KOAc (Stable in Cyrene) BaseType->KOAc Weak Inorganic MeTHF Use 2-MeTHF (Good for Organometallics) BaseType->MeTHF Strong/Grignard Sulfolane Use Sulfolane (High T, Stable) BaseType->Sulfolane High T/SnAr

Figure 1: Decision matrix for replacing dipolar aprotic solvents like DMF/NMP.

Module 2: Aqueous Micellar Catalysis

Common Ticket: "My reactants are insoluble in water, so I added TPGS-750-M, but the reaction is slower than in organic solvent."

The Root Cause Analysis

Micellar catalysis relies on the Hydrophobic Effect . The reaction does not happen in the water; it happens inside the lipophilic core of the nanomicelle.

  • Concentration Error: If the global concentration is too low (e.g., 0.1 M), the probability of both reactants entering the same micelle decreases.

  • Stirring Rate: Mass transfer into the micelle is diffusion-limited. Slow stirring allows phases to separate, starving the catalyst.

Troubleshooting Protocol
  • Step 1: "The Gloaming" Concentration. Run the reaction at high global concentrations (0.5 M to 1.0 M). This forces reactants into the micelles [2].

  • Step 2: Surfactant Loading. Ensure you are using 2 wt % TPGS-750-M . Lower amounts may not form enough micelles; higher amounts (5%+) create viscosity issues that hinder mass transfer.

  • Step 3: The E-Factor Workup. Do not extract with liters of Ethyl Acetate.

    • Protocol: Add a minimum amount of a "greener" organic solvent (e.g., minimal EtOAc or MTBE) to the reaction pot to crash out the surfactant, or simply cool the reaction. The product often precipitates while the surfactant remains in the water. Filter the solid product.[1][2][3]

Data: Green Surfactant Comparison
SurfactantClassBest ApplicationStability Note
TPGS-750-M Non-ionic (Vitamin E based)Pd-catalyzed couplings (Suzuki, Heck)Stable to mild base; biodegradable.
Nok Non-ionic (Phytosterol based)Olefin MetathesisHigh lipophilicity; good for very greasy substrates.
PS-750-M Amide-linkedAmide couplingsMore stable to hydrolysis than ester-linked surfactants.
Module 3: Heterogeneous Catalyst Leaching

Common Ticket: "I am using a Pd/C or immobilized catalyst to be 'green', but I suspect the metal is leaching into the product."

The Root Cause Analysis

Many "heterogeneous" reactions actually proceed via a "release-and-catch" mechanism where the metal leaches out, catalyzes the reaction homogeneously, and re-deposits (or doesn't) onto the support.

Validation Protocol: The Hot Filtration Test

You must prove heterogeneity to claim a green, reusable catalyst.

  • Run Reaction: Start reaction with solid catalyst.

  • Stop at 50%: When conversion reaches ~50% (measured by GC/LC), stop stirring.

  • Hot Filter: Rapidly filter the catalyst while keeping the solution at reaction temperature .[1] (Do not let it cool, or metal may re-deposit).

  • Monitor Filtrate: Return the clear filtrate to the heat source and stir.

    • Result A: Conversion stops at 50%

      
       Truly Heterogeneous.
      
    • Result B: Conversion continues to 100%

      
       Homogeneous Leaching (Catalyst is acting as a reservoir) [3].
      

HotFiltration Start Start Reaction (Solid Cat.) Check 50% Conversion? Start->Check Filter HOT Filtration (Remove Solid) Check->Filter Yes Reheat Stir Filtrate (No Solid) Filter->Reheat Result Check Conversion Reheat->Result Hetero Stops at 50% (True Heterogeneous) Result->Hetero No Change Homo Goes to 100% (Leaching/Homogeneous) Result->Homo Rxn Continues

Figure 2: The Sheldon Hot Filtration Test logic flow.

Module 4: Mechanochemistry (Ball Milling)

Common Ticket: "My solvent-free ball milling reaction has low conversion compared to the solution phase."

The Root Cause Analysis

Mechanochemistry follows the Zhurkov Equation , where reaction rate depends on stress energy.

  • Filling Degree: If the jar is too full, balls cannot move to generate impact. If too empty, balls hit the walls (wear) rather than the powder.

  • Liquid Assisted Grinding (LAG): "Dry" milling is often inefficient.

Troubleshooting Protocol
  • Step 1: Optimize Filling Degree. Ensure the jar volume is only 30-40% occupied by the balls and reagents combined.

  • Step 2: Add a LAG Agent. Add a tiny amount of solvent (

    
     of reactant). This acts as a lubricant and enhances mass transfer at the molecular level without dissolving the bulk [4].
    
  • Step 3: Frequency vs. Mass. Kinetic energy scales with the square of frequency (

    
    ). Increasing frequency (e.g., 20Hz 
    
    
    
    30Hz) is more effective than increasing time.
References
  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. Link

  • Lipshutz, B. H., et al. (2011). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[4] Journal of Organic Chemistry. Link

  • Sheldon, R. A., et al. (1998). "Heterogeneous Catalysis for Liquid-Phase Oxidations: A Case of Leaching?" Accounts of Chemical Research. Link

  • Friščić, T., et al. (2013). "Liquid-Assisted Grinding: The Role of the Liquid in Mechanochemical Synthesis." Chemical Society Reviews. Link

  • Sanofi Solvent Selection Guide. (2013). "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. Link

Sources

Optimization

Technical Support Center: Industrial Scale-up of Cyclohexanone Derivative Production

Welcome to the Technical Support Center for the industrial scale-up of cyclohexanone derivative production. This resource is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the industrial scale-up of cyclohexanone derivative production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to industrial manufacturing. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the scale-up of cyclohexanone derivative production.

Q1: What are the primary industrial routes for producing the cyclohexanone core structure?

A1: The two main industrial pathways are the oxidation of cyclohexane and the hydrogenation of phenol. The cyclohexane oxidation route is often favored for its lower cost but involves harsh conditions (high temperature and pressure) and can lead to a variety of byproducts, complicating purification.[1][2] The hydrogenation of phenol offers a more direct route and can be performed in one or two steps, often with higher selectivity depending on the catalyst and reaction conditions.[1][3]

Q2: What are the most common side reactions to anticipate during the scale-up of cyclohexanone derivative synthesis?

A2: Several side reactions can decrease yield and complicate purification at an industrial scale. The most prevalent include:

  • Aldol Condensation: Under basic conditions, cyclohexanone can undergo self-condensation, leading to the formation of β-hydroxy ketones and their subsequent dehydration products.[4][5][6][7][8] This is particularly problematic at higher temperatures.

  • Over-alkylation/Polymethylation: In reactions involving alkylation, the desired mono-alkylated product can be deprotonated and react further, leading to di- or tri-substituted derivatives.[4][9]

  • O-alkylation vs. C-alkylation: During alkylation of the enolate, methylation can occur on the oxygen atom instead of the desired carbon atom, forming a methoxycyclohexene byproduct.[4]

  • Formation of Phenolic Byproducts: In high-temperature dehydrogenation processes, such as the conversion of cyclohexanol to cyclohexanone, undesired byproducts like phenol can form, reducing overall efficiency.[10]

Q3: How can I monitor the progress of my large-scale reaction effectively?

A3: Real-time reaction monitoring is crucial for process control and optimization. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile cyclohexanone derivatives, providing high sensitivity and accuracy for quantitative analysis.[11][12]

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: A robust method for non-volatile or thermally labile derivatives.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for real-time monitoring of both catalytic intermediates and product formation.[13]

Q4: What are the primary safety concerns when handling cyclohexanone and its derivatives on an industrial scale?

A4: Cyclohexanone is a flammable liquid and can form explosive peroxides with certain reagents like hydrogen peroxide and nitric acid.[14][15] It is also a skin and eye irritant.[16] A thorough risk assessment and implementation of appropriate personal protective equipment (PPE) and engineering controls are essential.[14]

II. Troubleshooting Guides

This section provides in-depth guidance on specific challenges you may encounter during the scale-up process.

Guide 1: Low Conversion and Yield

Problem: The reaction conversion is significantly lower than in the lab-scale experiments, or the isolated yield of the desired cyclohexanone derivative is poor.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Suggestion & Rationale
Mass and Heat Transfer Limitations Suggestion: Improve agitation and reactor design. Rationale: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, negatively impacting reaction kinetics. Ensure the stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture.[17]
Catalyst Deactivation Suggestion: Analyze the catalyst for poisoning or fouling and consider regeneration or using a more robust catalyst. Rationale: Catalysts can be deactivated by impurities in the feedstock, sintering at high temperatures, or fouling by carbonaceous deposits (coke).[18][19] Implementing a catalyst regeneration cycle, which may involve washing and calcination, can restore activity.[19][20]
Sub-optimal Reaction Conditions at Scale Suggestion: Re-optimize reaction parameters such as temperature, pressure, and reactant ratios at a pilot scale before full industrial production. Rationale: Conditions that are optimal in a small flask may not translate directly to a large reactor due to differences in surface area-to-volume ratios and heat transfer characteristics.[17]
Incomplete Dissolution of Reagents Suggestion: Conduct a solvent screen to ensure all reactants and catalysts remain in solution throughout the reaction at the intended scale and temperature. Rationale: Poor solubility of a key reagent can severely limit the reaction rate.
Guide 2: Poor Product Selectivity and Impurity Profile

Problem: The final product is contaminated with significant amounts of side products, making purification difficult and costly.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Suggestion & Rationale
Unfavorable Reaction Kinetics Suggestion: Adjust the reaction temperature and the rate of reagent addition. Rationale: Side reactions often have different activation energies than the desired reaction. Lowering the temperature can sometimes suppress the formation of unwanted byproducts.[9] Slow, controlled addition of a reactive intermediate can also minimize its concentration at any given time, disfavoring side reactions.
Aldol Condensation Suggestion: Conduct the reaction at a lower temperature and ensure the base is added slowly to the ketone. Rationale: Aldol condensation is often favored at higher temperatures. Maintaining a low temperature and controlling the addition of the base can minimize the self-condensation of cyclohexanone.[4][9]
Incorrect Enolate Formation (Kinetic vs. Thermodynamic) Suggestion: Carefully select the base and temperature to favor the desired enolate. Rationale: For unsymmetrical cyclohexanone derivatives, methylation can occur at different positions. A bulky, strong base at low temperatures (e.g., LDA at -78°C) favors the formation of the less substituted (kinetic) enolate, while a smaller base at higher temperatures allows for equilibration to the more stable (thermodynamic) enolate.[4]
Over-alkylation Suggestion: Use a strong base to ensure complete deprotonation of the starting material before adding the alkylating agent. A slight excess of the ketone can also be used. Rationale: To prevent the mono-alkylated product from reacting further, it's crucial to consume the starting ketone completely before the alkylating agent is introduced.[9]
Guide 3: Catalyst Deactivation and Regeneration

Problem: The catalyst loses activity over time, leading to decreased reaction rates and lower throughput.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Suggestion & Rationale
Poisoning Suggestion: Analyze the feedstock for common catalyst poisons (e.g., sulfur compounds) and implement a purification step for the reactants. Rationale: Impurities in the starting materials can irreversibly bind to the active sites of the catalyst, rendering them inactive.[19]
Fouling/Coking Suggestion: Implement a catalyst regeneration cycle involving washing with a suitable solvent and/or calcination to burn off carbonaceous deposits. Rationale: Byproducts and coke can physically block the pores and active sites of the catalyst.[19]
Sintering Suggestion: Operate the reaction at the lowest effective temperature to minimize thermal degradation of the catalyst. Rationale: High temperatures can cause small catalyst particles to agglomerate into larger ones, reducing the active surface area.[19]
Leaching of Active Metals Suggestion: Analyze the product stream for traces of the catalyst's active metal. Consider using a catalyst with better metal anchoring or operating under milder conditions. Rationale: The active metal component of the catalyst can sometimes dissolve into the reaction medium, leading to a permanent loss of activity.

III. Experimental Protocols & Visualizations

Protocol 1: Monitoring Reaction Progress using GC-MS

Objective: To quantitatively track the consumption of starting material and the formation of the desired cyclohexanone derivative and key byproducts.

Methodology:

  • Sample Preparation:

    • Carefully extract a small, representative sample from the reactor at predetermined time intervals.

    • Quench the reaction in the sample immediately (e.g., by adding a small amount of acid or base, depending on the reaction conditions).

    • Dilute the sample with a suitable solvent (e.g., ethyl acetate) to a known concentration.

    • Add an internal standard for accurate quantification.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar column for general analysis).

    • Develop a temperature program that provides good separation of the starting material, product, and potential byproducts.

    • The mass spectrometer should be operated in full scan mode to identify all components and in selected ion monitoring (SIM) mode for accurate quantification.[11][12]

  • Data Analysis:

    • Integrate the peak areas of the starting material, product, and internal standard.

    • Calculate the concentration of each component at each time point to generate a reaction profile.

Diagrams

Troubleshooting_Low_Yield start Low Yield of Cyclohexanone Derivative cause1 Mass/Heat Transfer Limitations start->cause1 cause2 Catalyst Deactivation start->cause2 cause3 Sub-optimal Conditions at Scale start->cause3 solution1 Improve Agitation & Reactor Design cause1->solution1 solution2 Analyze & Regenerate Catalyst cause2->solution2 solution3 Re-optimize Conditions at Pilot Scale cause3->solution3

Caption: Troubleshooting workflow for low yield.

Catalyst_Deactivation_Pathways catalyst Active Catalyst poisoning Poisoning (e.g., Sulfur) catalyst->poisoning Chemical fouling Fouling/Coking catalyst->fouling Mechanical sintering Sintering (High Temperature) catalyst->sintering Thermal leaching Leaching of Active Metal catalyst->leaching Chemical deactivated Deactivated Catalyst poisoning->deactivated fouling->deactivated sintering->deactivated leaching->deactivated

Caption: Major pathways of catalyst deactivation.

IV. References

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025). MDPI. Retrieved from [Link]

  • The industrial production routes of cyclohexanone. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclohexanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. (2022). MDPI. Retrieved from [Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Regeneration of a hydrogenation catalyst. (2014). Google Patents. Retrieved from

  • Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure. (2024). ACS Publications. Retrieved from [Link]

  • Process and catalyst for the conversion of cyclohexanol to cyclohexanone. (1987). Google Patents. Retrieved from

  • Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[21]arene Cocrystals Accompanied by Vapochromic Behavior. (2023). JACS Au. Retrieved from [Link]

  • Cyclohexane - Incident management. (2016). GOV.UK. Retrieved from [Link]

  • Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm: Requirements for removal of oxygen. (2007). ResearchGate. Retrieved from [Link]

  • Cyclohexanone Market Size, Growth, Industry Report, 2032. (2026). Fortune Business Insights. Retrieved from [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025). AlQalam Journal of Medical and Applied Sciences. Retrieved from [Link]

  • ALDOL condensation of CYCLOHEXANONE || KETOL condensation. (2024). YouTube. Retrieved from [Link]

  • SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. (n.d.). Drug Development & Delivery. Retrieved from [Link]

  • The use of cyclohexanone as a "derivatizing" reagent for the GC-MS detection of amphetamines and ephedrines in seizures and the urine. (2003). PubMed. Retrieved from [Link]

  • 1,2-cyclohexanedione dioxime. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Cyclohexanone - Safety data sheet. (n.d.). Petrochem. Retrieved from [Link]

  • Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Chemo- and Regioselective Strategy for the Synthesis of O- and C-Prenylated Resorcinol-Based Natural Products from Vinylogous Esters. (2026). The Journal of Organic Chemistry. Retrieved from [Link]

  • Cyclohexanone. (n.d.). Wikipedia. Retrieved from [Link]

  • Hydrogenation of cyclohexanone on Pt–Sn surface alloys. (n.d.). Koel Research Group. Retrieved from [Link]

  • Photocatalytic oxidation of cyclohexane by titanium dioxide. (n.d.). University of Twente. Retrieved from [Link]

  • Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. (2023). ChemTalk. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. Retrieved from [Link]

  • Predict the products formed when cyclohexanone reacts with the following reagents. (e) phenylhydrazine and weak acid. (2024). Pearson. Retrieved from [Link]

  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Synthesis Challenge: from Cyclohexanone to a Complex Alcohol. (2023). YouTube. Retrieved from [Link]

  • Reaction process and kinetics of the selective hydrogenation of resorcinol into 1,3-cyclohexanedione. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry Aldol Condensation. (n.d.). SATHEE - IIT Kanpur. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Workflows for Structural Confirmation of β-Keto Esters: A Case Study on Methyl 3-methyl-2-oxocyclohexanecarboxylate

As drug development pipelines increasingly rely on highly functionalized cyclic scaffolds, the structural elucidation of dynamic molecules has become a critical analytical bottleneck. Methyl 3-methyl-2-oxocyclohexanecarb...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized cyclic scaffolds, the structural elucidation of dynamic molecules has become a critical analytical bottleneck. Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS 59416-90-9) is a prime example of this complexity. As a β-keto ester, it is not a static entity; it exists in a delicate, solvent-dependent equilibrium between its keto and enol forms. Furthermore, the keto form possesses two chiral centers, resulting in cis and trans diastereomers.

This guide objectively compares the performance of Advanced High-Resolution Spectroscopic Workflows against Routine Benchtop Alternatives for the structural confirmation of this complex molecule, providing actionable, self-validating protocols for analytical scientists.

Workflow Architecture & Decision Logic

Selecting the correct analytical workflow is paramount. Standard benchtop techniques often fail to capture the dynamic tautomerization and stereochemical nuances of β-keto esters, leading to incomplete or erroneous structural assignments.

G Start Methyl 3-methyl-2-oxocyclohexanecarboxylate NMR NMR Spectroscopy (Isomer & Tautomer ID) Start->NMR MS Mass Spectrometry (Exact Mass & Formula) Start->MS NMR_High High-Field (500 MHz) Resolves 50:50 Keto:Enol NMR->NMR_High NMR_Low Benchtop (60 MHz) Peak Overlap NMR->NMR_Low MS_LC LC-ESI-HRMS Preserves Solution State MS->MS_LC MS_GC GC-EI-MS Thermal Tautomer Shift MS->MS_GC

Caption: Spectroscopic decision tree for analyzing complex β-keto esters.

Nuclear Magnetic Resonance (NMR): High-Field vs. Benchtop

The structural confirmation of methyl 3-methyl-2-oxocyclohexanecarboxylate requires mapping a complex network of interconverting species. In non-polar solvents, the molecule establishes an intramolecular hydrogen bond, driving the formation of the enol tautomer.

Tautomer Keto_Cis Cis-Keto Form Diastereomer 1 Enol Enol Form Intramolecular H-Bond Keto_Cis->Enol Tautomerization Keto_Trans Trans-Keto Form Diastereomer 2 Keto_Trans->Enol Tautomerization

Caption: Dynamic keto-enol tautomerization and diastereomer network in non-polar solvents.

Performance Comparison

Recent studies demonstrate that in CDCl₃, methyl 3-methyl-2-oxocyclohexanecarboxylate exists as a 50:50 mixture of its keto and enol forms [1]. A routine 60 MHz benchtop NMR lacks the dispersion to resolve the ester methoxy protons of the cis-keto, trans-keto, and enol forms. Conversely, a 500 MHz system clearly resolves these into distinct singlets at δ 3.75, 3.74, and 3.73 ppm.

Table 1: ¹H NMR Performance Comparison (CDCl₃, 298K)

Spectral FeatureHigh-Field NMR (500 MHz)Benchtop NMR (60 MHz)Structural Significance
Enol O-H (δ 12.29) Sharp, distinct singletBroad, low S/N ratioConfirms intramolecular H-bonding of the enol form.
Ester -CH₃ (δ 3.73–3.75) Three baseline-resolved singletsSingle unresolved broad peakDifferentiates cis-keto, trans-keto, and enol populations.
Ring Protons (δ 1.0–3.5) Resolved multiplets (e.g., dd, J=5.5, 1.1 Hz)Unresolved complex envelopeEssential for assigning relative stereochemistry (cis/trans).
Experimental Protocol: Self-Validating High-Field NMR Workflow

Causality Focus: The choice of solvent dictates the observed molecular state. We specifically select CDCl₃ over polar aprotic solvents (like DMSO-d₆) because non-polar environments stabilize the native intramolecular hydrogen bond, preventing solvent-solute competition that artificially skews the keto-enol equilibrium [2].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: TMS acts as an internal standard. Setting the TMS signal strictly to 0.00 ppm creates a self-validating chemical shift axis, ensuring that the minute 0.01 ppm differences between the ester methyl singlets are genuine structural features and not artifacts of magnetic drift.

  • Probe Tuning & Matching: Insert the sample into the 500 MHz spectrometer and perform automated tuning and matching (ATMA) for the ¹H channel to optimize power transfer and maximize the signal-to-noise ratio for the highly deshielded enol proton (δ 12.29).

  • Pulse Calibration: Execute a 90° pulse width calibration (commonly ~10 µs).

    • Self-Validation: Using a calibrated 90° pulse rather than a default parameter ensures that the excitation profile is uniform. This is the only way to guarantee that the integration ratio between the enol O-H and the keto C1-H accurately reflects the true 50:50 thermodynamic population.

  • Acquisition: Acquire 16 scans with a relaxation delay (D1) of 5 seconds to ensure complete longitudinal relaxation of all protons prior to the next pulse.

Mass Spectrometry: LC-ESI-HRMS vs. GC-EI-MS

While GC-MS is a staple for volatile esters, it introduces severe analytical artifacts when applied to dynamic β-keto esters. The high temperatures of the GC inlet (typically 250°C) supply enough thermal energy to shift the tautomeric equilibrium in the gas phase, meaning the detected species no longer represents the solution-state drug candidate.

Performance Comparison

Liquid Chromatography coupled to Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) operates near ambient temperatures, preserving the tautomeric ratio. Furthermore, soft ionization yields the intact molecular ion, whereas the hard electron ionization (EI) of GC-MS shatters the molecule, often leaving the molecular ion (M⁺ at m/z 170) undetectable.

Table 2: Mass Spectrometry Performance Comparison

FeatureLC-ESI-HRMSGC-EI-MSAnalytical Impact
Ionization Environment Soft (Ambient Temp, Solution)Hard (250°C Inlet, Vacuum)GC heat artificially alters tautomeric ratios.
Intact Mass Detection Strong [M+Na]⁺ at m/z 193.0835Weak/Absent M⁺ at m/z 170LC preserves the intact molecular ion for formula confirmation.
Fragmentation Profile Minimal (unless MS/MS is applied)Extensive (losses of -OCH₃, -COOCH₃)GC provides library matching; LC provides exact empirical formulas.
Experimental Protocol: Self-Validating LC-ESI-HRMS Workflow

Causality Focus: ESI is highly sensitive to matrix suppression and carryover. Because β-keto esters can exhibit non-specific binding to reversed-phase column chemistries, rigorous control injections are required.

  • System Equilibration & Blank Injection: Run a full gradient elution using only the mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

    • Self-Validation: The blank injection acts as a mandatory control. Proving the absence of an m/z 193.0835 peak in the blank validates that subsequent signals originate entirely from the current sample injection, ruling out column carryover.

  • Lock Mass Setup: Infuse a reference standard (e.g., Leucine Enkephalin, m/z 556.2771) continuously through a secondary electrospray probe.

    • Self-Validation: The lock mass provides real-time calibration of the Time-of-Flight (ToF) analyzer. If the instrument's mass accuracy drifts due to temperature fluctuations, the lock mass corrects it instantly, guaranteeing sub-5 ppm mass accuracy for the target analyte.

  • Sample Acquisition: Inject 1 µL of a 1 µg/mL solution of methyl 3-methyl-2-oxocyclohexanecarboxylate. Acquire data in positive ion mode (ESI+), scanning from m/z 100 to 1000.

  • Data Extraction: Extract the exact mass chromatogram for[C₉H₁₄O₃ + Na]⁺ at m/z 193.0835.

Conclusion

For dynamic molecules like methyl 3-methyl-2-oxocyclohexanecarboxylate, routine benchtop instruments (60 MHz NMR, GC-MS) obscure critical structural data through peak overlap and thermal degradation. Deploying a high-resolution workflow (500 MHz NMR in CDCl₃ combined with LC-ESI-HRMS) is not merely an upgrade in signal quality—it is an absolute requirement for accurately mapping the keto-enol tautomerism and diastereomeric distribution of complex β-keto esters.

References
  • Popović-Djordjević, J., Stepanović, S., Došen-Mićović, L., Ivanović, E., & Ivanović, M. D. (2016). High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Green Chemistry Letters and Reviews, 9(1), 61-68.
  • Fiveable. (n.d.). 6.1 Keto-enol tautomerism - Organic Chemistry II. Fiveable.
Comparative

Comparative Analysis of Synthetic Routes to 3-Methyl-2-Cyclohexenone

[1][2] Executive Summary 3-Methyl-2-cyclohexenone (CAS: 1193-18-6) is a pivotal building block in organic synthesis, serving as a precursor for terpenes, steroids, and complex pharmaceutical intermediates. Its -unsaturat...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3-Methyl-2-cyclohexenone (CAS: 1193-18-6) is a pivotal building block in organic synthesis, serving as a precursor for terpenes, steroids, and complex pharmaceutical intermediates. Its


-unsaturated ketone functionality makes it an ideal Michael acceptor and a substrate for Robinson annulations.

This guide objectively compares three distinct synthetic methodologies:

  • The Classical Route: Hagemann’s Ester Decarboxylation (Best for bulk scale-up).

  • The Modern Route: Oxidative Dehydrogenation using IBX (Best for direct conversion from saturated ketones).

  • The Regioselective Route: Birch Reduction of Anisoles (Best for high-purity isomer control).

Method A: Hagemann's Ester Hydrolysis & Decarboxylation

Best For: Large-scale production, low cost, and avoiding heavy metal catalysts.

This route utilizes the classic Hagemann's ester synthesis, leveraging the condensation of ethyl acetoacetate with formaldehyde. It is robust and uses inexpensive starting materials, making it the industrial standard for decades.

Reaction Pathway

The synthesis proceeds through a Knoevenagel-type condensation followed by an intramolecular aldol cyclization to form Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate). Acidic hydrolysis and thermal decarboxylation yield the target enone.

HagemannsRoute Start Ethyl Acetoacetate + Formaldehyde Inter1 Methylenebis (ethyl acetoacetate) Start->Inter1 Piperidine (cat.) Condensation Hagemann Hagemann's Ester (Cyclized Intermediate) Inter1->Hagemann Base (NaOEt) Aldol Cyclization Target 3-Methyl-2-cyclohexenone Hagemann->Target H2SO4 / Heat Hydrolysis & Decarboxylation

Figure 1: Step-wise transformation from acyclic precursors to the cyclic enone via Hagemann's ester.

Experimental Protocol

Step 1: Synthesis of Hagemann's Ester

  • Condensation: To a flask containing ethyl acetoacetate (2.0 equiv) and formaldehyde (1.0 equiv), add a catalytic amount of piperidine. Stir at 0°C then warm to room temperature.

  • Cyclization: Treat the resulting methylenebis(ethyl acetoacetate) with sodium ethoxide in ethanol. Reflux for 3–5 hours.

  • Workup: Neutralize with acetic acid, remove solvent, and distill to isolate Hagemann's ester (Yield: ~70–75%).

Step 2: Decarboxylation to 3-Methyl-2-cyclohexenone

  • Hydrolysis: Dissolve Hagemann's ester in 10% H₂SO₄.

  • Reflux: Heat the mixture to reflux for 6–10 hours. Evolution of CO₂ gas indicates decarboxylation.

  • Extraction: Cool the mixture, neutralize with NaHCO₃, and extract with diethyl ether or ethyl acetate.

  • Purification: Dry over MgSO₄ and distill under reduced pressure (bp ~70°C at 12 mmHg).

Performance Data:

  • Overall Yield: 55–65% (2 steps).

  • Purity: >98% (after distillation).

  • Scalability: Excellent (Kg scale feasible).

Method B: Oxidative Dehydrogenation (IBX Protocol)

Best For: Laboratory scale, converting commercially available saturated ketones, and "green" chemistry requirements.

Direct dehydrogenation of 3-methylcyclohexanone avoids the complexity of ring construction. While Pd-catalyzed (Saegusa) methods exist, they often require expensive silyl enol ether intermediates. The IBX (o-Iodoxybenzoic acid) protocol allows for direct, one-step oxidation of the ketone.

Mechanistic Insight

IBX acts as a single-electron transfer oxidant or proceeds via an enol-tautomer mechanism where the iodine species coordinates to the enol oxygen, facilitating


-elimination.

IBX_Mechanism Ketone 3-Methylcyclohexanone Enol Enol Tautomer Ketone->Enol Tautomerization Complex I-O Enol Complex Enol->Complex IBX Coordination Product 3-Methyl-2-cyclohexenone Complex->Product Elimination Byproduct IBA (Reduced) Complex->Byproduct Reduction

Figure 2: Oxidative dehydrogenation mechanism mediated by hypervalent iodine (IBX).

Experimental Protocol

Reagents: 3-Methylcyclohexanone (1.0 equiv), IBX (1.1–1.5 equiv), DMSO (Solvent).

  • Setup: Dissolve 3-methylcyclohexanone in DMSO (0.5 M concentration).

  • Addition: Add IBX (1.2 equiv) in a single portion.

  • Reaction: Heat the mixture to 65–80°C. Monitor by TLC (usually complete in 4–8 hours).

  • Workup: Cool to room temperature. Dilute with water and diethyl ether. Filter off the insoluble IBA byproduct (which can be re-oxidized to IBX).

  • Purification: Wash the organic layer with saturated NaHCO₃ and brine. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Performance Data:

  • Yield: 85–92%.

  • Atom Economy: Moderate (due to stoichiometric oxidant, though recyclable).

  • Safety Note: IBX can be explosive under impact/high heat; standard safety protocols apply.

Method C: Birch Reduction of 3-Methylanisole

Best For: Isotopic labeling, high regioselectivity, and academic synthesis of specific derivatives.

This route converts an aromatic precursor (3-methylanisole) into the enone. It relies on the regioselectivity of the Birch reduction to place the double bonds specifically, followed by hydrolytic rearrangement.

Reaction Pathway

The methoxy group directs the reduction to the 2,5-positions (relative to the methoxy). Acid hydrolysis of the resulting enol ether reveals the ketone, which isomerizes into conjugation.

BirchRoute Anisole 3-Methylanisole Diene 1-Methoxy-3-methyl- 1,4-cyclohexadiene Anisole->Diene Li / NH3(l) EtOH (Birch) Enone 3-Methyl-2-cyclohexenone Diene->Enone H3O+ / Hydrolysis Isomerization

Figure 3: Regioselective reduction and hydrolysis sequence.

Experimental Protocol
  • Reduction: Condense ammonia (approx. 200 mL) in a flask at -78°C. Add 3-methylanisole (10 g) and ethanol (2 equiv).

  • Metal Addition: Add Lithium wire (2.5 equiv) in small pieces until a deep blue color persists for >15 mins.

  • Quench: Carefully add solid NH₄Cl to quench the reaction (blue color disappears). Allow ammonia to evaporate overnight.

  • Hydrolysis: Dissolve the residue (the 1,4-diene enol ether) in THF/Water. Add 1M HCl or oxalic acid and stir at room temperature for 1 hour.

  • Isolation: Extract with ether, wash with brine, dry, and concentrate.

Performance Data:

  • Yield: 75–85% (overall).

  • Selectivity: High regiocontrol (methyl group position is fixed by the starting material).

  • Constraints: Requires cryogenic handling of liquid ammonia.

Comparative Summary

The following table synthesizes the performance metrics for each route to aid in decision-making.

FeatureMethod A: Hagemann's EsterMethod B: IBX OxidationMethod C: Birch Reduction
Primary Use Case Scale-up / Industrial Lab Scale / Quick Access Stereo/Regio-control
Starting Material Ethyl Acetoacetate + Formaldehyde3-Methylcyclohexanone3-Methylanisole
Step Count 3 (Condense, Cyclize, Decarbox)1 (Direct Oxidation)2 (Reduce, Hydrolyze)
Overall Yield 55–65%85–92% 75–85%
Atom Economy High (CO₂ is only major byproduct)Low (Stoichiometric Iodine)Moderate
Safety Profile Good (Standard hazards)Caution (IBX explosive risk)Caution (Li/NH3 handling)
Cost Efficiency High (Cheapest materials) Moderate (IBX cost)Moderate
Recommendation
  • Choose Method A if you need >50g of material and have standard lab equipment. It is the most cost-effective and robust method.

  • Choose Method B if you have 3-methylcyclohexanone on hand and need a small amount (<5g) quickly without setting up a multi-step sequence.

  • Choose Method C if you are synthesizing a specific isotopologue (e.g., ¹³C labeling on the ring) where the aromatic precursor is easier to label than the acyclic precursors.

References

  • Hagemann's Ester Synthesis & Decarboxylation

    • Smith, L. I., & Rouault, G. F. (1943).[1] Hagemann's Ester. Organic Syntheses, Coll. Vol. 2, p.248.

    • Callen, J. E., et al. (1955). 3-Methyl-2-cyclohexenone.[2][1][3][4] Organic Syntheses, Coll. Vol. 3, p.593.

  • IBX Oxidation Protocol

    • Nicolaou, K. C., Montagnon, T., & Baran, P. S. (2002). HIO3 and Iodine Pentoxide: Versatile Reagents for the Oxidation of Alcohols and Ketones. Journal of the American Chemical Society, 124(10), 2245–2258.

    • Frigerio, M., Santagostino, M., & Sputore, S. (1999).[5] A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX). Journal of Organic Chemistry, 64(12), 4537–4538.[5]

  • Birch Reduction Methodology

    • Birch, A. J. (1944).[6] Reduction by dissolving metals. Part I. Journal of the Chemical Society, 430-436.

    • Subba Rao, G. S. R. (2003). Birch Reduction and its Application in the Synthesis of Natural Products. Resonance.

Sources

Validation

comparing reactivity of Methyl 3-methyl-2-oxocyclohexanecarboxylate with its ethyl ester analog

Introduction In the realm of organic synthesis, β-keto esters are indispensable building blocks, prized for their versatility in forming carbon-carbon bonds and their utility as precursors to a wide array of molecular ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of organic synthesis, β-keto esters are indispensable building blocks, prized for their versatility in forming carbon-carbon bonds and their utility as precursors to a wide array of molecular architectures. Among these, derivatives of 2-oxocyclohexanecarboxylate are staples in the synthesis of complex cyclic systems. A common decision point for researchers is the choice of the ester group—most frequently, methyl versus ethyl. While this may seem like a minor structural perturbation, the selection between Methyl 3-methyl-2-oxocyclohexanecarboxylate and its ethyl analog, Ethyl 3-methyl-2-oxocyclohexanecarboxylate, can have significant consequences for reaction rates, yields, and overall synthetic strategy.

This guide provides an in-depth technical comparison of these two reagents. We will move beyond simple cataloging of properties to explore the mechanistic underpinnings of their differential reactivity. By examining key transformations such as enolate formation, alkylation, hydrolysis, and decarboxylation, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Physicochemical Properties: The Foundational Differences

The addition of a single methylene unit in the ethyl ester influences fundamental physical properties that can affect reaction setup and workup procedures. While specific experimental data for the 3-methyl substituted analogs are not extensively compiled, we can infer trends from the parent compounds and general chemical principles.

PropertyMethyl 3-methyl-2-oxocyclohexanecarboxylateEthyl 3-methyl-2-oxocyclohexanecarboxylateRationale for Difference
Molecular Formula C₉H₁₄O₃C₁₀H₁₆O₃Addition of a -CH₂- group.
Molecular Weight 170.21 g/mol 184.23 g/mol The ethyl ester is heavier by ~14 g/mol .
Boiling Point Lower (Est. ~235-240 °C)Higher (Est. ~245-250 °C)Increased molecular weight and van der Waals forces lead to a higher boiling point for the ethyl ester.
Density Slightly HigherSlightly LowerTypically, methyl esters are slightly denser than their ethyl counterparts.

Comparative Reactivity in Key Synthetic Transformations

The primary distinctions in chemical behavior arise from the steric and electronic properties of the methyl versus the ethyl group. The ethyl group is physically larger, which can introduce steric hindrance, while the methyl group is a slightly better electron-withdrawing group via induction, although this effect is often secondary to sterics.

Enolate Formation: The Gateway to C-C Bonds

The protons on the carbon situated between the two carbonyl groups (the α-carbon) of β-keto esters are significantly acidic, facilitating their removal by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, central to many subsequent reactions.

Caption: General scheme for the deprotonation of a β-keto ester.

Causality Behind Experimental Choices:

  • Steric Effects: The primary difference here is steric hindrance. The ethyl group is bulkier than the methyl group. When using a sterically demanding base, such as Lithium diisopropylamide (LDA), the approach to the α-proton is more hindered in the ethyl ester. This can result in a slower rate of deprotonation compared to the methyl analog. For less bulky bases like sodium ethoxide or methoxide, this difference is less pronounced.

  • Trustworthiness (Self-Validation): To avoid transesterification—the exchange of the ester's alkoxy group with the alkoxide base—it is standard practice to match the base to the ester. Use sodium methoxide (NaOMe) for the methyl ester and sodium ethoxide (NaOEt) for the ethyl ester. This ensures the integrity of the starting material.

Verdict: The methyl ester may exhibit a slight kinetic advantage in enolate formation, particularly with bulky bases, due to reduced steric hindrance.

Alkylation of the Enolate

Once formed, the enolate can be alkylated via an S_N2 reaction with an alkyl halide, a cornerstone of the acetoacetic ester synthesis for creating new C-C bonds.

Experimental Protocol: General Procedure for α-Alkylation

  • Enolate Formation: To a solution of the β-keto ester (1.0 equiv) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a suitable base (1.0 equiv, e.g., NaH, NaOEt) at 0 °C.

  • Stirring: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_workflow Alkylation Workflow node_ester β-Keto Ester in Dry Solvent node_base Add Base (e.g., NaH) Stir 1h @ RT node_ester->node_base node_alkyl Cool to 0 °C Add Alkyl Halide (R'-X) node_base->node_alkyl node_react Stir to Completion node_alkyl->node_react node_workup Aqueous Workup & Extraction node_react->node_workup node_purify Column Chromatography node_workup->node_purify node_product Alkylated Product node_purify->node_product

Caption: A typical experimental workflow for the alkylation of β-keto esters.

Verdict: The electronic similarity of the enolates means their intrinsic nucleophilicity is nearly identical. Any difference in reactivity will again be governed by sterics. The less encumbered environment of the methyl ester's enolate may allow for a slightly faster reaction with the electrophile, though this effect is generally minor for unhindered alkyl halides.

Decarboxylation: The Krapcho Reaction

A frequent endgame for β-keto esters in synthesis is the removal of the ester group to yield a ketone. The Krapcho decarboxylation is a powerful method for this transformation, typically involving heating the ester with a salt (e.g., LiCl, LiI, NaCN) in a wet, polar aprotic solvent like DMSO or DMF.

The mechanism involves an S_N2 attack by the nucleophilic anion (e.g., I⁻) on the alkyl group of the ester. This is a critical point of differentiation.

Caption: Key steps in the Krapcho decarboxylation of a β-keto ester.

Performance Data & Causality: The rate of the initial S_N2 step is highly dependent on the steric accessibility of the ester's alkyl group.

  • Methyl Ester: The attack on the methyl group is sterically unhindered, leading to a rapid reaction.

  • Ethyl Ester: The attack on the methylene group of the ethyl ester is more sterically hindered.

Experimental evidence confirms this stark difference. In reactions with LiI in DMF, methyl esters cleave approximately 10 times more slowly than the corresponding methyl ester .

Ester TypeRelative Rate of Krapcho-type Cleavage
Methyl Ester~10
Ethyl Ester1

Verdict: For syntheses requiring decarboxylation via the Krapcho (or similar S_N2-based) method, Methyl 3-methyl-2-oxocyclohexanecarboxylate is unequivocally the superior choice , offering significantly faster reaction times and often proceeding under milder conditions.

Hydrolysis (Saponification)

Ester hydrolysis, typically conducted under basic conditions (saponification), is another common transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Performance Data & Causality: Similar to the Krapcho reaction, this initial attack is sensitive to steric hindrance around the carbonyl group.

  • Methyl Ester: The smaller methyl group provides less steric shielding of the carbonyl carbon.

  • Ethyl Ester: The larger ethyl group presents a greater steric barrier to the incoming hydroxide nucleophile.

Quantitative studies on the hydrolysis of various aliphatic esters have shown that methyl esters are generally twice as reactive as other n-alkyl esters, including ethyl esters .

Verdict: The methyl ester will undergo base-catalyzed hydrolysis at a faster rate than the ethyl ester. While both can be hydrolyzed to completion, achieving this with the methyl ester may require shorter reaction times or lower temperatures.

Conclusion and Practical Recommendations

The choice between Methyl and Ethyl 3-methyl-2-oxocyclohexanecarboxylate is not arbitrary and should be a deliberate strategic decision based on the planned synthetic route.

  • Choose Methyl 3-methyl-2-oxocyclohexanecarboxylate when:

    • The synthetic plan involves a Krapcho-type decarboxylation . The rate enhancement is significant (up to 10-fold), saving time and potentially improving yields by allowing for milder reaction conditions.

    • A subsequent ester hydrolysis step is required, as the methyl ester will react more rapidly.

    • Maximizing reaction speed in enolate formation or alkylation is a priority, as the lower steric profile may offer a slight kinetic benefit.

  • Choose Ethyl 3-methyl-2-oxocyclohexanecarboxylate when:

    • The reaction requires a higher boiling point to be run at elevated temperatures without the need for a sealed vessel.

    • The ester group is intended to be carried through multiple synthetic steps without modification, and the slightly lower reactivity could be seen as an advantage in preventing undesired side reactions.

    • The specific use of sodium ethoxide as a base is required for other reasons in the synthesis, making the ethyl ester the logical choice to prevent transesterification.

By understanding the mechanistic causality behind the observed reactivity differences, researchers can harness these subtle structural variations to optimize their synthetic strategies, leading to more efficient, robust, and successful outcomes.

References

  • Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1968). Conformation and reactivity. Part VII.
Comparative

Publish Comparison Guide: Biological Activity of Cyclohex-1-ene-1-carboxylic Acid Derivatives

This guide outlines the comparative evaluation of biological activities for cyclohex-1-ene-1-carboxylic acid derivatives , focusing on their application as anti-inflammatory and antimicrobial agents.[1] The content is sy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative evaluation of biological activities for cyclohex-1-ene-1-carboxylic acid derivatives , focusing on their application as anti-inflammatory and antimicrobial agents.[1] The content is synthesized from recent experimental data, specifically highlighting amidrazone derivatives which have shown significant potency compared to standard-of-care drugs.

Executive Summary & Scaffold Analysis

Cyclohex-1-ene-1-carboxylic acid represents a versatile pharmacophore characterized by an


-unsaturated carboxylic acid system. Unlike its saturated counterpart (cyclohexanecarboxylic acid), the presence of the C1=C2 double bond conjugated with the carbonyl group enhances its reactivity and binding affinity to specific biological targets, particularly enzymes involved in inflammatory cascades and bacterial cell wall synthesis.

Key Therapeutic Areas:

  • Anti-inflammatory: Inhibition of pro-inflammatory cytokines (TNF-

    
    , IL-6).[2]
    
  • Antimicrobial: Bacteriostatic activity against Gram-positive and Gram-negative strains.[3]

  • Antiproliferative: Modulation of immune cell proliferation (PBMCs).[3][4]

Comparative Analysis: Performance vs. Alternatives

Module A: Anti-inflammatory Activity

Target Mechanism: Inhibition of NF-


B signaling and subsequent cytokine release.
Primary Comparator:Ibuprofen  (NSAID).

Experimental Insight: Novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid (specifically Compound 2f and 2b ) have demonstrated superior efficacy in suppressing cytokine storms compared to standard NSAIDs in in vitro models.

CompoundTargetConcentrationInhibition / Effectvs. Ibuprofen
Derivative 2f TNF-

Secretion
100 µg/mL81% Inhibition Superior (Ibuprofen typically ~40-60% at eq. dose)
Derivative 2b IL-6 ReleaseHigh Dose92-99% Reduction Significantly Superior
Derivative 2a PBMC Proliferation100 µg/mLHigh AntiproliferativeMore Effective

Analyst Note: The high potency of Derivative 2b suggests a dual mechanism involving both COX pathway interference and direct modulation of cytokine transcription factors, unlike Ibuprofen which primarily targets COX enzymes.

Module B: Antimicrobial Efficacy

Target Mechanism: Disruption of bacterial membrane integrity or metabolic pathways. Primary Comparators:Ampicillin (Antibacterial), Fluconazole (Antifungal).

Experimental Insight: While standard antibiotics like Ampicillin are highly effective against sensitive strains, cyclohex-1-ene-1-carboxylic acid derivatives show niche specificity, particularly against Yersinia enterocolitica, a pathogen often resistant to first-line therapies.

CompoundOrganismMIC Value (µg/mL)Standard (MIC)Status
Derivative 2b Y. enterocolitica64 Ampicillin (16)Moderate / Selective
Derivative 2c S. aureusBacteriostaticAmpicillin (0.5)Weak / Bacteriostatic
Derivative 2f C. albicans256Fluconazole (0.25)Weak Antifungal

Analyst Note: These derivatives are not broad-spectrum replacements but are valuable as lead structures for resistant Gram-negative bacteria where selectivity is required to avoid microbiome dysbiosis.

Mechanism of Action Visualization

The following diagram illustrates the hypothesized pathway where cyclohex-1-ene-1-carboxylic acid derivatives (Compound 2f) exert their anti-inflammatory effects by intercepting the NF-


B signaling cascade, preventing the transcription of TNF-

and IL-6.

MOA_Pathway LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor Signaling IKK Activation Receptor->Signaling NFkB_Active NF-κB (Active) Signaling->NFkB_Active Phosphorylation NFkB_Inactive NF-κB (Inactive) NFkB_Inactive->NFkB_Active Nucleus Nuclear Translocation NFkB_Active->Nucleus Transcription Cytokine mRNA Nucleus->Transcription Cytokines TNF-α / IL-6 Release Transcription->Cytokines Inhibitor Cyclohex-1-ene Derivative (2f) Inhibitor->Transcription  Inhibits Expression   Inhibitor->Cytokines  Reduces Secretion  

Caption: Proposed mechanism of Compound 2f inhibiting pro-inflammatory cytokine release via NF-κB pathway modulation.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the evaluation of amidrazone derivatives.

Protocol A: In Vitro Anti-inflammatory Assay (Cytokine Inhibition)

Objective: Quantify the reduction of TNF-


 and IL-6 in LPS-stimulated PBMCs.[2]
  • Cell Isolation: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (Lymphoprep).

  • Culture Conditions: Resuspend cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics. Seed at

    
     cells/mL in 24-well plates.
    
  • Compound Preparation: Dissolve test derivatives in DMSO. Dilute with medium to final concentrations of 10, 50, and 100 µg/mL.

    • Control: Vehicle (DMSO < 0.1%).

    • Reference: Ibuprofen (same concentrations).

  • Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL) to induce inflammation.[2]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Quantification: Collect supernatants. Measure TNF-

    
     and IL-6 levels using commercial ELISA kits (e.g., R&D Systems) following manufacturer instructions.
    
  • Calculation:

    
    
    
Protocol B: Broth Microdilution for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against bacterial strains.

  • Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus, Y. enterocolitica) from fresh cultures to match 0.5 McFarland turbidity standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use 96-well microtiter plates. Add 100 µL of MHB to all wells.

  • Serial Dilution: Add 100 µL of test compound (stock in DMSO) to the first column and serially dilute 1:2 across the plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Growth Control: Bacteria + Broth + Solvent.

    • Sterility Control: Broth only.

    • Positive Control: Ampicillin / Ciprofloxacin.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add Resazurin dye (0.01%) or read optical density at 600 nm. The MIC is the lowest concentration showing no visible growth (no color change).

Synthesis Workflow Visualization

The synthesis of these bioactive derivatives typically involves the reaction of amidrazones with cyclic anhydrides.

Synthesis_Workflow Amidrazone Amidrazone (N3-substituted) Reaction Reflux in Diethyl Ether Amidrazone->Reaction Anhydride 3,4,5,6-Tetrahydro- phthalic Anhydride Anhydride->Reaction Purification Filtration & Crystallization Reaction->Purification Product Cyclohex-1-ene-1-carboxylic Acid Derivative Purification->Product

Caption: General synthetic route for amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: National Institutes of Health (PMC) / Int. J. Mol. Sci. URL:[Link]

  • Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Source: PubMed (Curr Org Synth) URL:[Link]

  • Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers Source: Oriental Journal of Chemistry URL:[Link]

  • Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives Source: International Journal of Chemistry URL:[5][Link]

Sources

Validation

comparison of different chiral resolving agents for cyclohexanecarboxylic acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture of cyclohexanecarboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture of cyclohexanecarboxylic acids is a critical step toward obtaining optically pure, single-enantiomer compounds. The biological activities of chiral molecules can differ significantly between enantiomers, making efficient chiral resolution a cornerstone of modern drug discovery and development. This guide provides an in-depth, objective comparison of various chiral resolving agents for cyclohexanecarboxylic acids, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific resolution challenges.

The Foundation: Chiral Resolution by Diastereomeric Salt Formation

The classical and most widely employed method for the chiral resolution of carboxylic acids is through the formation of diastereomeric salts. This technique hinges on the reaction of a racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This reaction transforms the pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics, most notably, solubility. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from a suitable solvent, and subsequent acidification liberates the desired enantiomer of the carboxylic acid.

dot graph LR; A[Racemic Cyclohexanecarboxylic Acid ((±)-Acid)] --> B{Reaction with Chiral Resolving Agent (+)-Base}; B --> C{Mixture of Diastereomeric Salts [(-)-Acid][(+)-Base] & [(+)-Acid][(+)-Base]}; C --> D{Fractional Crystallization}; D --> E[Less Soluble Diastereomeric Salt (e.g., [(+)-Acid][(+)-Base])]; D --> F[More Soluble Diastereomeric Salt in Mother Liquor (e.g., [(-)-Acid][(+)-Base])]; E --> G{Acidification}; G --> H[Optically Pure Enantiomer (+)-Acid]; F --> I{Acidification}; I --> J[Other Enantiomer (-)-Acid];

end Figure 1: General workflow for chiral resolution by diastereomeric salt formation.

Comparative Analysis of Chiral Resolving Agents

The choice of a chiral resolving agent is often empirical and is a critical determinant of the resolution's success. An ideal agent forms diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer. This section provides a comparative overview of commonly used resolving agents for cyclohexanecarboxylic acids, with a focus on trans-1,2-cyclohexanedicarboxylic acid as a model substrate where data is available.

Chiral Resolving AgentSubstrateReported Enantiomeric Excess (ee)Key Experimental ConditionsReference
(S)-(-)-1-Phenylethylamine trans-1,2-Cyclohexanedicarboxylic acid97% for (1S,2S)-acidMolar ratio of resolving agent to acid is crucial; optimal ratio is less than 3:1.[1][2]
(R)-(+)-1-Phenylethylamine trans-1,2-Cyclohexanedicarboxylic acid>99% HPLC purityEthanol as solvent.[3]
Brucine cis-1,2-Cyclohexanedicarboxylic acidResolved the (1R,2S) enantiomerFormation of a 1:1 salt with the resolving agent.[4]
Cinchonidine General carboxylic acidsEffective for various profensOften used as the hydrochloride salt.[5]
Quinine General carboxylic acidsUsed as a resolving agentData for cyclohexanecarboxylic acids is not readily available.
(-)-Ephedrine Racemic ephedrine (as resolving agent)High enantiomeric purityUsed with mandelic acid for its own resolution.[6]

Note: The performance of a resolving agent is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data presented here is for illustrative purposes and may not be directly transferable to all cyclohexanecarboxylic acid derivatives.

In-Depth Look at Key Resolving Agents

α-Phenylethylamine: A Workhorse in Chiral Resolution

(R)-(+)- and (S)-(-)-1-Phenylethylamine are among the most widely used and commercially available chiral resolving agents for acidic compounds. Their effectiveness stems from their rigid structure and the presence of a primary amine group that readily forms salts.

A study on the resolution of trans-1,2-cyclohexanedicarboxylic acid using (S)-phenylethylamine demonstrated the achievement of a high enantiomeric excess of 97% for the (1S,2S)-enantiomer.[1][2] A key finding from this research was the critical role of the molar ratio between the resolving agent and the dicarboxylic acid. When the molar ratio of (S)-phenylethylamine to the acid was less than 3:1, the resolution was successful. However, exceeding this ratio led to the crystallization of the racemic acid.[1][2] This highlights the importance of optimizing stoichiometry in diastereomeric salt resolutions.

Furthermore, a patent describes a commercially viable process for preparing trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid with a purity of over 99% using (R)-1-phenylethylamine as the resolving agent in ethanol.[3]

Principle of Chiral Recognition: X-ray crystallographic analysis of the diastereomeric salts formed between trans-1,2-cyclohexanedicarboxylic acid and (S)-phenylethylamine revealed the basis for chiral discrimination. The less soluble salt exhibits stronger hydrogen bonding interactions.[1][2] Additionally, a "lock-and-key" type of packing in the hydrophobic layers contributes to a more stable crystal lattice for the less soluble diastereomer.[1][2]

dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 2: Factors influencing the differential solubility of diastereomeric salts.

Brucine: A Natural Alkaloid for Complex Resolutions

Brucine, a readily available and relatively inexpensive alkaloid, has a long history as a chiral resolving agent.[4] Its complex and rigid polycyclic structure provides multiple points of interaction for chiral recognition. While direct comparative data for trans-1,2-cyclohexanedicarboxylic acid is scarce, a study on the resolution of cis-1,2-cyclohexanedicarboxylic acid successfully employed brucine to resolve the (1R,2S)-enantiomer through the formation of a 1:1 diastereomeric salt.[4]

Principle of Chiral Recognition: The chiral recognition mechanism of brucine and related alkaloids like strychnine is attributed to the formation of distinct crystal packing arrangements. The two methoxy groups on brucine, for instance, lead to a different packing mode compared to strychnine, forming corrugated monolayer sheets that create specific inclusion environments.[4] These well-defined chiral cavities are crucial for the selective binding of one enantiomer over the other.

Cinchona Alkaloids (Cinchonine, Cinchonidine, Quinine, Quinidine): Versatile and Tunable Resolving Agents

The cinchona alkaloids are a class of structurally related compounds that offer a toolkit of resolving agents with varying steric and electronic properties. Cinchonine and cinchonidine, for example, are pseudo-enantiomers and can often be used to resolve opposite enantiomers of a racemic acid.

Principle of Chiral Recognition: The chiral recognition ability of cinchona alkaloids arises from their rigid bicyclic core, the presence of both a basic quinuclidine nitrogen and a quinoline moiety, and a hydroxyl group that can participate in hydrogen bonding. These features allow for a three-point interaction model for chiral discrimination, involving salt formation, hydrogen bonding, and steric interactions.

Ephedrine and Pseudoephedrine: Chiral Amino Alcohols

Ephedrine and its diastereomer, pseudoephedrine, are chiral amino alcohols that can also be used as resolving agents. Their own resolution is often achieved using mandelic acid.[6] While their application for the resolution of cyclohexanecarboxylic acids is not as widely documented as the other agents in this guide, their structural features make them potential candidates.

Principle of Chiral Recognition: The presence of both an amino group for salt formation and a hydroxyl group for hydrogen bonding in a fixed stereochemical arrangement allows for effective chiral discrimination.

Experimental Protocols

The following are generalized, step-by-step methodologies for chiral resolution by diastereomeric salt formation. It is crucial to note that these are starting points, and optimization of solvent, temperature, and stoichiometry is essential for any new substrate.

General Protocol for Resolution of a Racemic Cyclohexanecarboxylic Acid
  • Salt Formation:

    • Dissolve one equivalent of the racemic cyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent in the minimum amount of the same hot solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

    • Slowly add the hot solution of the resolving agent to the solution of the racemic acid with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • For improved yield, the mixture can be further cooled in an ice bath or refrigerated for several hours to overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enriched Enantiomer:

    • Suspend the dried diastereomeric salt in water.

    • Add a strong acid (e.g., 2M HCl) until the solution is acidic (pH 1-2) to protonate the carboxylic acid.

    • Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Remove the solvent under reduced pressure to obtain the enriched enantiomer of the cyclohexanecarboxylic acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the resolved product should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with a chiral stationary phase, or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.

dot graph TD; A[Start: Racemic Acid & Resolving Agent] --> B{Dissolution in Hot Solvent}; B --> C{Mixing & Cooling}; C --> D{Crystallization of Less Soluble Salt}; D --> E[Filtration]; E --> F(Isolation of Diastereomeric Salt Crystals); E --> G(Mother Liquor with More Soluble Salt); F --> H{Acidification & Extraction}; H --> I[Purified Enantiomer]; I --> J(Analysis: Chiral HPLC/GC/NMR);

end Figure 3: Experimental workflow for a typical chiral resolution.

Conclusion

The selection of an appropriate chiral resolving agent is a multifaceted decision that requires careful consideration of the substrate's structure, the desired enantiomer, and the economic viability of the process. For cyclohexanecarboxylic acids, α-phenylethylamine stands out as a well-documented and highly effective resolving agent, particularly for trans-1,2-cyclohexanedicarboxylic acid, with established protocols and a good understanding of the chiral recognition mechanism. Alkaloids like brucine and the cinchona family offer powerful alternatives, especially for more challenging resolutions, due to their complex and rigid chiral scaffolds.

While this guide provides a comparative overview based on available data, it is imperative for researchers to conduct empirical screening and optimization for their specific cyclohexanecarboxylic acid derivative. A systematic approach to varying the resolving agent, solvent, temperature, and stoichiometry will ultimately lead to an efficient and scalable chiral resolution process, paving the way for the successful development of enantiomerically pure pharmaceuticals and fine chemicals.

References

Sources

Comparative

using 2D NMR techniques to confirm the stereochemistry of substituted cyclohexanones

2D NMR Techniques for Confirming the Stereochemistry of Substituted Cyclohexanones: A Comparative Guide Introduction Substituted cyclohexanones are ubiquitous structural motifs in natural products and pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: March 2026

2D NMR Techniques for Confirming the Stereochemistry of Substituted Cyclohexanones: A Comparative Guide

Introduction

Substituted cyclohexanones are ubiquitous structural motifs in natural products and pharmaceutical agents. Determining their relative stereochemistry relies heavily on establishing the axial or equatorial orientation of substituents within the rigid chair conformation. While scalar coupling (


) analysis provides foundational data—where axial-axial protons exhibit large couplings (8–12 Hz) and equatorial protons show smaller couplings (2–5 Hz)—it often falls short in heavily substituted or complex systems[1].

To definitively map the 3D topology of these rings, 2D Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard. By detecting through-space dipolar couplings, we can identify hallmark 1,3-diaxial interactions (protons separated by ~2.5 Å), which unambiguously confirm relative stereochemistry[2]. However, selecting the correct 2D NMR technique—NOESY vs. ROESY—is not a trivial choice; it is strictly governed by the molecule's tumbling rate and magnetic field strength.

Mechanistic Causality: The "Zero-Crossing" Phenomenon

As an Application Scientist, I frequently see researchers default to 2D NOESY, only to find missing cross-peaks that lead to incorrect stereochemical assignments. The causality behind this failure lies in the correlation time (


) of the molecule.

In a standard NOESY experiment, the NOE intensity depends on the transition probabilities between nuclear spin states (


, 

,

). For small molecules (< 600 Da) that tumble rapidly in solution, the double-quantum transition (

) dominates, yielding a positive NOE[3]. For large macromolecules (> 1200 Da), the zero-quantum transition (

) dominates, yielding a negative NOE[4].

However, for mid-sized molecules (MW ~700–1200 Da)—a category that includes many heavily functionalized dimeric cyclohexanones or steroid derivatives—the tumbling rate approaches the inverse of the Larmor frequency (


). At the critical point where 

, the

and

relaxation pathways cancel each other out[4]. This is the "NOE dead zone" or "zero-crossing," resulting in zero observable NOE intensity, regardless of spatial proximity[5].

To circumvent this, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spin-locks the magnetization in the transverse plane using a continuous low-power radio frequency pulse. Because transverse relaxation behaves differently, the ROE is always positive and never passes through zero, making it the mandatory alternative for mid-sized cyclohexanones[6].

Comparative Performance Data

The following table objectively compares the primary NMR techniques used for stereochemical elucidation of substituted cyclohexanones.

Parameter2D NOESY2D ROESY1D Selective NOESY/ROESY

-Coupling (DQF-COSY)
Optimal MW Range < 600 Da or > 1200 Da700 – 1200 Da (Mid-sized)Any (Technique dependent)Any
Primary Stereochemical Indicator 1,3-diaxial through-space proximity (< 5 Å)1,3-diaxial through-space proximity (< 5 Å)Specific targeted 1,3-diaxial proximityThrough-bond dihedral angles (Karplus eq)
Typical Mixing Time (

)
0.5 – 0.8 s (Small molecules)0.2 – 0.3 s0.2 – 0.8 sN/A
Artifact Vulnerability Zero-quantum (COSY-like) artifactsTOCSY transfers, EXSY (chemical exchange)MinimalStrong coupling effects
Sensitivity / S:N Ratio HighModerate (Lower due to spin-lock relaxation)Very High (for targeted protons)High
Best Use Case Small, rigid monomeric cyclohexanonesDimeric or heavily substituted cyclohexanonesCrowded spectra where 2D overlap is severeInitial baseline assignment of ax/eq protons

Experimental Methodologies: Self-Validating Protocol for 2D ROESY

To ensure trustworthiness, an NMR protocol must operate as a self-validating system. When working with a mid-sized substituted cyclohexanone where NOESY is unreliable, follow this ROESY workflow:

Step 1: Sample Preparation & Degassing Dissolve 5–10 mg of the cyclohexanone derivative in 600 µL of a deuterated solvent with appropriate viscosity (e.g., CDCl


 or DMSO-

). Critical Causality: Dissolved paramagnetic oxygen accelerates

relaxation and quenches the NOE. Degas the sample using three freeze-pump-thaw cycles to maximize sensitivity[3].

Step 2:


 Measurement (Inversion Recovery) 
Before setting the mixing time (

), you must know the longitudinal relaxation time (

) of your protons. Run a standard inversion recovery experiment. Self-Validating Check: The optimal ROESY mixing time should generally be set to roughly half the shortest

of the protons of interest.

Step 3: Parameter Optimization & Acquisition

  • Pulse Sequence: Select a continuous-wave spin-lock ROESY sequence (e.g., roesyphpr.2 on Bruker systems).

  • Mixing Time (

    
    ):  Set to 200–300 ms. Exceeding 300 ms risks TOCSY artifacts (through-bond transfers) and spin diffusion, which can falsely indicate spatial proximity[7].
    
  • Spin-Lock Power: Calibrate the continuous wave power to ~2–3 kHz to minimize sample heating and TOCSY artifacts.

  • Acquisition: Acquire with at least 256

    
     increments and 16–32 scans per increment to ensure adequate signal-to-noise.
    

Step 4: Processing and Artifact Discrimination Process the data with a squared sine-bell apodization function. Self-Validation: True ROE cross-peaks will have the opposite phase to the diagonal. If you observe cross-peaks with the same phase as the diagonal, they are chemical exchange (EXSY) artifacts, not spatial proximities[5].

Workflow Visualization

NMR_Decision_Tree Start Assess Cyclohexanone Molecular Weight (MW) Small_MW Small Molecule (< 600 Da) Start->Small_MW Mid_MW Mid-Sized Molecule (700 - 1200 Da) Start->Mid_MW Large_MW Macromolecule (> 1200 Da) Start->Large_MW NOESY_Small 2D NOESY Positive NOE Mix Time: 0.5 - 0.8s Small_MW->NOESY_Small ROESY_Mid 2D ROESY Avoids Zero-Crossing Mix Time: 0.2 - 0.3s Mid_MW->ROESY_Mid NOESY_Large 2D NOESY Negative NOE Mix Time: 0.05 - 0.2s Large_MW->NOESY_Large Validate Identify 1,3-Diaxial Cross-Peaks for Stereochemistry NOESY_Small->Validate ROESY_Mid->Validate NOESY_Large->Validate

Decision tree for selecting 2D NMR techniques to determine cyclohexanone stereochemistry.

References[7] 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. indiana.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM_VFTfSuCPQD8wDA9J3ROtjMue3sQKjYAuws9YIidouGHW10rwUYcJ0UqA95PIqdmFcdTtbl4EfRVq-Xt9B2xHYVt4WrYakOG9CuKJlRaeQYldf7q8-5_38bqjho6akAhybhGNy9gsqV4M12nCbNXFnxHKPtOAWxCrJkpP6E=[4] NOESY and ROESY - UCSD SSPPS NMR Facility. blogspot.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhFQ_GzXHKbD66w4mS8oRuveSgv9iZn95VdO099wT9ynUis4NOXxG5Wjlc6MFeO1pNuSV2mlHfLGW2HDc7RfIuCVrr4M63HRR0TRyPpBbN_7wE2bOwfumbqE1m7unA63L5X8AjAgDbg0V6KDIPZM6D8wI=[5] What is the difference between NOESY and ROESY for NMR? : r/chemistry - Reddit. reddit.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnPDkjIuRD74flXOtVmn50Whjk2nfta7cTT-r685HmHDS_2Yv7rRbQzzqq33rTTorhVG3sLYxdO0vL7fOqCpaP2Ipbl6TegQTnZ-mqlU0lLRZP-0SdxNgTLpybMYxoIxtN5TCdIxZdK7bciXzqiLTz3SjWRVA1YLphPZSpOsNY7pMu1DsM0kg3BmnCLgi2Py9SWYRUnUKjHoXneHIV[3] NOE Experiments on the Bruker 400 and 500. columbia.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfz95xy86XPb9PnYecxH4WHcKAS9SOtYOJ01mKUYrx1vir4r4FDBJlQknB9LyTBZFbB7feiJcWoEgwhpZhDJuHXfHOq-RKJAbXu-EbNIqakDDVAJWqEhxHha4pdGkpLJiUm6VJVtzvAdj5Ov8eYe1qVyH1qgMvr8bR8ILCHYJAr7GFcrcA31M1H-fUJO4gyPhbfivhvCoamATs[6] CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. sc.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsCFP2ZgILT-tdXCnmyiLyyo95qiLz4i3U0qHkbzM9ns1DgU1R_qpx43yEnWyPq_vqjS7_a0EevLki33xDrl-tcybV-OA1Dm9KVFqrifJuUIyiyqV27Jn6M_pAQ3RUluZqSqtlUW6fGrjMhCDU6KtfvwhHeEpTVHJuYsqiKVc7AejIpfnc5mtJWcTmISNd0Kk74WsZlPpRAtL0HbMjDA8i63_Oo-_bvFof8ZH6tLQ3OqxmHFNhp-1mJW4Jp2Ae5VTMYrDE18ZKAA==[2] Secondary metabolite chemistry of the marine-derived fungus Massarina sp., strain CNT-016 - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcVFLLCvfdNcpnP_oYkk7akSspG-oSMuPGS49hFQbLFf5BA4Mqdm7q9JonipS-QDDfVeGWI_QZNPhfpfLbVshSWBPfBmM_wv72gPRmBpcE34rtSICn1BHQ3rD3LnYLX0vSzrG1M4DhdTj8yFU=[1] Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance - Books. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEObwHwAnQII3eg9vCEjVc2u9z_BpMXU3Byxutyp8u03Xn0CyYNyhG12dnrOjlRaLeWFoRHua5UXj_bn0O1vwinnx6JIp62CpA0HSypzbUmyYtTNDaYPy-qB1eV93NIbRs1x8V-ZjEw5s17BCniRkaqPlyCdMZ30659lzcO4FLvnpYAwiDxihhCeTqypPQppCiv7JaBvguEzC65bF-YT6hlKbqABA==

Sources

Validation

A Comparative Guide to New Organocatalysts for the Asymmetric Synthesis of Functionalized Cyclohexanones

For Researchers, Scientists, and Drug Development Professionals The asymmetric synthesis of functionalized cyclohexanones is a cornerstone of modern organic chemistry, providing access to chiral building blocks essential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of functionalized cyclohexanones is a cornerstone of modern organic chemistry, providing access to chiral building blocks essential for the development of pharmaceuticals and complex natural products.[1][2] The six-membered carbocycle is a prevalent motif in a vast array of bioactive molecules, making the stereocontrolled synthesis of these structures a significant challenge and an area of intense research.[1] Organocatalysis has emerged as a powerful and sustainable approach to these transformations, offering a metal-free alternative to traditional methods.[3][4] This guide provides a comparative analysis of novel organocatalysts for the asymmetric synthesis of functionalized cyclohexanones, benchmarking their performance against the foundational organocatalyst, L-proline.

Key Performance Indicators for Benchmarking Organocatalysts

To objectively evaluate the efficacy of new organocatalysts, a set of key performance indicators (KPIs) is crucial. These metrics provide a quantitative measure of a catalyst's efficiency, selectivity, and practicality.

  • Yield (%): The percentage of the desired product obtained from the starting materials.

  • Enantiomeric Excess (ee, %): A measure of the stereochemical purity of the product, indicating the excess of one enantiomer over the other.

  • Diastereomeric Ratio (dr): The ratio of diastereomers formed in the reaction, indicating the selectivity for a specific three-dimensional arrangement of atoms.

  • Catalyst Loading (mol%): The amount of catalyst used relative to the substrate. Lower catalyst loading signifies a more efficient catalyst.

  • Reaction Time (h): The duration required to achieve a satisfactory yield and selectivity. Shorter reaction times are generally preferred.

  • Substrate Scope: The range of starting materials that can be effectively transformed by the catalyst. A broad substrate scope enhances the catalyst's utility.

The Benchmark: L-Proline

L-proline, a naturally occurring amino acid, is a pioneering organocatalyst in asymmetric synthesis.[5][6] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate carbonyl compounds through the formation of nucleophilic enamines.[6] While its historical significance is undeniable, L-proline often requires high catalyst loadings and can exhibit moderate enantioselectivities, paving the way for the development of more sophisticated derivatives.[7]

Emerging Organocatalysts: A New Wave of Efficiency and Selectivity

Recent research has focused on modifying the proline scaffold and developing novel catalyst architectures to enhance performance. This guide will focus on two promising classes of new organocatalysts: Proline-Based Reduced Dipeptides and Bifunctional Amino-Squaramides .

Proline-Based Reduced Dipeptides

Novel proline-based reduced dipeptides have been developed as highly efficient and recyclable organocatalysts for the asymmetric Michael addition of ketones to nitroalkenes, a key step in the synthesis of functionalized cyclohexanones.[8] These catalysts often demonstrate excellent yields, diastereoselectivities, and enantioselectivities at low catalyst loadings.[8]

Catalytic Cycle of Proline-Based Reduced Dipeptides

The proposed catalytic cycle involves the formation of an enamine intermediate from the reaction of the ketone with the secondary amine of the proline moiety. The dipeptide structure provides a well-defined chiral environment that directs the stereoselective attack of the enamine on the nitroalkene.

G cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst Catalyst Proline-Based Reduced Dipeptide Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Nitroalkene Nitroalkene Nitroalkene Product Functionalized Cyclohexanone Precursor Michael_Adduct->Product Cyclization Product->Catalyst Regenerates Catalyst

Caption: Catalytic cycle of a proline-based reduced dipeptide in asymmetric Michael addition.

Bifunctional Amino-Squaramides

Bifunctional amino-squaramide organocatalysts have shown exceptional promise in promoting highly stereoselective Michael additions.[1][9] These catalysts incorporate a squaramide moiety capable of hydrogen bonding, which helps to organize the transition state and enhance stereocontrol.[1] They can operate at very low catalyst loadings, making them highly attractive for practical applications.[1][9]

Catalytic Cycle of Bifunctional Amino-Squaramides

The catalytic cycle is believed to involve a dual activation mechanism. The amine group of the catalyst forms an enamine with the ketone, while the squaramide moiety activates the nitroalkene through hydrogen bonding, leading to a highly organized, stereochemically defined transition state.

G cluster_workflow Experimental Workflow Start Reaction Setup (Catalyst, Substrates, Solvent) Reaction Stirring at Specified Temperature Start->Reaction Monitoring TLC/GC-MS Monitoring Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Reaction Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC, etc.) Purification->Analysis

Caption: General experimental workflow for benchmarking organocatalysts.

Comparative Data Analysis

The following table summarizes the performance of L-proline and the two new classes of organocatalysts in the asymmetric Michael addition of cyclohexanone to a representative nitroalkene.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)dr (syn/anti)ee (%)Reference
L-proline20-3024-7270-8590:10 - 95:570-90[6][10]
Proline-Based Reduced Dipeptide512-24up to 95up to 98:2up to 98[8]
Bifunctional Amino-Squaramide12468-86>30:196-99[1][9]

Analysis: The data clearly indicates that both the proline-based reduced dipeptides and the bifunctional amino-squaramides significantly outperform the benchmark catalyst, L-proline. They offer higher yields, superior diastereoselectivities, and excellent enantioselectivities at substantially lower catalyst loadings and, in some cases, shorter reaction times. The bifunctional amino-squaramide, in particular, demonstrates remarkable efficiency with just 1 mol% catalyst loading.

Experimental Protocols

General Procedure for Asymmetric Michael Addition

Materials:

  • Cyclohexanone

  • Nitroalkene

  • Organocatalyst (L-proline, Proline-Based Reduced Dipeptide, or Bifunctional Amino-Squaramide)

  • Solvent (e.g., Dichloromethane, Toluene, or Water)

  • Additive (if required, e.g., an acid co-catalyst)

Procedure:

  • To a stirred solution of the organocatalyst in the chosen solvent, add the cyclohexanone.

  • Stir the mixture for a few minutes at the specified temperature.

  • Add the nitroalkene to the reaction mixture.

  • Continue stirring at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized cyclohexanone precursor.

  • Characterize the product using NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The development of new organocatalysts for the asymmetric synthesis of functionalized cyclohexanones has led to significant advancements in efficiency and stereoselectivity. Proline-based reduced dipeptides and bifunctional amino-squaramides have emerged as superior alternatives to the traditional L-proline catalyst, offering higher yields, exceptional stereocontrol, and lower catalyst loadings. The choice of catalyst will ultimately depend on the specific substrate and desired outcome; however, the data presented in this guide provides a strong foundation for researchers to select the most appropriate catalytic system for their synthetic needs. The continued exploration of novel organocatalyst architectures promises to further refine our ability to construct complex chiral molecules with precision and efficiency.

References

  • Gajan, V., et al. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications, 51(85), 15537-15540. [Link]

  • Gajan, V., et al. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PMC. [Link]

  • Wang, Y., et al. (2018). Proline-based reduced dipeptides as recyclable and highly enantioselective organocatalysts for asymmetric Michael addition. Organic & Biomolecular Chemistry, 16(3), 418-425. [Link]

  • Ángel, A., et al. (2021). Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs. Catalysis Science & Technology, 11(20), 6833-6844. [Link]

  • Ramachary, D. B., & Kishor, M. (2007). Organocatalytic sequential one-pot double cascade asymmetric synthesis of Wieland-Miescher ketone analogues from a Knoevenagel/hydrogenation/Robinson annulation sequence. The Journal of Organic Chemistry, 72(14), 5056-5068. [Link]

  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (2021). ResearchGate. [Link]

  • Marqués-López, E., et al. (2010). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 15(4), 2449-2496. [Link]

  • Roslan, N. A. H., et al. (2022). Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. AIP Conference Proceedings, 2454(1), 040003. [Link]

  • Ferreira, M. J., et al. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 28(3), 1184. [Link]

  • Ramachary, D. B., & Kishor, M. (2007). Organocatalytic Sequential One-Pot Double Cascade Asymmetric Synthesis of Wieland−Miescher Ketone Analogues from a Knoevenagel/Hydrogenation/Robinson Annulation Sequence. The Journal of Organic Chemistry, 72(14), 5056-5068. [Link]

  • Liu, Y.-X., et al. (2024). Enantioselective Michael Addition of Cyclohexanone to Nitroolefins Catalyzed by a New Pyrrolidinyl-isosteviol Bifunctional Organocatalyst in Water. Letters in Organic Chemistry, 21(2), 149-154. [Link]

  • Iuliano, A., et al. (2013). Enantioselective Synthesis of Wieland-Miescher Ketone through Bimorpholine-Catalyzed Organocatalytic Aldol Condensation. The Journal of Organic Chemistry, 78(11), 5641-5648. [Link]

  • Rueping, M., et al. (2009). Asymmetric Organocatalytic Domino Michael/aldol Reactions: Enantioselective Synthesis of Chiral Cycloheptanones, Tetrahydrochromenones, and Polyfunctionalized bicyclo[3.2.1]octanes. Angewandte Chemie International Edition, 48(20), 3699-3702. [Link]

  • Mielgo, A., & Palomo, C. (2007). A Simple Asymmetric Organocatalytic Approach to Optically Active Cyclohexenones. Chemical Communications, (47), 4928-4930. [Link]

  • Luo, S., & Cheng, J.-P. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 77(5), 2526-2530. [Link]

  • Córdova, A., et al. (2004). Organocatalytic Asymmetric α-Aminomethylation of Cyclohexanones. Tetrahedron Letters, 45(15), 3075-3079. [Link]

  • Screening of organocatalysts 1, 2, and 6 for Michael addition of cyclohexanone 7a to trans-nitrostyrene 8a a. (2012). ResearchGate. [Link]

  • Herrera, R. P., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules, 16(5), 4165-4203. [Link]

  • Wu, L.-Y., et al. (2009). Aminocatalysis Cascades of Enones. Synfacts, 2009(11), 1283-1283. [Link]

  • Schmalz, H.-G., et al. (2012). Asymmetric Michael Additions of α-Nitrocyclohexanone to Aryl Nitroalkenes Catalyzed by Natural Amino Acid-Derived Bifunctional Thioureas. Organic Letters, 14(18), 4758-4761. [Link]

  • Wang, Z., & Zhu, J. (2021). Recent advances in the asymmetric transformations of achiral cyclohexadienones. Organic Chemistry Frontiers, 8(19), 5436-5455. [Link]

  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025). International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Deiana, L., et al. (2010). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC. [Link]

  • Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(15), 5672-5675. [Link]

  • Kannappan, V. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]

  • Kim, D. W., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Prime Archives in Chemistry, 2. [Link]

  • Benaglia, M. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Rendiconti Lincei, 26(S1), 11-19. [Link]

  • del Rio, A., et al. (2024). Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. Beilstein Journal of Organic Chemistry, 20, 1538-1558. [Link]

  • Reddy, D. S., et al. (2012). An Enantioselective Synthesis of Substituted Cyclohexanone Derivatives with an All-Carbon Quaternary Stereocenter by Using an Organocatalytic Asymmetric Domino Double Michael Addition. Chemistry – A European Journal, 18(30), 9224-9228. [Link]

  • del Rio, A., et al. (2024). Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. Beilstein Journal of Organic Chemistry, 20, 1538-1558. [Link]

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Comparative

Strategic Selection of Cyclic β-Keto Ester Building Blocks: Alternatives to Methyl 3-Methyl-2-Oxocyclohexanecarboxylate

Introduction: The Role of Cyclic β-Keto Esters in Drug Discovery Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS: 59416-90-9) is a highly specialized bifunctional building block. Featuring both an electrophilic ketone a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Cyclic β-Keto Esters in Drug Discovery

Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS: 59416-90-9) is a highly specialized bifunctional building block. Featuring both an electrophilic ketone and an ester moiety within a six-membered ring, it is traditionally utilized to install sterically hindered, saturated carbocyclic motifs onto fused heterocyclic scaffolds.

However, the presence of the C3-methyl group introduces significant steric clash during nucleophilic attack at the adjacent ketone, often impeding the kinetics of multi-component condensation reactions. When optimizing structure-activity relationships (SAR) or scaling up syntheses of APIs (Active Pharmaceutical Ingredients), researchers frequently require alternative β-keto esters. Selecting the correct alternative requires analyzing ring strain, steric hindrance, and keto-enol tautomerism kinetics to ensure compatibility with the target synthetic pathway.

Mechanistic Analysis of Alternative Building Blocks

Alternative 1: Methyl 2-oxocyclohexanecarboxylate (CAS: 41302-34-5)

Structural Shift: Removal of the C3-methyl group. Performance & Causality: By stripping away the sterically demanding methyl group, this alternative drastically reduces the activation energy required for nucleophilic attack at the carbonyl center. It is the premier choice for synthesizing unhindered tetrahydrobenzofurans, pyrazolo[1,5-a]pyrimidines, and bicyclic tetrahydropyridines (THPs) . The unhindered nature of this molecule allows for rapid imine/enamine formation, making it superior for high-throughput Knoevenagel condensations.

Alternative 2: Methyl 2-oxocyclopentanecarboxylate (CAS: 10472-24-9)

Structural Shift: Ring contraction from six to five members. Performance & Causality: Contracting the ring increases internal Baeyer strain, which subtly alters the hybridization kinetics of the carbonyl carbon. More importantly, it drastically shifts the keto-enol equilibrium. Because accommodating an endocyclic double bond within a five-membered ring is energetically unfavorable, this molecule exists almost entirely in the highly electrophilic keto form (>95%). This makes it a hyper-reactive intermediate for synthesizing prostanoids and cyclopentapyrazoles , though it requires carefully controlled, mild cyclization conditions to prevent retro-Dieckmann ring-opening side reactions.

Alternative 3: Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate (CAS: 66670-11-9)

Structural Shift: Introduction of a basic nitrogen heteroatom into the ring. Performance & Causality: Substituting a carbocyclic methylene unit with a protected nitrogen atom transitions the scaffold into a heterocyclic building block. This is essential for developing APIs targeting the central nervous system or viral enzymes (such as HIV-1 integrase inhibitors), where the basic nitrogen is required to participate in critical hydrogen bonding or metal chelation within the target protein's active site .

Quantitative Performance & Experimental Data

The keto-enol equilibrium is a critical predictive metric for reactivity in cyclic β-keto esters. The table below summarizes experimental NMR data comparing these building blocks, demonstrating how structural modifications dictate their thermodynamic states in solution (CDCl3).

Chemical Building BlockCAS NumberRing Size / TypeKeto:Enol Ratio (in CDCl3)Synthetic Yield (from parent ketone)Primary Application
Methyl 3-methyl-2-oxocyclohexanecarboxylate 59416-90-96-Membered Carbocycle50 : 5090%Sterically hindered fused heterocycles
Methyl 2-oxocyclohexanecarboxylate 41302-34-56-Membered Carbocycle35 : 6590%Pyrazolo[1,5-a]pyrimidines, THPs
Methyl 2-oxocyclopentanecarboxylate 10472-24-95-Membered Carbocycle95 : 583%Prostanoids, Cyclopentapyrazoles
Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate 66670-11-96-Membered Heterocycle30 : 7095%HIV Integrase Inhibitor scaffolds

Data Insight: The five-membered cyclopentanone derivative exists almost exclusively in the keto form (95:5) due to ring strain. Conversely, the unhindered six-membered piperidine and cyclohexane derivatives exhibit high enolization (up to 70%), which buffers the electrophilicity of the ketone but primes the alpha-position for rapid electrophilic trapping.

Experimental Methodology: Self-Validating Protocol

To demonstrate the utility of these alternatives, the following is a self-validating protocol for the synthesis of a fused pyrazole (4,5,6,7-tetrahydro-1H-indazole-3-ol) utilizing Methyl 2-oxocyclohexanecarboxylate .

Step-by-Step Workflow:

  • Reagent Solvation: Dissolve 10.0 mmol (1.56 g) of Methyl 2-oxocyclohexanecarboxylate in 20 mL of absolute ethanol in a round-bottom flask.

    • Causality: Ethanol serves as a protic solvent that stabilizes the transition state of the upcoming nucleophilic attack while remaining easily removable under reduced pressure.

  • Acid Catalysis: Add 0.5 mL of glacial acetic acid to the solution.

    • Causality: The weak acid protonates the ketone carbonyl, increasing its electrophilicity without over-protonating the bulk of the hydrazine nucleophile. This establishes the optimal pH window (~pH 4.5) for rapid hydrazone formation.

  • Kinetic Nucleophilic Addition: Dropwise addition of hydrazine hydrate (11.0 mmol) at 0 °C under constant stirring.

    • Self-Validation: An immediate exothermic reaction coupled with a visible shift in TLC (Thin Layer Chromatography)

      
       value confirms the kinetic formation of the intermediate hydrazone.
      
  • Thermodynamic Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Causality: Elevated thermal energy overcomes the activation barrier for the intramolecular nucleophilic acyl substitution. The terminal nitrogen attacks the ester carbonyl, driving the expulsion of methanol and closing the pyrazole ring.

  • Isolation & Precipitation: Cool the reaction mixture to room temperature and pour it over 50 g of crushed ice.

    • Self-Validation: The sudden drop in temperature and solvent polarity forces the thermodynamic product to precipitate out of solution. Filter the white solid under vacuum, wash with cold water, and dry to yield the pure fused heterocycle.

Mechanistic Visualization

G A Cyclic β-Keto Ester (Methyl 2-oxocyclohexanecarboxylate) C Hydrazone Intermediate (Kinetic Product) A->C + H+ catalysis - H2O B Binucleophile (Hydrazine Hydrate) B->C D Intramolecular Cyclization (Thermodynamic Sink) C->D Heat (80 °C) E Fused Heterocycle (Tetrahydroindazole) D->E - Methanol

Mechanistic workflow of fused heterocycle synthesis via cyclic β-keto ester condensation.

References

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews, ACS Publications. URL:[Link]

  • High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Synthetic Communications, Taylor & Francis. URL:[Link]

Validation

A Comparative Guide to the In Vivo Efficacy and ADME Properties of Novel Anti-Inflammatory Cyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: The quest for novel anti-inflammatory agents is a cornerstone of therapeutic development. While the chemical scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The quest for novel anti-inflammatory agents is a cornerstone of therapeutic development. While the chemical scaffold of methyl 3-methyl-2-oxocyclohexanecarboxylate serves as a versatile synthetic building block, comprehensive public data on the biological activity of its direct analogs is sparse. This guide, therefore, takes a necessary and instructive approach. We will use a representative lead compound, MC-1 , and a series of structurally plausible analogs to illustrate the critical workflow of a drug discovery campaign. The data presented herein is representative and designed to showcase the comparative analysis and decision-making process in lead optimization. The experimental protocols described are grounded in established, validated methodologies to ensure scientific integrity and provide a reliable framework for evaluating similar small molecule candidates.

Introduction: Targeting Systemic Inflammation

Systemic inflammation is a complex biological response implicated in a wide range of acute and chronic diseases. A key initiating event is the recognition of pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), by immune cells, leading to a cascade of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6).[1][2] The cyclohexane carboxylate scaffold has been identified as a promising starting point for developing inhibitors of this pathway. This guide focuses on a series of analogs designed to optimize in vivo efficacy and drug-like properties.

The Analogs Under Comparison:

Our investigation centers on a lead compound, MC-1 (Methyl 3-methyl-2-oxocyclohexanecarboxylate) , and three analogs designed to probe key structure-activity relationships (SAR):

  • MC-1 (Lead): The parent scaffold.

  • EC-1: Features an ethyl ester modification to assess the impact of esterase stability and lipophilicity.

  • MC-2: Incorporates an additional methyl group to explore steric effects on target binding.

  • MC-F1: Introduces a fluorine atom, a common strategy to block metabolic "soft spots" and enhance binding affinity.

Comparative In Vivo Efficacy

The primary efficacy of the analogs was evaluated using the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model in mice, a standard and robust model for assessing acute anti-inflammatory activity.[1][3][4]

Efficacy Endpoint: Inhibition of TNF-α Production

The primary endpoint was the reduction of serum Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade triggered by LPS.[5][6]

Table 1: In Vivo Efficacy in LPS-Challenged Mice

Compound IDDose (mg/kg, i.p.)Serum TNF-α Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle -0%-
MC-1 (Lead) 2045.2%p < 0.05
EC-1 2038.6%p < 0.05
MC-2 2025.1%p > 0.05 (not significant)
MC-F1 2072.8% p < 0.001

Interpretation of Efficacy Data: The results clearly indicate that structural modifications have a profound impact on in vivo efficacy. The lead compound, MC-1 , demonstrated moderate activity. Altering the ester from methyl to ethyl (EC-1 ) resulted in a slight decrease in efficacy, suggesting the methyl ester provides a better balance of properties. The addition of a second methyl group (MC-2 ) was detrimental to activity, likely due to steric hindrance at the target binding site. Most notably, the introduction of a fluorine atom (MC-F1 ) led to a dramatic and statistically significant increase in potency, highlighting its success in enhancing the molecule's anti-inflammatory effect.

ADME & Pharmacokinetic (PK) Profile Comparison

A favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile is paramount for a successful drug candidate.[7][8] Key in vitro and in vivo ADME parameters were assessed to understand the disposition of each analog and to contextualize the efficacy findings.

In Vitro ADME Properties

Key in vitro assays provide early insights into a compound's drug-like potential, guiding the selection of candidates for more resource-intensive in vivo studies.[9][10]

Table 2: Comparative In Vitro ADME Data

Compound IDCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (% Remaining after 60 min)Plasma Protein Binding (% Bound)
MC-1 (Lead) 4.5 (Moderate)35% (Moderate Stability)88.5%
EC-1 5.1 (Moderate)28% (Lower Stability)90.2%
MC-2 4.2 (Moderate)39% (Moderate Stability)85.1%
MC-F1 4.8 (Moderate)75% (High Stability) 91.5%

Interpretation of In Vitro ADME Data: All analogs exhibit moderate intestinal permeability as predicted by the Caco-2 assay, suggesting that oral absorption is feasible.[11][12] The microsomal stability assay, which predicts hepatic metabolism, revealed a key differentiator.[13][14] MC-F1 showed significantly higher metabolic stability, indicating it is less susceptible to breakdown by liver enzymes. This is a common and desired outcome of fluorination. The slightly lower stability of EC-1 may be due to faster hydrolysis by esterases. All compounds exhibit high plasma protein binding, which is typical for this chemical space.[15][16]

In Vivo Pharmacokinetic (PK) Study

To confirm the in vitro findings, a cassette dosing pharmacokinetic study was performed in rats.[17][18] This high-throughput approach allows for the simultaneous evaluation of multiple compounds, conserving resources and providing direct comparative data under identical physiological conditions.[19][20][21]

Table 3: Comparative Pharmacokinetic Parameters in Rats (1 mg/kg, i.v. Cassette Dose)

Compound IDHalf-Life (t½, hours)Clearance (CL, mL/min/kg)Volume of Distribution (Vd, L/kg)
MC-1 (Lead) 1.825.43.9
EC-1 1.531.24.2
MC-F1 4.2 10.1 3.6

(Note: MC-2 was excluded from the PK study due to poor efficacy)

Interpretation of PK Data: The in vivo PK data strongly correlates with the in vitro ADME results. MC-F1 demonstrates a significantly longer half-life and much lower clearance compared to the other analogs. This confirms that its enhanced metabolic stability translates directly to greater systemic exposure in vivo. The higher clearance of EC-1 and MC-1 aligns with their lower stability in the microsomal assay. This superior pharmacokinetic profile is the primary driver behind the enhanced in vivo efficacy of MC-F1 , as the compound remains at therapeutic concentrations in the body for a longer duration.

Synthesis and Rationale: A Self-Validating System

The data coalesces into a clear, logical narrative. The initial lead (MC-1 ) had promising, albeit moderate, activity. The ADME screening identified metabolic instability as a likely liability. The targeted introduction of a fluorine atom (MC-F1 ) was a hypothesis-driven design choice to block a potential site of metabolism. The resulting data validates this choice:

  • Hypothesis: Fluorination will improve metabolic stability.

  • In Vitro Test: Microsomal stability of MC-F1 is significantly higher.[13][22]

  • In Vivo Consequence: MC-F1 exhibits lower clearance and a longer half-life.

  • Efficacy Outcome: The improved exposure of MC-F1 leads to superior in vivo anti-inflammatory activity.

This logical progression from design to in vitro data to in vivo confirmation represents a self-validating and trustworthy experimental workflow.

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy - LPS-Induced Systemic Inflammation

G cluster_0 Acclimatization & Grouping cluster_1 Dosing Regimen cluster_2 Sample Collection & Analysis acclimate Acclimatize Male BALB/c Mice (7 days) group Randomize into Treatment Groups (n=8 per group) acclimate->group dose Administer Compound or Vehicle (i.p., 20 mg/kg) group->dose wait1 Wait 60 minutes dose->wait1 lps Induce Inflammation (LPS, 1 mg/kg, i.p.) wait1->lps wait2 Wait 90 minutes Post-LPS lps->wait2 lps->wait2 collect Collect Blood via Cardiac Puncture wait2->collect serum Isolate Serum (Centrifugation) collect->serum elisa Quantify TNF-α (ELISA Assay) serum->elisa

Workflow for the LPS-induced inflammation model.
  • Animals: Male BALB/c mice (6-8 weeks old) are acclimated for one week under standard conditions.[23]

  • Grouping: Animals are randomized into treatment groups (Vehicle, MC-1, EC-1, MC-2, MC-F1).

  • Dosing: Test compounds are administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg. The vehicle group receives an equivalent volume of the formulation buffer.

  • Induction: 60 minutes after compound administration, inflammation is induced by an i.p. injection of Lipopolysaccharide (LPS) from E. coli at 1 mg/kg.[4]

  • Sample Collection: 90 minutes after the LPS challenge, blood is collected. This time point typically corresponds to the peak of TNF-α expression.

  • Analysis: Serum is isolated, and TNF-α levels are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α is calculated relative to the vehicle-treated control group.

Protocol 2: In Vitro Metabolic Stability Assay

G cluster_sampling Time-Point Sampling prep Prepare Incubation Mix: - Liver Microsomes (0.5 mg/mL) - Test Compound (1 µM) - Phosphate Buffer (pH 7.4) preincubate Pre-incubate at 37°C (5 minutes) prep->preincubate initiate Initiate Reaction (Add NADPH Co-factor) preincubate->initiate t0 t = 0 min t5 t = 5 min t15 t = 15 min t30 t = 30 min t60 t = 60 min t0->t5 t5->t15 t15->t30 t30->t60 quench Quench Aliquots with Acetonitrile + Internal Standard analyze Analyze by LC-MS/MS: Quantify Parent Compound quench->analyze

Workflow for liver microsomal stability assay.
  • Incubation: The test compound (1 µM final concentration) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a potassium phosphate buffer (pH 7.4) at 37°C.[14][22]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the co-factor NADPH (1 mM final concentration).[13]

  • Time Points: Aliquots are removed from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate protein, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at the final time point is calculated relative to the 0-minute time point.

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on semipermeable membrane inserts in a transwell plate system and cultured for 18-22 days to form a differentiated, polarized monolayer.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over a 2-hour period.[11][24]

  • Analysis: Samples from the basolateral chamber are analyzed by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the rate of compound appearance in the receiver compartment.[12]

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to lead optimization, integrating in vivo efficacy with ADME/PK profiling. The data clearly establishes MC-F1 as a superior analog to the initial lead compound, MC-1 . Its enhanced metabolic stability provides a significantly improved pharmacokinetic profile, which in turn drives its potent anti-inflammatory activity in vivo.

Future work should focus on further characterizing the safety profile of MC-F1 , determining its oral bioavailability, and elucidating its precise mechanism of action. This structured, data-driven methodology provides a robust framework for advancing promising small molecule candidates from initial hits to viable preclinical leads.

References

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat. PMC. [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. National Library of Medicine. [Link]

  • ADME of Biologics—What Have We Learned from Small Molecules? PMC, NIH. [Link]

  • In vitro and In vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions, Evotec. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. American Journal of Physiology. [Link]

  • Cassette Dosing: Advantages and Challenges. Certara. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. EU Science Hub. [Link]

  • Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis. AACR Journals. [Link]

  • Histopathological Analysis of Lipopolysaccharide-Induced Liver Inflammation and Thrombus Formation in Mice: The Protective Effects of Aspirin. MDPI. [Link]

  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PMC. [Link]

  • What are the differences between cassette dosing and discrete dosing?. Patsnap Synapse. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link]

  • Mass spectrometry imaging of cassette-dosed drugs for higher throughput pharmacokinetic and biodistribution analysis. Sheffield Hallam University Research Archive. [Link]

  • Plasma Protein Binding Assay. Creative Bioarray. [Link]

  • Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. ACS Omega, ACS Publications. [Link]

  • In-vitro and In-vivo Studies of Anti-inflammatory Potential of Compounds Derived from Piper mullesua. Impactfactor.org. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-methyl-2-oxocyclohexanecarboxylate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 3-methyl-2-oxocyclohexanecarboxylate. As a research professional, your commitment to safety extends beyond the benc...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 3-methyl-2-oxocyclohexanecarboxylate. As a research professional, your commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and compliance.

Hazard Profile and Chemical Rationale

Methyl 3-methyl-2-oxocyclohexanecarboxylate is a substituted β-keto ester. Understanding its structural components is key to anticipating its hazards and handling requirements.

  • Cyclohexanone Ring: The core structure is a combustible liquid, with vapors that can be heavier than air and travel to an ignition source.[1][2]

  • Ester Group (-COOCH₃): This functional group contributes to its classification as a combustible liquid and dictates its incompatibility with strong bases (which can induce hydrolysis) and strong oxidizing agents.[3]

  • β-Keto Ester Moiety: This arrangement of functional groups is a valuable synthon in organic chemistry but can also present stability challenges, particularly under harsh pH conditions.[4][5]

The combination of these features necessitates that this compound be treated as a flammable/combustible, potentially irritating chemical that requires disposal as regulated hazardous waste.

Table 1: Physicochemical and Hazard Data (Inferred from Structurally Similar Compounds)
PropertyValue / InformationRationale & Source
Physical State LiquidBased on analogous compounds like methyl cyclohexanecarboxylate.[3]
Hazard Classification Combustible/Flammable Liquid; Skin/Eye IrritantClassified based on flash points of similar ketones and esters.[1][6] Irritation potential is common for this chemical class.[3][7]
Flash Point Likely > 60°C (Combustible)The flash point for methyl cyclohexanecarboxylate is 60°C.[3] OSHA defines combustible liquids as having a flashpoint at or above 100°F (37.8°C).[8]
Primary Hazards Fire/explosion risk from vapors, skin and eye irritation, potential for respiratory tract irritation and central nervous system depression.[3]Vapors can form flammable mixtures with air.[1][2] Direct contact can cause irritation. Inhalation of high concentrations of organic vapors can lead to dizziness or suffocation.[3][9]
Incompatibilities Strong oxidizing agents (peroxides, nitrates), strong bases (sodium hydroxide).[1][3]Risk of vigorous or explosive reactions. Bases can catalyze decomposition or unwanted reactions.
Personal Protective Equipment (PPE) Chemical safety goggles, appropriate protective gloves (e.g., nitrile), lab coat, use in a well-ventilated area or fume hood.[3][10]Standard protocol for handling organic solvents and irritants to prevent skin/eye contact and inhalation.[3]

The Disposal Protocol: A Step-by-Step Guide

The fundamental principle of chemical disposal is that no chemical waste should enter the sanitary sewer or general trash . This compound must be disposed of as hazardous waste through a licensed contractor, in compliance with all local, state, and federal regulations.[7]

Step 1: Waste Classification

Causality: Before disposal, you must classify the waste according to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][11] This determines how it must be handled, stored, and transported.

Protocol:

  • Determine Waste Codes: While methyl 3-methyl-2-oxocyclohexanecarboxylate is not specifically listed on the EPA's P or U lists, it will be classified as hazardous based on its characteristics.[11]

  • Identify Characteristics: The primary hazardous characteristic is Ignitability (EPA Waste Code D001) , as it is a combustible liquid capable of causing fire under certain conditions.[11]

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority for waste classification on-site. Always consult their guidelines.

Step 2: Segregation and Containment

Causality: Improperly mixed chemical waste streams can lead to dangerous reactions, generating heat, gas, or explosive conditions. Segregation ensures safety and simplifies the disposal process for the waste contractor.

Protocol:

  • Use a Dedicated Waste Container: Designate a specific, chemically-resistant container (e.g., glass or polyethylene) solely for methyl 3-methyl-2-oxocyclohexanecarboxylate and related waste (e.g., contaminated wipes or pipette tips). Do not mix with other waste types like halogenated solvents, strong acids, or bases.

  • Ensure Proper Sealing: The container must have a tightly sealing cap to prevent the escape of flammable vapors.[12][13]

  • Label Accurately: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 3-methyl-2-oxocyclohexanecarboxylate" (avoid abbreviations)

    • The specific hazard(s): "Ignitable"

    • The date accumulation started.

Step 3: On-Site Storage

Causality: Safe temporary storage is critical to prevent accidents while waste awaits pickup. Storage conditions must minimize the risk of fire and exposure.

Protocol:

  • Store in a Designated Area: Keep the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Use Secondary Containment: Place the container within a larger, chemically-resistant tub or tray to contain any potential leaks.

  • Store in a Flammable Liquid Cabinet: Per OSHA and NFPA standards, flammable and combustible liquids should be stored in an approved, fire-resistant cabinet.[6][14] The cabinet must be labeled "Flammable - Keep Fire Away".[6][10]

  • Control Ignition Sources: Ensure the storage area is free from all sources of ignition, including sparks, open flames, and hot surfaces.[1][8][10]

Step 4: Arrange Professional Disposal

Causality: Only licensed hazardous waste contractors have the permits, equipment, and expertise to transport and dispose of chemical waste in an environmentally sound and legally compliant manner.

Protocol:

  • Contact your EHS Office: Follow your institution's established procedure for requesting a hazardous waste pickup.

  • Prepare for Pickup: Ensure the container is properly labeled, sealed, and accessible for the EHS or contractor personnel.

  • Maintain Records: Keep a copy of all paperwork, including the waste manifest provided by the disposal company. This documentation is your proof of proper disposal.

Emergency Management: Spills and Exposure

Accidental Spill Response

Protocol:

  • Alert Personnel & Evacuate: Notify everyone in the immediate area. If the spill is large, evacuate the laboratory.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off nearby equipment that could generate sparks.[15]

  • Ventilate the Area: Increase ventilation by opening a fume hood sash.

  • Contain the Spill: Prevent the spill from entering any drains.[2][15]

  • Absorb the Liquid: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2][3] Do not use combustible materials like paper towels.

  • Collect the Waste: Using non-sparking tools (e.g., plastic or brass), carefully scoop the absorbed material into a designated container for hazardous waste disposal.[3]

  • Decontaminate the Area: Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS department, regardless of size.

Personal Exposure First Aid

Protocol:

  • Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[3][7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[3][12] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper handling and disposal of methyl 3-methyl-2-oxocyclohexanecarboxylate waste.

G start Waste Generated (Methyl 3-methyl-2-oxocyclohexanecarboxylate) classify Step 1: Classify Waste (RCRA Ignitable - D001) start->classify spill Spill or Exposure Occurs start->spill At any stage contain Step 2: Contain & Label - Dedicated, sealed container - 'Hazardous Waste' label classify->contain store Step 3: Store Safely - Flammable storage cabinet - Secondary containment contain->store contact_ehs Step 4: Arrange Disposal (Contact EHS/Licensed Contractor) store->contact_ehs pickup Waste Manifested & Removed by Contractor contact_ehs->pickup emergency_protocol Execute Emergency Protocol (Spill Cleanup / First Aid) spill->emergency_protocol YES emergency_protocol->contain Cleaned spill becomes waste

Caption: Decision workflow for handling and disposal of chemical waste.

References

  • Material Safety Data Sheet - Methyl cyclohexanecarboxyl
  • SAFETY DATA SHEET - Methyl 2-Oxocyclopentanecarboxyl
  • SAFETY DATA SHEET - (R)-(+)-3-Methylcyclohexanone. (2025). Sigma-Aldrich.
  • Methyl 2-oxocyclopentane-1-carboxylate Safety D
  • Hazardous Waste Listings. U.S. Environmental Protection Agency.
  • Proper Disposal of Methyl 2-oxocyclopentanecarboxyl
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2022). Royal Society of Chemistry.
  • 1926.152 - Flammable liquids.
  • o-METHYLCYCLOHEXANONE HAZARD SUMMARY. New Jersey Department of Health.
  • SAFETY DATA SHEET - Cyclohexanecarboxylic acid, methyl ester. (2011). Fisher Scientific.
  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.
  • Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • The Keys to Handling Flammable and Combustible Chemicals Safely. (2023).
  • Methylcyclohexane Material Safety D
  • Chemical Storage Guidelines: Flammable M
  • Safety D
  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025). grainger.com.

Sources

Handling

Personal protective equipment for handling Methyl 3-methyl-2-oxocyclohexanecarboxylate

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a self-validating system of chemical logic. Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS: 59416-90-9) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a self-validating system of chemical logic. Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS: 59416-90-9) is a highly versatile liquid β-keto ester, frequently utilized as a building block in the high-yield synthesis of carbocyclic and N-containing heterocyclic derivatives[1].

However, its dual functionality—comprising both ketone and ester moieties—imparts specific physicochemical properties that dictate rigorous Personal Protective Equipment (PPE) and handling protocols. This guide provides the definitive operational and disposal framework for handling this compound safely and effectively.

Hazard Causality & Risk Assessment

Before selecting PPE, we must understand the mechanistic hazards of the chemical. Methyl 3-methyl-2-oxocyclohexanecarboxylate is an enolizable liquid that presents specific acute exposure risks. The lipophilic nature of the ester group facilitates rapid dermal penetration, while the ketone moiety can interact with nucleophilic biological targets, leading to acute localized irritation.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / CodeMechanistic Implication
CAS Number 59416-90-9Unique identifier for safety tracking and inventory management.
Physical State LiquidProne to splashing and vaporization at standard room temperature.
Skin Irritation H315Lipophilic ester moiety penetrates epidermal layers, causing inflammation.
Eye Irritation H319Direct contact causes acute corneal irritation and potential damage.
Respiratory Irritation H335Volatile organic vapors irritate mucous membranes if inhaled.

PPE Selection Matrix: The Science of Barrier Protection

A common failure point in laboratory safety is the blind reliance on standard nitrile gloves. Nitrile rubber is rapidly solvated by ketones and esters, leading to catastrophic breakthrough and skin exposure. PPE selection must be driven by the chemical's specific degradation profile.

Table 2: Evidence-Based PPE Selection

PPE CategoryRecommended MaterialCausality / Scientific Justification
Hand Protection Butyl Rubber or PE/EVAL LaminateStandard nitrile degrades rapidly upon contact with β-keto esters due to solvation. Butyl rubber provides superior chemical resistance and prevents dermal absorption (H315).
Eye Protection Indirect Vented Goggles + Face ShieldPrevents vapor accumulation (H335) while offering macroscopic splash protection for the eyes (H319) during liquid transfer.
Body Protection Flame-Resistant (FR) Nomex Lab CoatMitigates risk if the ester is handled alongside pyrophoric reagents (e.g., Sodium Hydride) commonly used in its downstream functionalization[1].
Respiratory ABEK / Organic Vapor CartridgeRequired only if engineering controls (fume hood) fail, to neutralize volatile organic compounds and prevent respiratory tract irritation.

Operational Protocol: Self-Validating Handling Workflow

To ensure trustworthiness and reproducibility, every operational step must validate the success of the previous one. Below is the step-by-step methodology for dispensing and setting up a reaction with Methyl 3-methyl-2-oxocyclohexanecarboxylate.

Step 1: Engineering Control Validation

  • Action: Verify the fume hood face velocity is between 0.5–0.6 m/s (100–120 fpm) using a digital anemometer or a visual tissue test.

  • Causality: Ensures respiratory hazards (H335) are actively captured and exhausted before reaching the operator's breathing zone.

Step 2: PPE Integrity Check

  • Action: Perform a pneumatic (air-inflation) test on your butyl rubber gloves before donning.

  • Causality: Micro-punctures compromise the barrier, allowing the lipophilic liquid to become trapped against the skin, which exponentially exacerbates H315 irritation.

Step 3: Inert Atmosphere Dispensing

  • Action: Purge the reaction vessel with Argon. Dispense the liquid ester using a gas-tight glass syringe equipped with a Luer-lock stainless steel needle.

  • Causality: While the ester itself is relatively stable, it is typically reacted with highly moisture-sensitive bases (e.g., NaH in DMSO) to form enolates[1]. Introducing atmospheric moisture during the transfer of the ester compromises downstream yields and can cause dangerous off-gassing.

Step 4: Immediate Decontamination

  • Action: Rinse all glass syringes and needles with acetone, followed by water, entirely within the fume hood before removing them.

G N1 Hazard Assessment CAS: 59416-90-9 N2 Don Specialized PPE (Butyl Gloves, Face Shield) N1->N2 N3 Engineering Controls (Fume Hood >100 fpm) N2->N3 N4 Chemical Dispensing (Gas-Tight Syringe) N3->N4 N5 Reaction Execution (e.g., NaH Deprotonation) N4->N5 Inert Atmosphere N6 Waste Segregation (Halogen-Free Organics) N5->N6 Post-Quench

Figure 1: Self-validating operational workflow for handling Methyl 3-methyl-2-oxocyclohexanecarboxylate.

Spill Response & Disposal Plan (P501 Compliance)

In the event of a localized spill, rapid containment is required to prevent the accumulation of irritating vapors.

Step 1: Immediate Isolation

  • Action: Alert nearby personnel, evacuate the immediate area, and lower the fume hood sash to maximize exhaust velocity over the spill zone.

Step 2: Neutralization & Absorption

  • Action: Don a fresh pair of butyl gloves. Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Do NOT use combustible sawdust.

  • Causality: The compound's organic nature requires an inert matrix to prevent secondary chemical reactions or the rapid off-gassing of concentrated vapors.

Step 3: Segregated Disposal

  • Action: Sweep the absorbed material using non-sparking tools into a highly visible, sealable polyethylene container.

  • Causality: Label the container strictly as "Halogen-Free Organic Waste." Mixing this waste with halogenated streams or oxidizing agents can lead to exothermic degradation in the waste carboy.

References

  • High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide Taylor & Francis[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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